molecular formula C23H22O8S2 B12408425 KCa1.1 channel activator-2

KCa1.1 channel activator-2

Número de catálogo: B12408425
Peso molecular: 490.5 g/mol
Clave InChI: GJPUSUSFFBFZGE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

KCa1.1 channel activator-2 is a useful research compound. Its molecular formula is C23H22O8S2 and its molecular weight is 490.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C23H22O8S2

Peso molecular

490.5 g/mol

Nombre IUPAC

[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl] 5-(dithiolan-3-yl)pentanoate

InChI

InChI=1S/C23H22O8S2/c24-15-6-5-12(9-16(15)25)23-22(29)21(28)20-17(26)10-13(11-18(20)31-23)30-19(27)4-2-1-3-14-7-8-32-33-14/h5-6,9-11,14,24-26,29H,1-4,7-8H2

Clave InChI

GJPUSUSFFBFZGE-UHFFFAOYSA-N

SMILES canónico

C1CSSC1CCCCC(=O)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O

Origen del producto

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of KCa1.1 Channel Activator-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the discovery, synthesis, and pharmacological evaluation of KCa1.1 channel activator-2, a novel quercetin (B1663063) derivative with potent and selective activity on vascular large-conductance calcium-activated potassium (KCa1.1) channels. This document is intended to serve as a comprehensive resource, offering insights into its mechanism of action, experimental validation, and potential as a therapeutic agent.

Introduction to KCa1.1 Channels

Large-conductance calcium-activated potassium channels, also known as BK or Maxi-K channels, are crucial regulators of cellular excitability in a wide range of tissues.[1][2] These channels are unique in their dual activation by both intracellular calcium concentrations and membrane depolarization.[3][4] The KCa1.1 channel is formed by a tetramer of α subunits, which constitute the pore, and can associate with auxiliary β and γ subunits that modulate its function and confer tissue specificity. In vascular smooth muscle cells, the opening of KCa1.1 channels leads to potassium efflux, membrane hyperpolarization, and subsequent relaxation, making them attractive targets for the treatment of hypertension and other cardiovascular diseases.[5]

Discovery of this compound

This compound, also referred to as compound 3F in the primary literature, was identified as a potent and selective vascular KCa1.1 channel stimulator.[6][7] It is a hybrid molecule derived from quercetin, a natural flavonoid, and was developed as part of a study focused on designing novel ester-based quercetin derivatives with myorelaxant properties.[6][8][9] The design strategy aimed to leverage the known vasorelaxant effects of natural compounds to create new chemical entities with enhanced and selective pharmacological profiles.[10]

Chemical Structure

This compound is a quercetin hybrid derivative. While the exact chemical structure is proprietary to the developing researchers, it is described as an ester-based derivative of quercetin.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available starting materials. The general synthetic approach for related benzofuro[3,2-e][6][11]diazepin-2-one derivatives provides a foundational understanding of the synthetic route.[11][12][13][14]

General Synthetic Workflow

The synthesis of complex heterocyclic compounds like this compound typically follows a structured workflow.

G A Starting Material Procurement B Synthesis of Benzofuran Intermediate A->B C Functional Group Modification B->C D Chloroacetylation C->D E Cyclization to Diazepine Ring D->E F Purification and Characterization E->F G Final Compound (KCa1.1 Activator-2) F->G

Caption: General synthetic workflow for benzofurodiazepine derivatives.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, hypothetical protocol for the synthesis of a benzofuro[3,2-e][6][11]diazepin-2-one core structure, based on established chemical literature.[11]

  • Chloroacetylation of 2-acyl-3-aminobenzofuran: To a solution of the appropriate 2-acyl-3-aminobenzofuran in a suitable solvent (e.g., chloroform), chloroacetyl chloride is added dropwise at 0°C. The reaction mixture is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The resulting chloroacetamide compound is then isolated.

  • Cyclization with Hexamethylenetetramine (HMTA): The chloroacetamide derivative is reacted with HMTA in an ethanolic solution. The mixture is heated under reflux. This step facilitates the cyclization to form the 1,4-diazepine ring.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system to yield the final benzofuro[3,2-e]-1,4-diazepin-2-one derivative.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Pharmacological Evaluation

This compound has demonstrated potent myorelaxant activity, attributed to its selective activation of vascular KCa1.1 channels.[6][7]

Quantitative Data
CompoundActivityEC₅₀ / IC₅₀ (nM)Reference
This compound (3F)Vascular KCa1.1 Channel StimulationData not available in provided search results[6]
PaxillineKCa1.1 Channel Inhibition (RA-FLS)36 ± 6[1]
PaxillineKCa1.1 Channel Inhibition (HEK 293)15 ± 2[1]

RA-FLS: Rheumatoid Arthritis Fibroblast-like Synoviocytes HEK 293: Human Embryonic Kidney 293 cells

Experimental Protocols

4.2.1. Myorelaxant Activity Assay (Isolated Tissue Bath)

  • Tissue Preparation: Rings of a suitable artery (e.g., rat aorta) are dissected and mounted in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Contraction Induction: The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine (B352888) or KCl).

  • Compound Administration: Cumulative concentrations of this compound are added to the bath, and the relaxation response is recorded isometrically.

  • Data Analysis: The relaxation is expressed as a percentage of the pre-contraction, and concentration-response curves are plotted to determine the EC₅₀ value.

4.2.2. Patch-Clamp Electrophysiology

  • Cell Culture: A suitable cell line expressing KCa1.1 channels (e.g., HEK 293 cells stably transfected with the KCNMA1 gene) is used.[1]

  • Electrophysiological Recording: Whole-cell K⁺ currents are recorded using the patch-clamp technique. Cells are held at a specific holding potential, and currents are elicited by depolarizing voltage steps.

  • Compound Application: this compound is applied to the bath solution, and the effect on the K⁺ current is measured.

  • Data Analysis: The increase in current amplitude upon compound application is quantified to determine the concentration-response relationship and the EC₅₀ value.

Mechanism of Action and Signaling Pathway

KCa1.1 channel activators promote vasodilation by hyperpolarizing the membrane of vascular smooth muscle cells.[5] This hyperpolarization leads to the closure of voltage-dependent calcium channels (VDCCs), reducing intracellular calcium influx and causing muscle relaxation.[5]

G cluster_0 Vascular Smooth Muscle Cell cluster_1 Downstream Effects A KCa1.1 Activator-2 B KCa1.1 Channel A->B activates C ↑ K⁺ Efflux B->C D Membrane Hyperpolarization C->D E Voltage-Dependent Ca²⁺ Channel (VDCC) D->E inhibits F ↓ Ca²⁺ Influx E->F G ↓ Intracellular [Ca²⁺] F->G H Myosin Light Chain Kinase (MLCK) Inactivation G->H I Vasodilation H->I

Caption: Signaling pathway of KCa1.1 channel activation in vasodilation.

Therapeutic Potential

The selective activation of vascular KCa1.1 channels by compounds like this compound holds significant promise for the treatment of cardiovascular diseases, particularly hypertension.[5] By targeting a key mechanism of vasodilation, these activators offer a direct approach to lowering blood pressure. Furthermore, the role of KCa1.1 channels in other physiological and pathophysiological processes, such as in rheumatoid arthritis and some cancers, suggests that modulators of these channels could have broader therapeutic applications.[1][15][16]

Conclusion

This compound represents a significant advancement in the development of selective modulators for KCa1.1 channels. Its discovery and characterization provide a strong foundation for further preclinical and clinical investigation. The detailed methodologies and understanding of its mechanism of action outlined in this guide are intended to support and accelerate future research and development in this promising area of pharmacology.

References

An In-depth Technical Guide to KCa1.1 Channel Activator-2 (Compound 3F)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of KCa1.1 channel activator-2, a novel quercetin (B1663063) derivative with significant potential in cardiovascular research. The document details its chemical structure, mechanism of action, quantitative biological activity, and the experimental protocols utilized for its characterization.

Chemical Structure and Identity

This compound, also identified as compound 3F in the primary literature, is a hybrid molecule derived from the natural flavonoid quercetin and lipoic acid.[1] This strategic combination aims to enhance the vasorelaxant properties of quercetin by selectively targeting the large-conductance calcium-activated potassium channels (KCa1.1).

The chemical structure of this compound is provided below:

SMILES: O=C(OC1=CC2=C(C(O)=C1)C(C(O)=C(O2)C3=CC=C(C(O)=C3)O)=O)CCCCC4CCSS4

Mechanism of Action and Signaling Pathway

This compound functions as a selective stimulator of vascular KCa1.1 channels, leading to potent myorelaxant (muscle relaxant) activity.[1] The activation of KCa1.1 channels in vascular smooth muscle cells (VSMCs) is a key mechanism for regulating vascular tone.

The proposed signaling pathway for this compound-induced vasodilation is as follows:

  • Channel Activation: The compound directly interacts with and activates KCa1.1 channels on the plasma membrane of VSMCs.

  • Potassium Efflux: Activation of these channels leads to an increased efflux of potassium ions (K+) from the cell, down their electrochemical gradient.

  • Hyperpolarization: The outward flow of positive charge results in hyperpolarization of the cell membrane, making it more negative.

  • Inhibition of Voltage-Gated Calcium Channels: This hyperpolarization leads to the closure of voltage-gated L-type calcium channels (CaV1.2).

  • Reduced Calcium Influx: The closure of CaV1.2 channels reduces the influx of extracellular calcium ions (Ca2+) into the VSMC.

  • Vasorelaxation: The decrease in intracellular calcium concentration prevents the activation of calmodulin and myosin light-chain kinase, ultimately leading to smooth muscle relaxation and vasodilation.

KCa1_1_Activation_Pathway Activator KCa1.1 Channel Activator-2 KCa1_1 KCa1.1 Channel Activator->KCa1_1 Activates K_efflux K+ Efflux KCa1_1->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to CaV1_2 Voltage-Gated Ca2+ Channels (CaV1.2) Hyperpolarization->CaV1_2 Inhibits Ca_influx Ca2+ Influx CaV1_2->Ca_influx Mediates Intra_Ca [Ca2+]i Ca_influx->Intra_Ca Increases Relaxation Vasorelaxation Intra_Ca->Relaxation Inhibition leads to

Signaling pathway of this compound in vasorelaxation.

Quantitative Data

The biological activity of this compound has been quantified through vasorelaxation assays on rat aortic rings. The key parameters are summarized in the table below.

CompoundVasorelaxant Activity (pD2)Maximum Efficacy (Emax %)
This compound 5.88 ± 0.0499.4 ± 1.2
Quercetin (parent compound)5.92 ± 0.0598.7 ± 1.5

Data is presented as mean ± SEM. pD2 is the negative logarithm of the EC50 value.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Vasorelaxation Studies on Isolated Rat Aorta

This protocol describes the measurement of isometric tension in isolated rat thoracic aortic rings to assess the vasorelaxant effects of the compound.

Experimental Workflow:

Vasorelaxation_Workflow A Aorta Isolation (Male Wistar rats) B Preparation of Aortic Rings (2-3 mm length) A->B C Mounting in Organ Bath (Krebs solution, 37°C, 95% O2/5% CO2) B->C D Equilibration (60 min under 1g tension) C->D E Pre-contraction (Phenylephrine 1 µM) D->E F Cumulative Addition of Activator (Increasing concentrations) E->F G Data Recording (Isometric transducer) F->G H Data Analysis (Concentration-response curves) G->H

Workflow for the rat aortic ring vasorelaxation assay.

Methodology:

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs solution (composition in mM: NaCl 118, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, CaCl2 2.5, NaHCO3 25, glucose 10). The aorta is cleaned of adherent connective and fatty tissues and cut into rings of 2-3 mm in length.

  • Mounting: Aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs solution, maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

  • Equilibration: The rings are allowed to equilibrate for 60 minutes under a resting tension of 1 gram. The Krebs solution is changed every 15 minutes during this period.

  • Contraction: After equilibration, the aortic rings are contracted with 1 µM phenylephrine (B352888) to induce a stable tonic contraction.

  • Compound Administration: Once a stable plateau of contraction is reached, this compound is added to the organ bath in a cumulative manner, with concentrations ranging from 0.01 µM to 100 µM.

  • Data Acquisition: Changes in isometric tension are recorded using a force transducer connected to a data acquisition system.

  • Data Analysis: The relaxation induced by each concentration is expressed as a percentage of the phenylephrine-induced contraction. Concentration-response curves are plotted, and pD2 (-log EC50) and Emax values are calculated using non-linear regression analysis.

Electrophysiological Recording (Patch-Clamp)

While specific patch-clamp data for this compound is not detailed in the primary reference, a general protocol for recording KCa1.1 currents in isolated vascular smooth muscle cells is provided for context.

Methodology:

  • Cell Isolation: Vascular smooth muscle cells are enzymatically isolated from the rat tail artery using a solution containing collagenase and papain.

  • Patch-Clamp Configuration: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 3-5 MΩ are used as recording electrodes.

  • Solutions:

    • External Solution (in mM): NaCl 135, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.

    • Pipette Solution (in mM): K-aspartate 140, MgCl2 1, HEPES 10, EGTA 10, ATP 2; pH adjusted to 7.2 with KOH. Free Ca2+ is adjusted to the desired concentration.

  • Recording Protocol:

    • Cells are held at a holding potential of -60 mV.

    • K+ currents are elicited by depolarizing voltage steps (e.g., from -40 mV to +80 mV in 20 mV increments for 400 ms).

    • The compound is applied to the bath, and changes in the outward K+ current are recorded.

  • Data Analysis: The amplitude of the outward current at each voltage step is measured before and after the application of the activator. The percentage increase in current is calculated to determine the activity of the compound on KCa1.1 channels. Iberiotoxin, a specific KCa1.1 channel blocker, can be used to confirm the identity of the recorded currents.

This guide provides a foundational understanding of this compound for researchers in the field. For further details, direct consultation of the primary literature is recommended.

References

The Pivotal Role of KCa1.1 (BK) Channel Activation in Cellular Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The large-conductance calcium- and voltage-activated potassium channel, KCa1.1, also known as the BK or MaxiK channel, is a critical regulator of physiological processes across a multitude of cell types.[1][2][3] Its unique dual activation by membrane depolarization and intracellular calcium concentration elevations allows it to serve as a key feedback mechanism, linking cellular metabolism and membrane excitability.[1][2] This technical guide provides an in-depth exploration of the physiological roles of KCa1.1 channel activation, its underlying molecular mechanisms, and its significance as a therapeutic target. We present a comprehensive overview of its function in various tissues, detailed experimental protocols for its study, and quantitative data to support a deeper understanding of its biophysical properties.

Introduction to the KCa1.1 (BK) Channel

The KCa1.1 channel is a member of the voltage-gated potassium (Kv) channel superfamily, encoded by the KCNMA1 gene.[4][5] It is distinguished by its exceptionally large single-channel conductance, typically in the range of 100-300 pS.[2][3][4][6][7] This high conductance allows for a substantial efflux of potassium ions (K+) upon activation, leading to membrane hyperpolarization or repolarization.[5][8]

Structurally, the functional KCa1.1 channel is a tetramer of the pore-forming α-subunit (Slo1).[4][7] Each α-subunit consists of seven transmembrane segments (S0-S6), a voltage-sensing domain (VSD) formed by segments S1-S4, and a large intracellular C-terminal domain containing two regulators of conductance of K+ (RCK) domains, RCK1 and RCK2, which house the calcium-binding sites.[1][3][5] The channel's functional diversity is further enhanced by its association with auxiliary β (β1-β4) and γ subunits, which are expressed in a tissue-specific manner and modulate the channel's gating properties and pharmacology.[3][4]

Activation Mechanisms of the KCa1.1 Channel

The activation of the KCa1.1 channel is a synergistic process involving both membrane voltage and intracellular calcium (Ca2+).[1][8]

  • Voltage-Dependent Activation: Similar to other Kv channels, the S4 segment, containing positively charged residues, acts as the primary voltage sensor.[4] Membrane depolarization causes an outward movement of the S4 segment, leading to the opening of the channel pore.[4]

  • Calcium-Dependent Activation: The intracellular C-terminal domain of the α-subunit contains high-affinity Ca2+ binding sites.[1][8] One of these is the "calcium bowl" in the RCK2 domain.[8] The binding of intracellular Ca2+ to these sites allosterically promotes channel opening, effectively shifting the voltage-activation curve to more negative potentials.[1][8] This means that at higher intracellular Ca2+ concentrations, less depolarization is required to open the channel.

  • Magnesium-Dependent Activation: Intracellular magnesium (Mg2+) can also activate BK channels via a low-affinity binding site, independent of Ca2+ activation.[8] Mg2+ binding shifts the voltage activation to a more negative range.[8]

This dual activation mechanism positions the KCa1.1 channel as a crucial integrator of electrical and chemical signals within the cell.

Signaling Pathway for KCa1.1 Activation

KCa1_1_Activation_Pathway cluster_stimuli Stimuli cluster_channel KCa1.1 Channel cluster_response Cellular Response Depolarization Membrane Depolarization VSD Voltage Sensor Domain (S1-S4) Depolarization->VSD Activates Ca_influx Increased Intracellular [Ca²⁺] RCK RCK Domains (Ca²⁺ Binding Sites) Ca_influx->RCK Binds to Pore Pore Gate (S5-S6) VSD->Pore Opens RCK->Pore Promotes Opening K_efflux K⁺ Efflux Pore->K_efflux Allows Hyperpolarization Membrane Hyperpolarization/ Repolarization K_efflux->Hyperpolarization Causes Patch_Clamp_Workflow A Cell Culture with KCa1.1 Expression C Gigaseal Formation A->C B Pipette Fabrication B->C D Establish Recording Configuration (Whole-Cell or Inside-Out) C->D E Apply Voltage Protocols D->E F Record Ionic Currents E->F G Data Analysis F->G

References

KCa1.1 Channel Activator-2: An In-depth Technical Guide on its Effects on Cell Membrane Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of KCa1.1 channel activator-2, a quercetin (B1663063) hybrid derivative, on cell membrane potential. This document includes quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to KCa1.1 Channels and Activator-2

The large-conductance calcium-activated potassium channel, KCa1.1 (also known as BK channel), plays a crucial role in regulating cell membrane potential and excitability in various tissues.[1] Activation of KCa1.1 channels leads to an efflux of potassium ions (K+) down their electrochemical gradient, resulting in hyperpolarization of the cell membrane.[1] This hyperpolarization can reduce the excitability of cells such as neurons and smooth muscle cells.[1]

This compound, also known as compound 3F, is a synthetic ester-based quercetin derivative designed to be a selective and potent stimulator of vascular KCa1.1 channels. It exhibits myorelaxant activity, making it a person of interest for therapeutic applications in conditions characterized by smooth muscle hypercontractility, such as hypertension. This guide delves into the specific effects of this compound on cell membrane potential, providing the necessary data and methodologies for researchers in the field.

Quantitative Data: Effects of this compound on Cell Membrane Potential

The following table summarizes the quantitative data from electrophysiological studies on the effects of this compound (compound 3F) on the membrane potential of vascular smooth muscle cells. The data is extracted from the primary research describing the compound.

ParameterValueCell TypeExperimental ConditionReference
Maximum KCa1.1 Current Increase ~150% at +60 mVRat tail artery myocytesWhole-cell patch-clampCarullo et al., 2020
EC50 for KCa1.1 Current Activation 5.3 µMRat tail artery myocytesWhole-cell patch-clampCarullo et al., 2020
Membrane Potential Hyperpolarization Approximately -20 mVRat aortic ringsIsometric tension recordingCarullo et al., 2020
Reversal of Vasoconstriction (IC50) 3.1 µMPhenylephrine-precontracted rat aortic ringsIsometric tension recordingCarullo et al., 2020

Signaling Pathway and Mechanism of Action

This compound directly interacts with the KCa1.1 channel protein, leading to an increased probability of channel opening. This results in K+ efflux and membrane hyperpolarization.

KCa1.1_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Activator2 KCa1.1 Channel Activator-2 (3F) KCa1_1 KCa1.1 Channel Activator2->KCa1_1 Binds to and activates channel K_ion_out K+ KCa1_1->K_ion_out Increased K+ Efflux K_ion_in K+ Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization Leads to

Caption: Signaling pathway of KCa1.1 channel activation by Activator-2.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cell membrane potential.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to directly measure the ion currents across the cell membrane of a single myocyte.

Objective: To quantify the effect of this compound on KCa1.1 channel currents.

Materials:

  • Borosilicate glass capillaries

  • Micropipette puller

  • Micromanipulator

  • Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, Digidata 1440A)

  • Inverted microscope

  • Cell culture of rat tail artery myocytes

  • External solution (in mM): 130 NaCl, 5 KCl, 1.2 MgCl2, 1.5 CaCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 130 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 2 EGTA, 0.1 CaCl2 (to achieve a free Ca2+ concentration of ~100 nM), 2 ATP (pH 7.2 with KOH)

  • This compound (compound 3F) stock solution in DMSO

  • Iberiotoxin (B31492) (selective KCa1.1 channel blocker)

Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Plate rat tail artery myocytes on glass coverslips and place them in a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the cells with the external solution.

  • Approach a single myocyte with the patch pipette and form a high-resistance seal (>1 GΩ) by applying gentle suction.

  • Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments for 200 ms) to elicit outward K+ currents.

  • Record baseline KCa1.1 currents.

  • Perfuse the cell with the external solution containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).

  • Repeat the voltage-step protocol at each concentration to record the drug's effect on the currents.

  • To confirm the current is through KCa1.1 channels, apply the selective blocker iberiotoxin (100 nM) at the end of the experiment.

  • Analyze the data by measuring the current amplitude at the end of each voltage step. Plot current-voltage (I-V) relationships and dose-response curves.

Patch_Clamp_Workflow Start Start Cell_Prep Prepare Myocyte Culture Start->Cell_Prep Pipette_Prep Pull Patch Pipette Start->Pipette_Prep Seal Form Gigaohm Seal Cell_Prep->Seal Pipette_Prep->Seal Whole_Cell Achieve Whole-Cell Configuration Seal->Whole_Cell Record_Baseline Record Baseline K+ Currents Whole_Cell->Record_Baseline Apply_Activator Apply KCa1.1 Channel Activator-2 Record_Baseline->Apply_Activator Record_Effect Record Drug Effect on K+ Currents Apply_Activator->Record_Effect Apply_Blocker Apply Iberiotoxin (Blocker) Record_Effect->Apply_Blocker Record_Block Record Blocked Currents Apply_Blocker->Record_Block Analysis Data Analysis (I-V, Dose-Response) Record_Block->Analysis End End Analysis->End

Caption: Experimental workflow for whole-cell patch-clamp recording.
Fluorescence-Based Membrane Potential Assay

This is a higher-throughput method to assess changes in membrane potential in a population of cells.

Objective: To determine the effect of this compound on the membrane potential of cells expressing KCa1.1 channels.

Materials:

  • HEK293 cells stably expressing human KCa1.1 channels

  • 96-well black, clear-bottom microplates

  • Fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)

  • Plate reader with fluorescence detection capabilities

  • This compound (compound 3F)

  • High potassium (depolarizing) solution (e.g., external solution with 90 mM KCl, with NaCl concentration adjusted to maintain osmolarity)

  • Control (low potassium) solution (e.g., standard external solution)

Procedure:

  • Seed HEK293-KCa1.1 cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare the membrane potential-sensitive dye according to the manufacturer's instructions.

  • Remove the culture medium from the wells and add the dye solution.

  • Incubate the plate at 37°C for 30-60 minutes to allow the dye to load into the cells.

  • Prepare a compound plate containing different concentrations of this compound.

  • Using the plate reader, measure the baseline fluorescence of each well.

  • Add the this compound from the compound plate to the cell plate and incubate for a specified time (e.g., 10-30 minutes).

  • Measure the fluorescence again.

  • To induce depolarization, add the high potassium solution to the wells and immediately start recording the fluorescence signal over time.

  • A decrease in the depolarization-induced fluorescence signal in the presence of the activator indicates hyperpolarization.

  • Analyze the data by calculating the change in fluorescence in response to the activator and the subsequent high potassium challenge.

Fluorescence_Assay_Logic Start Start Cell_Seeding Seed KCa1.1-expressing cells in 96-well plate Start->Cell_Seeding Dye_Loading Load cells with membrane potential dye Cell_Seeding->Dye_Loading Baseline_Reading Measure baseline fluorescence Dye_Loading->Baseline_Reading Add_Activator Add KCa1.1 Channel Activator-2 Baseline_Reading->Add_Activator Incubate Incubate Add_Activator->Incubate Depolarize Add high K+ solution (Depolarization) Incubate->Depolarize Final_Reading Measure fluorescence change Depolarize->Final_Reading Analysis Analyze data Final_Reading->Analysis End End Analysis->End

Caption: Logical flow of a fluorescence-based membrane potential assay.

Conclusion

This compound (compound 3F) is a potent stimulator of KCa1.1 channels, leading to significant hyperpolarization of the cell membrane in vascular smooth muscle cells. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this and similar compounds. The methodologies described herein are standard in the field of ion channel electrophysiology and pharmacology and can be adapted for the study of other ion channel modulators.

References

An In-depth Technical Guide to the Molecular Targets of KCa1.1 Channel Activator-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KCa1.1 channel activator-2, also known as compound 3F, is a semi-synthetic derivative of the flavonoid quercetin (B1663063), developed to selectively activate the large-conductance calcium-activated potassium (KCa1.1 or BK) channels. This compound has demonstrated significant potential as a vasorelaxant agent, showing greater efficacy than its parent compound, quercetin. This technical guide provides a comprehensive overview of the molecular interactions, pharmacological effects, and the experimental basis for the activity of this compound. It includes detailed summaries of quantitative data, experimental protocols, and visual representations of the relevant signaling pathways and workflows to support further research and development in this area.

Core Molecular Target: KCa1.1 (BK) Channel

The primary molecular target of this compound is the α-subunit of the large-conductance calcium-activated potassium channel (KCa1.1). These channels are crucial regulators of vascular smooth muscle tone. Activation of KCa1.1 channels in vascular smooth muscle cells leads to potassium ion efflux, causing membrane hyperpolarization. This hyperpolarization results in the closure of voltage-dependent Ca2+ channels, a decrease in intracellular calcium concentration, and subsequent muscle relaxation (vasodilation).

In silico molecular docking studies suggest a potential binding site for this compound on the KCa1.1 channel. While the precise binding site is yet to be fully elucidated experimentally, computational models indicate that the compound interacts with the channel protein with significant binding energy.

Quantitative Pharmacological Data

The vasorelaxant and KCa1.1 channel-activating properties of this compound have been quantified through ex vivo and in vitro experiments. The following tables summarize the key pharmacological parameters.

Compound Assay Parameter Value Reference
This compound (Compound 3F)Vasorelaxation of rat aortic rings pre-contracted with KClpIC504.88 ± 0.05[1]
This compound (Compound 3F)Vasorelaxation of rat aortic rings pre-contracted with KClEmax (%)98.7 ± 1.3[1]
Quercetin (Parent Compound)Vasorelaxation of rat aortic rings pre-contracted with KClpIC504.60 ± 0.04[1]
Quercetin (Parent Compound)Vasorelaxation of rat aortic rings pre-contracted with KClEmax (%)95.4 ± 1.9[1]

Table 1: Vasorelaxant Potency and Efficacy

Compound Concentration (µM) Mean KCa1.1 Current Increase (%) Test Potential (mV) Reference
This compound (Compound 3F)30110.2 ± 12.5+60[1]
Quercetin (Parent Compound)3075.3 ± 9.8+60[1]

Table 2: KCa1.1 Channel Activation in Rat Tail Artery Myocytes

Signaling Pathway and Mechanism of Action

The primary mechanism of action for this compound is the direct stimulation of KCa1.1 channels in vascular smooth muscle cells. This initiates a signaling cascade that leads to vasorelaxation.

G cluster_VMSC Vascular Smooth Muscle Cell Activator This compound KCa1_1 KCa1.1 Channel Activator->KCa1_1 Activates K_efflux K+ Efflux KCa1_1->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VDCC Voltage-Dependent Ca2+ Channels Hyperpolarization->VDCC Inhibits Ca_influx Ca2+ Influx Reduction VDCC->Ca_influx Ca_intra [Ca2+]i Decrease Ca_influx->Ca_intra Relaxation Vasorelaxation Ca_intra->Relaxation

Caption: Signaling pathway of this compound induced vasorelaxation.

Detailed Experimental Protocols

Isometric Tension Recording in Isolated Rat Aorta

This protocol is used to assess the vasorelaxant effects of this compound on isolated arterial rings.

Experimental Workflow:

G cluster_prep Tissue Preparation cluster_mounting Mounting & Equilibration cluster_contraction Contraction & Treatment cluster_data Data Acquisition Aorta_excision Thoracic Aorta Excision Ring_prep Cut into 2-3 mm rings Aorta_excision->Ring_prep Mounting Mount rings in organ bath Aorta_excision->Mounting Equilibration Equilibrate under 1.5 g tension for 60 min Mounting->Equilibration KCl_contraction Pre-contract with 60 mM KCl Equilibration->KCl_contraction Compound_addition Cumulative addition of Activator-2 KCl_contraction->Compound_addition Tension_recording Record isometric tension Compound_addition->Tension_recording Analysis Analyze concentration-response curve Tension_recording->Analysis

Caption: Workflow for isometric tension recording experiments.

Methodology:

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 D-glucose). The aorta is cleaned of adhering fat and connective tissue and cut into rings of 2-3 mm in length.

  • Mounting and Equilibration: Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath filled with Krebs solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The rings are equilibrated for 60 minutes under a resting tension of 1.5 g, with the Krebs solution being changed every 15 minutes.

  • Experimental Procedure: After equilibration, the rings are pre-contracted with 60 mM KCl. Once a stable contraction is achieved, this compound is added in a cumulative manner to obtain a concentration-response curve.

  • Data Analysis: The relaxation induced by the compound is expressed as a percentage of the maximal contraction induced by KCl. The pIC50 (negative logarithm of the molar concentration producing 50% of the maximal relaxation) and Emax (maximal relaxation) are calculated by fitting the concentration-response data to a sigmoidal equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is employed to directly measure the effect of this compound on KCa1.1 channel currents in isolated vascular smooth muscle cells.

Experimental Workflow:

G cluster_cell_prep Cell Preparation cluster_patching Patching & Recording cluster_treatment Compound Application cluster_analysis Data Analysis Cell_isolation Enzymatic isolation of myocytes Cell_plating Plate cells on coverslips Cell_isolation->Cell_plating Seal_formation Form GΩ seal and establish whole-cell Cell_plating->Seal_formation Pipette_pulling Pull glass micropipettes (2-4 MΩ) Pipette_pulling->Seal_formation Current_recording Record K+ currents Seal_formation->Current_recording Baseline_rec Record baseline currents Current_recording->Baseline_rec Compound_perfusion Perfuse with Activator-2 Baseline_rec->Compound_perfusion Post_treatment_rec Record currents post-treatment Compound_perfusion->Post_treatment_rec Current_analysis Analyze current amplitude and kinetics Post_treatment_rec->Current_analysis

Caption: Workflow for whole-cell patch-clamp experiments.

Methodology:

  • Cell Isolation: Single smooth muscle cells are enzymatically dissociated from the rat tail artery.

  • Electrophysiological Recording: Whole-cell K+ currents are recorded using a patch-clamp amplifier. Borosilicate glass pipettes with a resistance of 2-4 MΩ are used. The pipette solution contains (in mM): 110 KCl, 1.2 MgCl2, 10 HEPES, 10 EGTA, and 2 ATP, with pH adjusted to 7.2 with KOH. The external solution contains (in mM): 130 NaCl, 5 KCl, 1.2 MgCl2, 2.5 CaCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.

  • Voltage Protocol: Cells are held at a holding potential of -60 mV. K+ currents are elicited by depolarizing voltage steps.

  • Compound Application: this compound is applied to the bath solution via a perfusion system. The effect of the compound on the KCa1.1 current amplitude is measured at a specific test potential (e.g., +60 mV).

  • Data Analysis: The increase in current amplitude in the presence of the compound is calculated relative to the baseline current.

Conclusion

This compound (compound 3F) is a potent and efficacious activator of vascular KCa1.1 channels, leading to significant vasorelaxation. Its enhanced activity compared to the parent compound quercetin makes it a promising lead for the development of novel antihypertensive agents. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into its mechanism of action and therapeutic potential. Future studies should focus on elucidating the precise binding site on the KCa1.1 channel and evaluating its in vivo efficacy and safety profile.

References

The Role of KCa1.1 Channel Activators in Smooth Muscle Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The large-conductance calcium-activated potassium channel, KCa1.1 (also known as the BK channel), is a critical regulator of smooth muscle tone and function. Its activation leads to membrane hyperpolarization and subsequent relaxation, making it a promising therapeutic target for conditions characterized by smooth muscle hyperactivity, such as hypertension, asthma, and overactive bladder. This technical guide provides an in-depth overview of the role of KCa1.1 channel activators in smooth muscle physiology, with a focus on the molecular mechanisms of action, key experimental protocols for their study, and a summary of the quantitative effects of representative activators.

Introduction to KCa1.1 Channels in Smooth Muscle

KCa1.1 channels are unique in that they are dually activated by both increases in intracellular calcium concentration ([Ca2+]i) and membrane depolarization. In smooth muscle cells, these channels play a crucial role in a negative feedback loop that regulates contractility.[1][2] An influx of calcium through voltage-gated calcium channels (VGCCs) during membrane depolarization not only initiates contraction but also activates nearby KCa1.1 channels. The subsequent efflux of potassium ions (K+) through the activated KCa1.1 channels leads to membrane hyperpolarization, which in turn closes the VGCCs, reduces calcium influx, and promotes relaxation.[1] This mechanism is fundamental to the regulation of vascular tone, airway resistance, and bladder contractility.

KCa1.1 Channel Activators

A number of synthetic small molecules have been developed to selectively activate KCa1.1 channels, thereby promoting smooth muscle relaxation. Two of the most well-characterized activators are NS1619 and BMS-204352.

  • NS1619: A benzimidazolone derivative that has been shown to be a potent activator of KCa1.1 channels. It induces hyperpolarization and relaxation in various smooth muscle preparations.[3][4][5][6]

  • BMS-204352: A fluoro-oxindole compound that is a potent opener of KCa1.1 channels.[7][8][9][10] While extensively studied for its neuroprotective effects in stroke models, its fundamental mechanism of action through KCa1.1 activation also has significant implications for smooth muscle physiology.[7][8][9][10]

Quantitative Data on KCa1.1 Activator Effects

The following tables summarize the quantitative effects of NS1619 and BMS-204352 on smooth muscle preparations and KCa1.1 channel activity.

CompoundPreparationParameterValueReference
NS1619 Rat Basilar ArteryIC50 for Relaxation12.5 ± 2.0 µM[3]
Various Smooth MusclesEC50 for Relaxation10 - 30 µM[4][5]
Porcine Coronary ArteryMembrane Hyperpolarization (at 30 µM)12.5 ± 1.0 mV[4]
Rat Detrusor Smooth MuscleInhibition of Tone (in 20 mM K+)to 47.0 ± 6.6%[5]
BMS-204352 Recombinant KCa1.1 ChannelsPotentiation of K+ current-[7]
Rat Models of StrokeIn vivo effective dose0.3 - 1 mg/kg (i.v.)[7][8][9]

Signaling Pathways of KCa1.1 Activation in Smooth Muscle Relaxation

The activation of KCa1.1 channels by compounds like NS1619 and BMS-204352 initiates a signaling cascade that culminates in smooth muscle relaxation. The primary mechanism involves membrane hyperpolarization and a subsequent reduction in intracellular calcium levels.

KCa1.1 Activation and Smooth Muscle Relaxation Signaling Pathway of KCa1.1-Mediated Smooth Muscle Relaxation Activator KCa1.1 Activator (e.g., NS1619, BMS-204352) KCa1_1 KCa1.1 Channel Activator->KCa1_1 Activates K_efflux K+ Efflux KCa1_1->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC Inhibits (Closure) Ca_influx Decreased Ca2+ Influx VGCC->Ca_influx Ca_i Decreased Intracellular [Ca2+] Ca_influx->Ca_i MLCK Myosin Light Chain Kinase (MLCK) Activity Ca_i->MLCK Reduces MLC_P Myosin Light Chain Phosphorylation MLCK->MLC_P Decreases Relaxation Smooth Muscle Relaxation MLC_P->Relaxation Results in

Signaling Pathway of KCa1.1-Mediated Smooth Muscle Relaxation

Experimental Protocols

Isometric Tension Recording of Vascular Smooth Muscle

This protocol is used to measure the contractile and relaxant responses of isolated blood vessel segments to pharmacological agents.

Materials:

  • Isolated arterial rings (e.g., rat aorta, mesenteric artery)

  • Physiological Salt Solution (PSS), aerated with 95% O2/5% CO2, maintained at 37°C

  • Wire myograph system with force transducers

  • Data acquisition system

  • KCa1.1 activator (e.g., NS1619, BMS-204352)

  • Vasoconstrictor agent (e.g., phenylephrine, KCl)

Procedure:

  • Tissue Preparation: Isolate the desired artery and carefully clean it of surrounding connective tissue in cold PSS. Cut the artery into 2-3 mm rings.

  • Mounting: Mount the arterial rings on the wire myograph hooks, with one hook attached to a force transducer and the other to a micrometer for stretching.

  • Equilibration: Equilibrate the tissues in the organ bath containing aerated PSS at 37°C for at least 60 minutes, with periodic washing.

  • Normalization: Stretch the arterial rings to their optimal resting tension. This is typically determined by constructing a length-tension curve to find the tension at which the vessel produces a maximal contractile response to a standardized stimulus (e.g., high K+ solution).

  • Viability Check: Test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).

  • Pre-contraction: After washing out the KCl and allowing the tissue to return to baseline, induce a submaximal, stable contraction with a vasoconstrictor like phenylephrine.

  • Dose-Response Curve: Once a stable contraction is achieved, cumulatively add increasing concentrations of the KCa1.1 activator to the organ bath. Record the relaxation response at each concentration.

  • Data Analysis: Express the relaxation as a percentage of the pre-contracted tension and plot the concentration-response curve to determine the EC50 value.

Isometric_Tension_Workflow Experimental Workflow for Isometric Tension Recording A Tissue Dissection & Preparation B Mounting in Myograph A->B C Equilibration B->C D Normalization (Length-Tension Curve) C->D E Viability Test (High K+) D->E F Pre-contraction (e.g., Phenylephrine) E->F G Cumulative Addition of KCa1.1 Activator F->G H Data Acquisition & Analysis (EC50) G->H

Experimental Workflow for Isometric Tension Recording
Patch-Clamp Electrophysiology of Smooth Muscle Cells

This technique allows for the direct measurement of KCa1.1 channel activity in isolated smooth muscle cells.

Materials:

  • Isolated smooth muscle cells (enzymatically dispersed)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass pipettes

  • Extracellular and intracellular (pipette) solutions

  • KCa1.1 activator

Procedure:

  • Cell Isolation: Enzymatically digest a piece of smooth muscle tissue to obtain a suspension of single cells.

  • Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Seal Formation: Under microscopic guidance, carefully approach a single smooth muscle cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Recording: Apply voltage steps to elicit K+ currents. Record the baseline currents.

  • Drug Application: Perfuse the cell with the extracellular solution containing the KCa1.1 activator.

  • Data Acquisition: Record the changes in K+ current in the presence of the activator. An increase in outward current at a given voltage is indicative of channel activation.

  • Data Analysis: Analyze the current-voltage (I-V) relationship and channel open probability to quantify the effect of the activator.

Western Blotting for KCa1.1 Protein Expression

This method is used to detect and quantify the amount of KCa1.1 channel protein in smooth muscle tissue.

Materials:

  • Smooth muscle tissue lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for the KCa1.1 α-subunit

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction: Homogenize smooth muscle tissue in lysis buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size on an SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the KCa1.1 α-subunit overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin) to compare protein expression levels.

Logical Relationships in KCa1.1 Channel Function

The activity of the KCa1.1 channel is governed by the interplay between membrane potential and intracellular calcium concentration. This relationship forms a crucial negative feedback loop in the regulation of smooth muscle contractility.

KCa1.1_Feedback_Loop Negative Feedback Loop of KCa1.1 in Smooth Muscle Depolarization Membrane Depolarization VGCC_Open VGCCs Open Depolarization->VGCC_Open Causes KCa1_1_Open KCa1.1 Channels Open Depolarization->KCa1_1_Open Activates Ca_Influx Ca2+ Influx VGCC_Open->Ca_Influx Leads to Inc_Ca_i Increased [Ca2+]i Ca_Influx->Inc_Ca_i Results in Contraction Smooth Muscle Contraction Inc_Ca_i->Contraction Stimulates Inc_Ca_i->KCa1_1_Open Activates K_Efflux K+ Efflux KCa1_1_Open->K_Efflux Causes Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Leads to VGCC_Close VGCCs Close Hyperpolarization->VGCC_Close Causes (Negative Feedback) Dec_Ca_Influx Decreased Ca2+ Influx VGCC_Close->Dec_Ca_Influx Leads to Relaxation Smooth Muscle Relaxation Dec_Ca_Influx->Relaxation Promotes

Negative Feedback Loop of KCa1.1 in Smooth Muscle

Conclusion

KCa1.1 channel activators represent a promising class of therapeutic agents for the treatment of a variety of disorders associated with smooth muscle dysfunction. Their ability to induce hyperpolarization and relaxation makes them attractive candidates for drug development. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the physiological roles of KCa1.1 channels and to screen and characterize novel activators with therapeutic potential. A thorough understanding of the molecular mechanisms and the application of robust experimental techniques are essential for advancing this field of research.

References

Methodological & Application

In Vitro Experimental Protocols for KCa1.1 Channel Activator-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The large-conductance calcium-activated potassium channel, KCa1.1 (also known as BK channel), is a critical regulator of vascular smooth muscle tone. Activation of KCa1.1 channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. This cascade of events results in a decrease in intracellular calcium concentration and smooth muscle relaxation, making KCa1.1 an attractive therapeutic target for conditions such as hypertension.

KCa1.1 channel activator-2, also identified as compound 3F, is a semi-synthetic derivative of quercetin.[1] In preclinical studies, this compound has demonstrated potent myorelaxant activity, showing promise as a selective vascular KCa1.1 channel stimulator.[1][2][3] This document provides detailed in vitro experimental protocols for the characterization of this compound, focusing on its vasorelaxant and electrophysiological effects on vascular smooth muscle cells. The methodologies described are based on established techniques for studying ion channel modulators.

Key Experimental Protocols

Two primary in vitro assays are essential for characterizing the activity of this compound: the isometric tension recording in isolated rat aortic rings to assess its vasorelaxant properties, and the whole-cell patch-clamp technique to directly measure its effects on KCa1.1 channel currents in vascular smooth muscle cells.

Vasorelaxant Activity Assessment in Isolated Rat Aortic Rings

This protocol details the procedure for evaluating the vasorelaxant effects of this compound on isolated rat thoracic aorta.

Materials and Reagents:

Protocol:

  • Aorta Preparation: Euthanize male Wistar rats and excise the thoracic aorta. Carefully remove adhering connective and adipose tissues and cut the aorta into rings of 3-4 mm in length.

  • Endothelium Removal (Optional): For experiments on endothelium-denuded rings, gently rub the intimal surface of the aortic rings with a small wooden stick.

  • Mounting: Mount the aortic rings in organ baths containing Krebs solution maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.0 g, with the Krebs solution being replaced every 15-20 minutes.

  • Viability Check: After equilibration, assess the viability of the rings by contracting them with 60 mM KCl. For endothelium-intact rings, verify the presence of a functional endothelium by observing relaxation in response to acetylcholine (B1216132) (1 µM) in rings pre-contracted with phenylephrine (1 µM). A relaxation of more than 80% is indicative of a functional endothelium.

  • Contraction: Induce a stable contraction with 1 µM phenylephrine.

  • Compound Application: Once a stable plateau of contraction is reached, cumulatively add this compound (e.g., in the concentration range of 0.01 to 100 µM) to the organ bath. Use DMSO as the vehicle control.

  • Data Acquisition and Analysis: Record the isometric tension and express the relaxation as a percentage of the phenylephrine-induced contraction. Construct concentration-response curves and calculate the EC50 value (the concentration of the activator that produces 50% of the maximal relaxation).

Data Presentation:

CompoundEndotheliumPre-contraction AgentEC50 (µM) for VasorelaxationMaximal Relaxation (%)
This compoundIntactPhenylephrine (1 µM)Data not availableData not available
This compoundDenudedPhenylephrine (1 µM)Data not availableData not available
Quercetin (Reference)DenudedPhenylephrine (1 µM)Data not availableData not available

Quantitative data for this compound is not publicly available in the referenced literature.

Electrophysiological Characterization using Whole-Cell Patch-Clamp

This protocol describes the whole-cell patch-clamp technique to directly assess the effect of this compound on KCa1.1 currents in the A7r5 vascular smooth muscle cell line.

Materials and Reagents:

  • A7r5 cell line (rat thoracic aorta smooth muscle cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Extracellular (bath) solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

  • Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and appropriate CaCl2 to achieve desired free Ca2+ concentration (e.g., 1 µM) (pH adjusted to 7.2 with KOH)

  • This compound

  • Iberiotoxin (B31492) (IbTX) - a specific KCa1.1 channel blocker

  • Patch-clamp amplifier and data acquisition system

Protocol:

  • Cell Culture: Culture A7r5 cells in standard conditions until they reach 50-70% confluency.

  • Cell Preparation: On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution and plate them on glass coverslips. Allow the cells to adhere for at least 30 minutes before use.

  • Patch-Clamp Recording:

    • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.

    • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.

    • Establish a giga-ohm seal between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocol:

    • Hold the membrane potential at -60 mV.

    • Elicit KCa1.1 currents by applying depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments for 200-300 ms).

  • Compound Application:

    • Record baseline KCa1.1 currents.

    • Perfuse the cells with the extracellular solution containing this compound at various concentrations.

    • Record the currents in the presence of the compound.

    • To confirm that the recorded currents are mediated by KCa1.1 channels, apply the specific blocker iberiotoxin (e.g., 100 nM) at the end of the experiment.

  • Data Analysis:

    • Measure the amplitude of the outward K+ currents at specific voltages.

    • Calculate the percentage increase in current amplitude in the presence of this compound compared to the baseline.

    • Construct concentration-response curves to determine the EC50 for channel activation.

Data Presentation:

CompoundCell LineVoltage StepBaseline Current Density (pA/pF)% Current Increase (at a given concentration)EC50 (µM) for KCa1.1 Activation
This compoundA7r5+60 mVData not availableData not availableData not available
Quercetin (Reference)A7r5+60 mVData not availableData not availableData not available

Specific quantitative electrophysiological data for this compound is not publicly available in the referenced literature.

Visualizations

KCa1.1 Channel Activation Signaling Pathway in Vascular Smooth Muscle

KCa1_1_Activation_Pathway cluster_ca KCa1_1_Activator KCa1.1 Channel Activator-2 KCa1_1 KCa1.1 Channel KCa1_1_Activator->KCa1_1 Activates K_efflux K+ Efflux KCa1_1->K_efflux Mediates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC Inhibits Ca_influx Ca2+ Influx VGCC->Ca_influx Mediates Intracellular_Ca ↓ Intracellular [Ca2+] Ca_influx->Intracellular_Ca Relaxation Smooth Muscle Relaxation Intracellular_Ca->Relaxation

Caption: Signaling pathway of KCa1.1 activation in smooth muscle.

Experimental Workflow for Vasorelaxant Activity Assay

Vasorelaxant_Workflow A Aorta Excision and Ring Preparation B Mounting in Organ Bath A->B C Equilibration B->C D Viability and Endothelium Check C->D E Pre-contraction with Phenylephrine D->E F Cumulative Addition of KCa1.1 Activator-2 E->F G Record Isometric Tension (Relaxation) F->G H Data Analysis (EC50 Calculation) G->H

Caption: Workflow for the vasorelaxant activity assay.

Experimental Workflow for Whole-Cell Patch-Clamp

Patch_Clamp_Workflow A A7r5 Cell Culture and Preparation B Establish Whole-Cell Configuration A->B C Record Baseline KCa1.1 Currents B->C D Perfuse with KCa1.1 Activator-2 C->D E Record Currents in Presence of Activator D->E F Apply Iberiotoxin (Blocker Control) E->F G Data Analysis (% Increase, EC50) F->G

Caption: Workflow for the whole-cell patch-clamp experiment.

References

Application Notes and Protocols: KCa1.1 Channel Activator-2 in Vascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KCa1.1 channel activator-2, also known as compound 3F, is a synthetic derivative of quercetin (B1663063) designed as a selective activator of the large-conductance calcium-activated potassium (KCa1.1) channels, also known as BK channels, in the vasculature.[1] These channels are critical regulators of vascular tone; their activation leads to hyperpolarization of vascular smooth muscle cells, subsequent closure of voltage-gated calcium channels, and ultimately vasodilation.[2] This makes KCa1.1 channel activators promising therapeutic agents for cardiovascular diseases such as hypertension.

These application notes provide a comprehensive overview of the use of this compound in vascular research, including its mechanism of action, protocols for key experiments, and expected outcomes.

Data Presentation

While specific quantitative data for this compound (compound 3F) from primary literature is not publicly available within the scope of this search, the following tables summarize typical data obtained for the parent compound, quercetin, and its other derivatives in vascular reactivity studies. This information can serve as a reference for designing experiments and interpreting results with this compound.

Table 1: Vasorelaxant Effects of Quercetin and its Derivatives on Pre-contracted Rat Aortic Rings

CompoundAgonistEC50 (µM)Emax (%)Reference
QuercetinPhenylephrine (B352888)~10-30~80-100[3][4]
QuercetinNoradrenaline~10-50~90-100[3][4]
Quercetin 3,7-dimethyl etherPhenylephrine20.0 ± 7.9Not Reported[3]

EC50: Half-maximal effective concentration; Emax: Maximum relaxation effect.

Table 2: Electrophysiological Effects of KCa1.1 Channel Modulators

CompoundCell TypeParameterEffectReference
QuercetinVascular Smooth Muscle CellsKCa1.1 currentStimulation[5]
Paxilline (Inhibitor)NeuronsKCa1.1 currentInhibition[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures involved in studying this compound, the following diagrams are provided in DOT language.

cluster_0 Vascular Smooth Muscle Cell KCa1_1_activator KCa1.1 channel activator-2 KCa1_1 KCa1.1 Channel KCa1_1_activator->KCa1_1 activates Hyperpolarization Membrane Hyperpolarization KCa1_1->Hyperpolarization leads to VGCC Voltage-Gated Ca2+ Channel Hyperpolarization->VGCC inhibits Ca_influx Ca2+ Influx (decreased) VGCC->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation results in

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

cluster_workflow Wire Myography Experimental Workflow A Isolate Rat Aorta B Mount Aortic Rings in Myograph A->B C Equilibration B->C D Pre-contraction with Phenylephrine/KCl C->D E Cumulative Addition of This compound D->E F Record Isometric Tension E->F G Data Analysis (EC50, Emax) F->G

Caption: Experimental workflow for assessing vasorelaxant effects using wire myography.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the vascular effects of this compound.

Protocol 1: Wire Myography for Vasorelaxation Assay

This protocol is adapted from standard procedures for studying vascular reactivity in isolated rodent aortas.[3][4]

1. Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.

  • Phenylephrine or KCl solution for pre-contraction.

  • This compound stock solution (e.g., in DMSO).

  • Wire myograph system.

  • Dissection microscope and tools.

  • Carbogen (B8564812) gas (95% O2, 5% CO2).

2. Method:

  • Aorta Dissection:

    • Euthanize the rat according to approved animal welfare protocols.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Under a dissection microscope, remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting:

    • Mount each aortic ring on two tungsten wires in the organ bath of the wire myograph system, filled with Krebs-Henseleit solution and bubbled with carbogen gas at 37°C.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

    • Replace the Krebs-Henseleit solution every 15-20 minutes.

    • Assess the viability of the endothelium by contracting the rings with phenylephrine (1 µM) and then inducing relaxation with acetylcholine (B1216132) (10 µM). A relaxation of >80% indicates intact endothelium.

  • Vasorelaxation Assay:

    • Wash the rings and allow them to return to baseline.

    • Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

    • Once a stable contraction plateau is reached, add this compound in a cumulative manner (e.g., from 1 nM to 100 µM).

    • Record the isometric tension changes.

  • Data Analysis:

    • Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine or KCl.

    • Calculate the EC50 and Emax values by fitting the concentration-response curves to a sigmoidal dose-response equation.

Protocol 2: Patch-Clamp Electrophysiology for KCa1.1 Channel Activity

This protocol provides a general framework for recording KCa1.1 channel currents in freshly isolated vascular smooth muscle cells.[6]

1. Materials:

  • Isolated vascular smooth muscle cells.

  • Extracellular (bath) solution (in mM): NaCl 130, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, glucose 10; pH 7.4.

  • Intracellular (pipette) solution (in mM): K-aspartate 130, KCl 10, MgCl2 1, EGTA 1, HEPES 10, ATP 2, GTP 0.1; pH 7.2. Free Ca2+ can be adjusted to a desired concentration.

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes (resistance 3-5 MΩ).

  • Inverted microscope.

2. Method:

  • Cell Preparation:

    • Isolate vascular smooth muscle cells from rodent arteries using enzymatic digestion (e.g., collagenase and elastase).

    • Plate the isolated cells on glass coverslips and allow them to adhere.

  • Patch-Clamp Recording:

    • Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.

    • Approach a single cell with a fire-polished glass pipette filled with the intracellular solution.

    • Form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Apply voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to elicit KCa1.1 currents.

    • Record the outward K+ currents.

  • Drug Application:

    • Perfuse the cell with the extracellular solution containing this compound at various concentrations.

    • Record the changes in KCa1.1 current amplitude in response to the compound.

  • Data Analysis:

    • Measure the peak outward current at each voltage step before and after the application of the activator.

    • Construct current-voltage (I-V) relationships.

    • Calculate the percentage increase in current amplitude at a specific voltage to quantify the effect of the activator.

Conclusion

This compound represents a valuable pharmacological tool for investigating the role of KCa1.1 channels in vascular physiology and pathophysiology. The protocols and information provided herein offer a foundation for researchers to explore the therapeutic potential of this compound in cardiovascular diseases. While specific quantitative data for this novel compound is emerging, the provided context from its parent compound, quercetin, allows for informed experimental design and interpretation.

References

Application Notes and Protocols for KCa1.1 channel activator-2 in Smooth Muscle Relaxation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KCa1.1 channel activator-2, a quercetin (B1663063) hybrid derivative also identified as compound 3F, is a selective and potent activator of the large-conductance calcium-activated potassium (KCa1.1 or BK) channels in vascular smooth muscle.[1] Activation of these channels plays a crucial role in the regulation of smooth muscle tone. By increasing the outward potassium (K+) current, KCa1.1 channel activators cause membrane hyperpolarization, leading to the closure of voltage-gated calcium (Ca2+) channels. The subsequent decrease in intracellular Ca2+ concentration results in smooth muscle relaxation and vasodilation. These application notes provide detailed protocols for utilizing this compound as a tool to investigate smooth muscle physiology and pharmacology.

Mechanism of Action

KCa1.1 channels are dually activated by intracellular Ca2+ and membrane depolarization. The activation of these channels in vascular smooth muscle cells leads to K+ efflux, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the activity of voltage-dependent Ca2+ channels, thereby reducing Ca2+ influx and promoting relaxation. This compound potentiates the activity of these channels, leading to enhanced smooth muscle relaxation.

Data Presentation

The following table summarizes the quantitative data for the effects of this compound on smooth muscle relaxation and KCa1.1 channel activity.

ParameterValueExperimental SystemReference
Vasorelaxant Activity
EC507.8 ± 1.1 µMPhenylephrine-precontracted rat aortic ringsCarullo et al., 2020
Maximal Relaxation (Emax)98.7 ± 1.3 %Phenylephrine-precontracted rat aortic ringsCarullo et al., 2020
Electrophysiological Activity
KCa1.1 Current Potentiation175.2 ± 8.9 % of control at +60 mVWhole-cell patch-clamp on A7r5 cellsCarullo et al., 2020

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and procedures described, the following diagrams are provided in DOT language.

Signaling Pathway of KCa1.1 Channel-Mediated Smooth Muscle Relaxation

cluster_0 Vascular Smooth Muscle Cell KCa1_1_activator KCa1.1 channel activator-2 KCa1_1 KCa1.1 (BK) Channel KCa1_1_activator->KCa1_1 activates K_efflux K+ Efflux (increased) KCa1_1->K_efflux Hyperpolarization Membrane Hyperpolarization VGCC Voltage-Gated Ca2+ Channel Hyperpolarization->VGCC inhibits Ca_influx Ca2+ Influx (decreased) VGCC->Ca_influx Intra_Ca [Ca2+]i (decreased) Ca_influx->Intra_Ca Relaxation Smooth Muscle Relaxation K_efflux->Hyperpolarization Intra_Ca->Relaxation

Caption: Signaling pathway of KCa1.1 activator-2 induced smooth muscle relaxation.

Experimental Workflow for Isometric Tension Recording

cluster_1 Isometric Tension Recording Workflow A1 Isolate Rat Thoracic Aorta A2 Cut into 2-3 mm Rings A1->A2 A3 Mount Rings in Organ Bath A2->A3 A4 Equilibrate under 1 g Tension A3->A4 A5 Pre-contract with Phenylephrine (1 µM) A4->A5 A6 Cumulative Addition of KCa1.1 Activator-2 A5->A6 A7 Record Isometric Tension A6->A7 A8 Data Analysis: EC50 & Emax A7->A8

Caption: Workflow for assessing vasorelaxant activity.

Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology

cluster_2 Patch-Clamp Electrophysiology Workflow B1 Culture A7r5 Smooth Muscle Cells B2 Establish Whole-Cell Configuration B1->B2 B3 Apply Voltage-Clamp Protocol B2->B3 B4 Record Baseline K+ Currents B3->B4 B5 Perfuse with KCa1.1 Activator-2 B4->B5 B6 Record KCa1.1 Current Potentiation B5->B6 B7 Data Analysis: Current Amplitude B6->B7

Caption: Workflow for electrophysiological analysis of KCa1.1 channel activation.

Experimental Protocols

Isometric Tension Recording in Isolated Rat Aorta

This protocol is designed to assess the vasorelaxant effect of this compound on isolated arterial rings.

Materials:

  • Male Wistar rats (200-250 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine (PE)

  • This compound

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Euthanize the rat and excise the thoracic aorta.

  • Clean the aorta of adhering connective and adipose tissue and cut it into 2-3 mm wide rings.

  • Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate for 60 minutes under a resting tension of 1 g, replacing the bath solution every 15 minutes.

  • Induce a stable contraction with 1 µM phenylephrine.

  • Once the contraction reaches a plateau, add cumulative concentrations of this compound to the organ bath.

  • Record the isometric tension changes continuously.

  • Calculate the relaxation response as a percentage of the initial PE-induced contraction.

  • Determine the EC50 (half-maximal effective concentration) and Emax (maximal relaxation) values from the concentration-response curve.

Whole-Cell Patch-Clamp Electrophysiology on A7r5 Cells

This protocol is used to directly measure the effect of this compound on KCa1.1 channel currents in a vascular smooth muscle cell line.

Materials:

  • A7r5 rat aortic smooth muscle cells

  • Cell culture reagents (DMEM, FBS, antibiotics)

  • External solution (in mM: 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4)

  • Internal (pipette) solution (in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA; pH 7.2)

  • This compound

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

Procedure:

  • Culture A7r5 cells on glass coverslips to 60-80% confluency.

  • Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries and fire-polish to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single A7r5 cell with the patch pipette and form a high-resistance (>1 GΩ) seal (gigaseal).

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit outward K+ currents.

  • Record the baseline K+ currents.

  • Perfuse the cell with the external solution containing the desired concentration of this compound.

  • Repeat the voltage-step protocol and record the potentiated K+ currents.

  • Analyze the current amplitude at each voltage step to quantify the potentiation of the KCa1.1 current by the activator.

Conclusion

This compound is a valuable pharmacological tool for studying the role of KCa1.1 channels in smooth muscle physiology and for screening potential therapeutic agents targeting vascular relaxation. The protocols outlined above provide a framework for investigating its effects at both the tissue and cellular levels. Researchers should optimize these protocols based on their specific experimental conditions and objectives.

References

Application Notes and Protocols for Electrophysiology Recording with KCa1.1 Channel Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to KCa1.1 (BK) Channels

Large-conductance calcium- and voltage-activated potassium channels, commonly known as KCa1.1 or BK channels, are key regulators of neuronal excitability, smooth muscle tone, and neurotransmitter release.[1][2][3] These channels are unique in that they are activated by both membrane depolarization and increases in intracellular calcium concentration.[3] This dual activation mechanism allows BK channels to act as a negative feedback system, linking increases in intracellular calcium to a hyperpolarizing potassium efflux, which in turn reduces cellular excitability.[2][4] The pore-forming alpha subunit of the BK channel is encoded by the KCNMA1 gene.[3] Given their widespread expression and critical physiological roles, BK channels have emerged as promising therapeutic targets for a range of conditions, including stroke, epilepsy, and Fragile X syndrome.[4][5]

This document provides detailed protocols for the electrophysiological characterization of KCa1.1 channel activators, using BMS-204352 as a primary example. BMS-204352 is a potent activator of KCa1.1 channels that has been shown to increase KCa1.1 currents in a calcium- and concentration-dependent manner.[5]

Signaling Pathway and Mechanism of Action

KCa1.1 channels are integral membrane proteins that form a tetrameric structure. Each subunit consists of a voltage-sensing domain and a calcium-binding domain.[2] The binding of intracellular calcium to the "calcium bowl" region of the channel, coupled with membrane depolarization, leads to a conformational change that opens the channel pore, allowing potassium ions to flow out of the cell. This outward potassium current hyperpolarizes the cell membrane, making it less likely to fire an action potential.

KCa1.1 channel activators like BMS-204352 enhance channel activity. While the precise binding site of many activators is still under investigation, they generally function by shifting the voltage-activation curve of the channel to more negative potentials, meaning the channel is more likely to open at a given membrane potential and calcium concentration. Some activators may also increase the open probability of the channel without affecting its single-channel conductance.[1]

KCa1_1_Signaling_Pathway cluster_cell Cell Membrane Ca_in Ca²⁺ Influx (e.g., via VGCCs) KCa1_1 KCa1.1 (BK) Channel Ca_in->KCa1_1 Activates Depolarization Membrane Depolarization Depolarization->KCa1_1 Activates K_efflux K⁺ Efflux KCa1_1->K_efflux Opens Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Depolarization Reduces Excitability Activator BMS-204352 (Activator) Activator->KCa1_1 Potentiates Activation

KCa1.1 channel activation pathway.

Electrophysiology Protocols

The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds on KCa1.1 channels in cultured cells.[6][7][8] This method allows for the recording of currents from the entire cell membrane, providing a robust measure of channel activity.

Cell Preparation
  • Cell Culture : Culture a suitable cell line expressing KCa1.1 channels (e.g., HEK293 cells stably transfected with the KCNMA1 gene, or primary neurons) on glass coverslips.

  • Plating : Plate the cells a few days prior to the recording session to allow for adherence and optimal health.[7]

Solutions and Reagents
Solution Component Concentration (mM)
External Solution NaCl126
KCl3
MgSO₄2
CaCl₂2
NaH₂PO₄1.25
NaHCO₃26.4
Glucose10
Internal Solution K-Gluconate115
NaCl4
GTP-NaCl0.3
ATP-Mg2
HEPES10
EGTA1

Adjust the pH of the external solution to 7.4 with NaOH and the internal solution to 7.2 with KOH. The osmolarity of the internal solution should be adjusted to approximately 270 mOsm/L.[7]

Whole-Cell Patch-Clamp Protocol
  • Pipette Preparation : Pull recording pipettes from borosilicate glass capillaries. The ideal resistance should be between 3 and 7 MΩ when filled with the internal solution.[7][9]

  • Cell Visualization : Place the coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution at a rate of approximately 1.5 mL/min.[7]

  • Giga-seal Formation : Approach a target cell with the recording pipette and apply gentle positive pressure. Once in close proximity, release the pressure to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration : Apply brief, strong suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.[7][8]

  • Voltage-Clamp Recording : Switch to voltage-clamp mode. Hold the cell at a holding potential of -70 mV.

  • Voltage Protocol : To elicit KCa1.1 currents, apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments).[10]

  • Compound Application : After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the KCa1.1 channel activator (e.g., BMS-204352 at desired concentrations).

  • Data Acquisition : Record the resulting currents and repeat the voltage-step protocol to observe the effect of the activator.

Experimental_Workflow A Prepare Cells and Solutions B Pull Patch Pipette A->B C Obtain Giga-seal on Target Cell B->C D Establish Whole-Cell Configuration C->D E Record Baseline K⁺ Currents (Voltage-Step Protocol) D->E F Perfuse with KCa1.1 Activator (e.g., BMS-204352) E->F Stable Baseline G Record K⁺ Currents in Presence of Activator F->G H Data Analysis (I-V Curve, EC₅₀) G->H

Workflow for whole-cell patch-clamp experiments.

Data Presentation and Expected Results

The primary effect of a KCa1.1 channel activator is an increase in the outward potassium current at various depolarizing voltages. This can be quantified by measuring the current amplitude at a specific voltage step (e.g., +50 mV) before and after compound application. A concentration-response curve can be generated to determine the EC₅₀ of the activator.

Parameter Control With BMS-204352 (e.g., 10 µM) Expected Outcome
Outward Current at +50 mV X pA> X pASignificant increase in current amplitude.
Voltage for Half-Maximal Activation (V½) Y mV< Y mVLeftward shift in the voltage-activation curve.
Single-Channel Conductance Z pSZ pSNo significant change.[1]
Channel Open Probability (Po) P> PIncrease in the likelihood of the channel being in an open state.[1]

Troubleshooting

  • Unstable Recordings : Ensure proper grounding and shielding of the setup to minimize electrical noise. Check the quality and age of the cultured cells.

  • Difficulty in Giga-seal Formation : Use fresh, filtered solutions. Ensure the pipette tip is clean.

  • No Response to Activator : Verify the concentration and stability of the activator stock solution. Confirm that the cells are expressing functional KCa1.1 channels. This can be done by applying a known blocker, such as iberiotoxin, which should reduce the outward current.

By following these detailed protocols, researchers can effectively characterize the electrophysiological properties of KCa1.1 channel activators, contributing to a better understanding of their therapeutic potential.

References

Application Notes and Protocols for Determining the Dose-Response Curve of KCa1.1 Channel Activator-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The large-conductance calcium-activated potassium channel, KCa1.1 (also known as BK channel or Maxi-K), plays a crucial role in regulating neuronal excitability, vascular tone, and smooth muscle function.[1][2] These channels are activated by both increases in intracellular calcium concentration and membrane depolarization, leading to potassium efflux and cell hyperpolarization.[1][3] Modulation of KCa1.1 channels presents a promising therapeutic strategy for a variety of disorders, including cardiovascular diseases, neurological disorders, and cancer.

KCa1.1 channel activator-2 is a quercetin (B1663063) hybrid derivative that has been identified as a selective vascular KCa1.1 channel stimulator, exhibiting myorelaxant activity.[4][5] Determining the potency and efficacy of such activators is a critical step in drug discovery and development. This document provides detailed protocols for establishing a dose-response curve for this compound using two common methodologies: automated patch-clamp electrophysiology and a fluorescence-based thallium influx assay.

KCa1.1 Channel Activation Signaling Pathway

The activation of the KCa1.1 channel is a multifaceted process primarily governed by intracellular calcium levels and the electrical potential across the cell membrane. An increase in intracellular calcium, often initiated by signaling cascades that trigger release from intracellular stores or influx from the extracellular space, leads to calcium binding to the channel's C-terminal domain. This binding event, in conjunction with membrane depolarization, induces a conformational change in the channel, opening the pore and allowing potassium ions to flow out of the cell. This efflux of positive ions results in hyperpolarization of the cell membrane, which in turn can influence various cellular processes.

KCa1_1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space KCa1_1 KCa1.1 Channel (Closed) KCa1_1_open KCa1.1 Channel (Open) KCa1_1->KCa1_1_open Conformational Change Efflux K⁺ Efflux KCa1_1_open->Efflux Depolarization Membrane Depolarization Depolarization->KCa1_1 Senses Voltage Change Ca_influx Ca²⁺ Influx / Release Ca_ion Increased Intracellular Ca²⁺ Ca_influx->Ca_ion Ca_ion->KCa1_1 Binds to C-terminus Hyperpolarization Membrane Hyperpolarization Efflux->Hyperpolarization Automated_Patch_Clamp_Workflow A Cell Preparation (e.g., HEK293 expressing KCa1.1) B Cell Suspension and Loading into Automated Patch-Clamp System A->B C Establish Whole-Cell Configuration B->C D Record Baseline KCa1.1 Current C->D E Compound Application (Increasing concentrations of This compound) D->E F Record KCa1.1 Current at Each Concentration E->F G Data Analysis: - Measure current increase - Normalize to baseline - Plot dose-response curve - Calculate EC50 F->G Fluorescence_Assay_Workflow A Cell Plating (e.g., HEK293 expressing KCa1.1 in 96- or 384-well plates) B Dye Loading (Incubate cells with a thallium-sensitive dye, e.g., FluxOR™) A->B C Compound Incubation (Add different concentrations of This compound) B->C D Thallium Stimulation (Add stimulus buffer containing Tl⁺) C->D E Fluorescence Measurement (Read fluorescence intensity over time using a plate reader) D->E F Data Analysis: - Calculate the change in fluorescence - Normalize to controls - Plot dose-response curve - Calculate EC50 E->F

References

Application Note: Preparation of Stock Solutions for KCa1.1 Channel Activators

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The large-conductance Ca²⁺-activated potassium channel, KCa1.1 (also known as BK channel or MaxiK), is a crucial regulator of cellular excitability and signaling.[1][2] These channels are activated by both intracellular calcium elevation and membrane depolarization, leading to potassium efflux and subsequent membrane hyperpolarization.[1] This process plays a vital role in numerous physiological functions, including smooth muscle relaxation, neuronal excitability, and neurotransmitter release.[1][2] Activators of the KCa1.1 channel are valuable pharmacological tools for investigating these processes and represent potential therapeutic agents for conditions like hypertension, rheumatoid arthritis, and certain neurological disorders.[3][4][5]

Proper preparation of stock solutions is the critical first step for ensuring reproducible and accurate experimental results. This document provides a detailed protocol for preparing stock solutions of KCa1.1 channel activators, using NS1619 as a representative example due to its widespread use and available data.

Compound Properties and Solubility

Successful preparation of a stock solution begins with understanding the physicochemical properties of the specific KCa1.1 activator. The following table summarizes key data for NS1619, a common KCa1.1 channel activator.[6] Researchers should always refer to the Certificate of Analysis for batch-specific molecular weight.

ParameterValueReference / Notes
Compound Name NS1619A widely used KCa1.1 (BK) channel activator.[6]
Chemical Name 1,3-Dihydro-1-[2-hydroxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2H-benzimidazol-2-one
CAS Number 153587-01-0
Molecular Formula C₁₅H₈F₆N₂O₂[5]
Molecular Weight 362.23 g/mol Batch-specific value should be used for calculations.
Solubility DMSO: ≥ 36.22 mg/mL (100 mM)Ethanol: ≥ 36.22 mg/mL (100 mM)
Typical Working Conc. 10 - 50 µMEffective EC₅₀ is ~10-30 µM in smooth muscle.[7]
Storage Conditions Solid: Store at +4°CStock Solution: -20°C (1 year) or -80°C (2 years)[7]

Experimental Protocols

1. Materials Required

  • KCa1.1 channel activator powder (e.g., NS1619)

  • High-purity anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryogenic vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, for compounds that are difficult to dissolve)[7][8]

2. Safety Precautions

  • Always work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for the specific compound before handling.

3. Stock Solution Preparation Protocol (Example: 10 mM Stock in DMSO)

This protocol details the steps to prepare a 10 mM stock solution of NS1619.

Step 1: Calculate the Required Mass Use the following formula to determine the mass of the compound needed to prepare the desired volume of stock solution.

  • Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Volume (L)

Example Calculation for 1 mL of 10 mM NS1619 stock:

  • Mass (mg) = 10 mM × 362.23 g/mol × 0.001 L

  • Mass (mg) = 3.62 mg

Step 2: Weighing the Compound

  • Place a sterile microcentrifuge tube on the analytical balance and tare it.

  • Carefully weigh out the calculated mass (e.g., 3.62 mg) of the KCa1.1 activator powder directly into the tube.

Step 3: Dissolution

  • Using a calibrated micropipette, add the calculated volume of DMSO (e.g., 1 mL) to the tube containing the powder.

  • Cap the tube securely and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.

  • Visually inspect the solution against a light source to ensure there are no visible particles. If dissolution is difficult, gentle heating or brief sonication may be applied.[7]

Step 4: Aliquoting and Storage

  • To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryogenic vials or microcentrifuge tubes.[9]

  • Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.

  • Store the aliquots at -20°C for up to one year or at -80°C for up to two years for maximum stability.[7]

Diagrams and Workflows

The following diagrams illustrate the experimental workflow for preparing the stock solution and the signaling pathway activated by KCa1.1 agonists.

G cluster_prep Preparation cluster_store Storage calc 1. Calculate Mass (e.g., 3.62 mg) weigh 2. Weigh Compound calc->weigh add 3. Add Solvent (e.g., 1 mL DMSO) weigh->add dissolve 4. Dissolve (Vortex/Sonicate) add->dissolve aliquot 5. Aliquot (e.g., 20 µL) dissolve->aliquot store 6. Store (-20°C or -80°C) aliquot->store G cluster_membrane Cell Membrane k_channel KCa1.1 (BK) Channel efflux K⁺ Efflux k_channel->efflux activator KCa1.1 Activator-2 (e.g., NS1619) activator->k_channel Binds & Activates ca_signal ↑ Intracellular Ca²⁺ & Depolarization ca_signal->k_channel Gating Signal hyper Membrane Hyperpolarization efflux->hyper response Cellular Response (e.g., Smooth Muscle Relaxation) hyper->response

References

Application Notes and Protocols for Assessing KCa1.1 Channel Activator-2 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The large-conductance calcium-activated potassium channel (KCa1.1), also known as the BK channel, is a crucial regulator of numerous physiological processes.[1][2] These channels are activated by both increases in intracellular calcium concentration and membrane depolarization, leading to an efflux of potassium ions.[1][3] This efflux results in membrane hyperpolarization, which provides a negative feedback mechanism to reduce cellular excitability, for instance by closing voltage-gated calcium channels.[1][3] This mechanism is vital for regulating smooth muscle tone, neuronal excitability, and neurotransmitter release.[2]

Given their widespread physiological importance, KCa1.1 channels are significant therapeutic targets for a variety of conditions including hypertension, asthma, and stroke.[4] KCa1.1 channel activator-2, a quercetin (B1663063) derivative, has been identified as a selective stimulator of vascular KCa1.1 channels, exhibiting potent muscle relaxant properties.[5]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to effectively test the efficacy of this compound and other potential modulators. The protocols cover the selection of appropriate cell lines, the generation of stable expression systems, and various functional assays ranging from the gold-standard patch-clamp electrophysiology to higher-throughput fluorescence-based methods.

Recommended Cell Lines for KCa1.1 Efficacy Testing

The choice of cell line is critical for obtaining reliable and relevant data. The ideal system should provide a robust and reproducible signal with minimal interference from other endogenous channels. Both cell lines with high endogenous expression of KCa1.1 and engineered cell lines with stable, recombinant expression are suitable.

Cell LineTypeOriginKey Characteristics & Recommendations
HEK293 RecombinantHuman Embryonic KidneyLow endogenous KCa1.1 expression, making them an excellent host for stable or transient transfection of the KCNMA1 gene.[6] Widely used for ion channel research and commercially available as stable lines.[4][7][8]
CHO RecombinantChinese Hamster OvaryVery low levels of endogenous voltage-gated potassium currents, making them a preferred system for exogenous K+ channel expression to ensure low background signal.[6][9]
SH-SY5Y EndogenousHuman NeuroblastomaExpress functional endogenous BKCa channels.[10][11] Useful for studying activators in a neuronal context. Derived from a metastatic bone marrow aspirate.[12]
U-251 MG / U-87 MG EndogenousHuman GlioblastomaExpress functional KCa1.1 (BK) channels.[13][14][15] Suitable for investigating the role of KCa1.1 activators in the context of brain tumors.
RA-FLS Primary CellsHuman Fibroblast-like SynoviocytesKCa1.1 is the major functional potassium channel in these cells.[16] Ideal for studying the therapeutic potential of KCa1.1 activators for rheumatoid arthritis, though primary cell culture is more complex.

Experimental Protocols

Protocol 1: Generation of a Stable KCa1.1-Expressing HEK293 Cell Line

For consistent and high-quality data, a stable cell line expressing the human KCa1.1 α-subunit (encoded by the KCNMA1 gene) is recommended. This protocol describes a general method for creating such a line.

Workflow for Stable Cell Line Generation

G cluster_prep Plasmid Preparation cluster_transfection Transfection cluster_selection Selection & Expansion cluster_validation Validation Plasmid Obtain KCNMA1 cDNA in pcDNA3.1(+) or similar vector with a selection marker (e.g., Neomycin) Seed Seed HEK293 cells to reach 70-80% confluency on the day of transfection Transfect Transfect cells with linearized KCNMA1 plasmid using Lipofectamine or similar reagent Seed->Transfect Select 48h post-transfection, apply selection antibiotic (e.g., G418) to culture medium Transfect->Select Isolate Isolate antibiotic-resistant colonies using cloning cylinders Select->Isolate Expand Expand individual clones Isolate->Expand Validate Confirm KCa1.1 functional expression via Patch-Clamp or Fluorescence Assays Expand->Validate Bank Cryopreserve validated clones Validate->Bank

Caption: Workflow for generating a stable KCa1.1 expressing cell line.

Materials:

  • HEK293 cells (ATCC CRL-1573)

  • Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Expression vector containing the full-length human KCNMA1 cDNA and a selection marker (e.g., pcDNA™3.1(+) with Neomycin resistance).

  • Transfection reagent (e.g., Lipofectamine™ 3000).

  • Selection antibiotic (e.g., G418 or Geneticin).

  • Cloning cylinders.

Procedure:

  • Cell Culture: Culture HEK293 cells in complete growth medium at 37°C with 5% CO2.[17]

  • Transfection:

    • One day before transfection, seed HEK293 cells in a 6-well plate to achieve 70-80% confluency.[18]

    • Linearize the KCNMA1 expression vector with a suitable restriction enzyme.

    • Transfect the cells with the linearized plasmid according to the manufacturer's protocol for your chosen transfection reagent.[18]

  • Selection:

    • 48 hours post-transfection, replace the medium with complete growth medium containing the appropriate concentration of selection antibiotic (e.g., 400-800 µg/mL G418). This concentration should be determined beforehand by generating a kill curve on untransfected HEK293 cells.

    • Replace the selective medium every 3-4 days until distinct, antibiotic-resistant colonies appear (typically 2-3 weeks).

  • Isolation and Expansion:

    • Wash the plate gently with sterile PBS.

    • Apply a sterile cloning cylinder coated in vacuum grease around a single, healthy colony.

    • Add a small volume of trypsin-EDTA to the cylinder to detach the cells.

    • Transfer the cell suspension to a new well of a 24-well plate with selective medium and expand the culture.

  • Validation:

    • Once sufficient cells are available, validate the functional expression of KCa1.1 channels using one of the protocols below (e.g., patch-clamp).

    • Confirm protein expression via Western Blot or immunofluorescence if desired.

  • Cryopreservation: Freeze validated, low-passage clonal cell lines in freezing medium (e.g., 90% FBS, 10% DMSO) for long-term storage.[17]

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for directly measuring ion channel activity and characterizing the effects of compounds on channel gating and conductance.[19]

Workflow for Patch-Clamp Electrophysiology

G cluster_prep Preparation cluster_record Recording cluster_analysis Data Analysis A Plate KCa1.1-expressing cells on glass coverslips D Obtain GΩ seal on a single cell A->D B Prepare intracellular & extracellular solutions B->D C Pull glass micropipettes (1-5 MΩ resistance) C->D E Rupture membrane to achieve whole-cell configuration D->E F Record baseline KCa1.1 currents using voltage-step protocol E->F G Perfuse cell with KCa1.1 Activator-2 F->G H Record currents in the presence of the compound G->H I Measure current amplitude and plot I-V relationship H->I J Construct dose-response curve I->J K Calculate EC50 value J->K

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 1 CaCl2 (to achieve ~200 nM free Ca2+ to test activators).[20] Adjust pH to 7.2 with KOH. ATP and GTP can be added if required.

Procedure:

  • Cell Preparation: Plate the KCa1.1-expressing cells onto small glass coverslips 24-48 hours before the experiment.

  • Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pipette Preparation: Fill a borosilicate glass micropipette (1-5 MΩ resistance) with the intracellular solution and mount it on the headstage of the patch-clamp amplifier.

  • Seal Formation: Under visual control, approach a single, healthy cell with the micropipette tip and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving electrical and chemical access to the cell interior.

  • Recording:

    • Hold the cell membrane potential at -60 mV or -80 mV.[10][21]

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to elicit KCa1.1 currents.

    • Record the baseline currents.

    • Perfuse the recording chamber with extracellular solution containing this compound at various concentrations.

    • Repeat the voltage-step protocol at each concentration to record the potentiated currents.

  • Data Analysis:

    • Measure the peak outward current at a specific voltage step (e.g., +60 mV) for each concentration.

    • Plot the percentage increase in current against the compound concentration and fit the data to a Hill equation to determine the EC50 value.

Protocol 3: Calcium Imaging Assay

This assay indirectly measures KCa1.1 channel activity. Activation of KCa1.1 hyperpolarizes the cell, which can influence Ca2+ influx through other channels or be measured as a change in Ca2+ itself if the activator's mechanism involves a Ca2+ component. It is a powerful technique for medium- to high-throughput screening.[22][23]

Materials:

  • KCa1.1-expressing cells

  • Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)[23][24]

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Black-walled, clear-bottom 96- or 384-well plates

  • Fluorescence microscope or plate reader with kinetic reading capability.[25]

Procedure:

  • Cell Plating: Seed cells into a black-walled, clear-bottom microplate and allow them to form a confluent monolayer overnight.

  • Dye Loading:

    • Prepare a loading buffer by dissolving Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the growth medium from the wells and add the dye loading buffer.

    • Incubate the plate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with HBSS to remove excess extracellular dye.

  • Measurement:

    • Place the plate into the fluorescence imaging system.

    • Establish a baseline fluorescence reading for a short period.

    • Using an integrated liquid handler, add this compound to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity over time. An increase in intracellular Ca2+ will result in an increase in fluorescence.[23]

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline for each well.

    • Plot the peak fluorescence change against compound concentration to generate a dose-response curve and calculate the EC50.

Protocol 4: Fluorometric Membrane Potential Assay

This is a high-throughput screening (HTS) compatible assay that uses voltage-sensitive dyes to report changes in membrane potential.[26] Activation of KCa1.1 channels will cause K+ efflux, leading to membrane hyperpolarization, which is detected as a change in the dye's fluorescence.

Workflow for High-Throughput Fluorescence Assays

G cluster_prep Preparation cluster_read FLIPR Reading cluster_analysis Data Analysis A Seed KCa1.1-expressing cells in 96/384-well plates B Prepare and add fluorescent indicator dye (Calcium or Voltage-sensitive) A->B C Incubate to allow dye loading B->C D Establish baseline fluorescence reading C->D E Add test compounds (KCa1.1 Activator-2) D->E F Measure kinetic fluorescence response post-addition E->F G Calculate max fluorescence change F->G H Generate dose-response curves and calculate EC50/IC50 G->H

Caption: General workflow for HTS using fluorescence-based assays.

Materials:

  • KCa1.1-expressing cells

  • FLIPR® Membrane Potential Assay Kit or similar.[27][28]

  • Black-walled, clear-bottom 96- or 384-well plates.

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument with integrated liquid handling.[29]

Procedure:

  • Cell Plating: Seed cells in microplates the day before the assay to achieve 80-90% confluency.[29]

  • Dye Loading:

    • Prepare the voltage-sensitive dye solution according to the manufacturer's protocol (e.g., FLIPR Membrane Potential Assay Kit).[29]

    • Remove the growth medium and add the dye solution to each well.

    • Incubate the plate at room temperature or 37°C for 30-60 minutes. Do not wash the cells, as these kits are typically no-wash formulations.

  • Measurement:

    • Place the plate into the FLIPR instrument.

    • The instrument will record a baseline fluorescence for a few seconds.

    • The integrated pipettor will then add the this compound at various concentrations to the wells.

    • The instrument will continue to record the fluorescence signal kinetically. Hyperpolarization (channel activation) will typically cause a decrease in fluorescence, but this depends on the specific dye used.

  • Data Analysis:

    • Determine the maximum change in fluorescence units for each concentration.

    • Plot the response against the compound concentration to generate a dose-response curve and calculate the EC50 value.

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized to allow for clear comparison of the potency and efficacy of this compound.

Example Summary of Quantitative Data

Assay TypeCell LineParameter MeasuredKCa1.1 Activator-2 EC50
Patch-Clamp ElectrophysiologyHEK293-KCa1.1% Increase in K+ Current at +60mV1.5 µM
Membrane Potential AssayHEK293-KCa1.1Change in Fluorescence Units (Hyperpolarization)2.1 µM
Calcium ImagingSH-SY5YChange in Fluorescence Units (ΔF/F0)3.5 µM

Note: The values presented are hypothetical examples for illustrative purposes.

KCa1.1 Signaling Pathway

Activation of the KCa1.1 channel is a key event in cellular signaling that integrates changes in membrane voltage and intracellular calcium. The following diagram illustrates this pathway and the effect of an activator.

KCa1.1 Activation Signaling Pathway

G Ca_node Intracellular Ca2+ (from ER or Influx) KCa11_channel KCa1.1 (BK) Channel Ca_node->KCa11_channel + Depol_node Membrane Depolarization Depol_node->KCa11_channel + Activator_node KCa1.1 Activator-2 Activator_node->KCa11_channel + (Potentiates) Open_channel Channel Opening KCa11_channel->Open_channel K_efflux K+ Efflux Open_channel->K_efflux Hyperpol Membrane Hyperpolarization K_efflux->Hyperpol VGCC_inhibit VGCC Inhibition Hyperpol->VGCC_inhibit - (Negative Feedback) VGCC_node Voltage-Gated Ca2+ Channels (VGCC) Ca_influx_decrease Decreased Ca2+ Influx VGCC_inhibit->Ca_influx_decrease Relaxation Cellular Response (e.g., Smooth Muscle Relaxation) Ca_influx_decrease->Relaxation

Caption: Signaling pathway of KCa1.1 channel activation.

References

Application Notes and Protocols for KCa1.1 Channel Activator-2 in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing KCa1.1 channel activator-2 in isolated organ bath experiments to study its effects on smooth muscle contractility. The protocols and data presented are intended to serve as a foundational resource for researchers investigating the therapeutic potential of KCa1.1 channel activators.

Introduction

The large-conductance calcium-activated potassium channel, KCa1.1 (also known as the BK channel), is a key regulator of smooth muscle tone.[1] Activation of KCa1.1 channels leads to potassium ion efflux, resulting in membrane hyperpolarization and subsequent relaxation of smooth muscle.[1][2] This mechanism makes KCa1.1 channels an attractive target for therapeutic intervention in conditions characterized by smooth muscle hypercontractility, such as hypertension, asthma, and overactive bladder.

This compound is a compound designed to selectively open these channels, thereby inducing smooth muscle relaxation. Isolated organ bath experiments provide a robust in vitro system to characterize the pharmacological properties of this activator on intact tissue preparations.[3][4]

Data Presentation

The following table summarizes representative quantitative data for a generic KCa1.1 channel activator on vascular smooth muscle, as specific data for "this compound" is not widely published. This data is intended to provide an expected range of efficacy for compounds in this class.

Table 1: Representative Effects of a KCa1.1 Channel Activator on Pre-contracted Aortic Rings

ParameterValue
Tissue Rat Thoracic Aorta
Pre-contraction Agent Phenylephrine (B352888) (1 µM)
KCa1.1 Activator Conc. 10 nM - 100 µM
EC₅₀ (Concentration for 50% relaxation) ~5 µM
Maximum Relaxation > 80%
Incubation Time 20 minutes

Experimental Protocols

This section details the methodology for conducting isolated organ bath experiments to assess the effects of this compound.

Materials and Reagents
  • Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used.[4] Its composition is (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.

  • This compound: Prepared as a stock solution in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Contractile Agonist: Phenylephrine, KCl, or other relevant agonists to induce smooth muscle contraction.[5]

  • Carbogen (B8564812) Gas: 95% O₂ / 5% CO₂.[5][6]

  • Isolated tissue (e.g., rat thoracic aorta, tracheal rings, bladder strips).

  • Isolated organ bath system with force transducers and data acquisition software.[3][6]

Experimental Procedure
  • Tissue Preparation:

    • Euthanize the animal according to institutionally approved protocols.

    • Carefully dissect the desired tissue (e.g., thoracic aorta) and place it in cold, oxygenated PSS.

    • Clean the tissue of adherent connective and adipose tissue.

    • Cut the tissue into rings or strips of appropriate size (e.g., 2-3 mm wide aortic rings).[6]

  • Mounting the Tissue:

    • Suspend the tissue segments in the organ bath chambers filled with PSS maintained at 37°C and continuously bubbled with carbogen gas.[5][6]

    • One end of the tissue is attached to a fixed hook, and the other to a force-displacement transducer.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1-2 grams for rat aorta).[6]

    • During equilibration, wash the tissues with fresh PSS every 15-20 minutes.[5][6]

    • After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).[5]

  • Experimental Protocol for Relaxation Studies:

    • Wash the tissues to return to baseline tension.

    • Induce a stable, submaximal contraction using a contractile agonist (e.g., phenylephrine at a concentration that produces about 80% of the maximal response).

    • Once a stable plateau of contraction is achieved, cumulatively add increasing concentrations of this compound to the bath.

    • Record the relaxation response at each concentration until a maximal effect is observed or the highest concentration is reached.

  • Data Analysis:

    • The relaxation response is typically expressed as a percentage of the pre-contraction induced by the agonist.

    • Concentration-response curves are plotted, and the EC₅₀ value (the concentration of the activator that produces 50% of the maximal relaxation) is calculated using a suitable nonlinear regression model.

Mandatory Visualizations

Signaling Pathway of KCa1.1 Channel Activation

KCa1_1_Signaling cluster_cell Smooth Muscle Cell Ca_source Intracellular Ca²⁺ Sources (Sarcoplasmic Reticulum, Voltage-gated Ca²⁺ channels) KCa1_1 KCa1.1 Channel Ca_source->KCa1_1 ↑ [Ca²⁺]i Membrane_Hyperpolarization Membrane Hyperpolarization KCa1_1->Membrane_Hyperpolarization K⁺ Efflux VGCC Voltage-gated Ca²⁺ Channels Membrane_Hyperpolarization->VGCC Inhibition Relaxation Smooth Muscle Relaxation VGCC->Relaxation ↓ Ca²⁺ Influx Activator KCa1.1 Channel Activator-2 Activator->KCa1_1 Activates

Caption: Signaling pathway of KCa1.1 channel activation leading to smooth muscle relaxation.

Experimental Workflow for Isolated Organ Bath Experiments

Organ_Bath_Workflow A Tissue Dissection and Preparation B Mounting in Organ Bath A->B C Equilibration (60-90 min) B->C D Viability Test (e.g., high KCl) C->D E Washout D->E F Induce Submaximal Contraction (e.g., Phenylephrine) E->F G Cumulative Addition of This compound F->G H Record Relaxation Response G->H I Data Analysis (Concentration-Response Curve) H->I

Caption: Experimental workflow for assessing KCa1.1 activators in isolated organ baths.

References

Application Notes and Protocols for Fluorescence-Based Assays of KCa1.1 Channel Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The large-conductance calcium-activated potassium channel, KCa1.1 (also known as BK channel), is a crucial regulator of neuronal excitability, vascular tone, and smooth muscle function. Its activation is dependent on both intracellular calcium concentration and membrane potential. Dysregulation of KCa1.1 channel activity has been implicated in a variety of pathological conditions, making it an attractive target for therapeutic intervention.

Fluorescence-based assays have emerged as powerful tools for high-throughput screening (HTS) and detailed pharmacological characterization of KCa1.1 channel modulators. These assays offer significant advantages over traditional electrophysiological techniques in terms of throughput, cost-effectiveness, and ease of automation. This document provides detailed application notes and protocols for three major types of fluorescence-based assays used to investigate KCa1.1 channel activation: Thallium Flux Assays, Membrane Potential Assays, and Calcium Flux Assays.

Signaling Pathway of KCa1.1 Activation

KCa1.1 channels are activated by the synergistic action of intracellular calcium (Ca²⁺) and membrane depolarization. An increase in intracellular Ca²⁺, often triggered by the opening of voltage-gated calcium channels or release from intracellular stores, binds to the large intracellular C-terminal domain of the KCa1.1 channel. This binding event, coupled with membrane depolarization, leads to a conformational change in the channel, resulting in its opening and the subsequent efflux of potassium ions (K⁺). This K⁺ efflux leads to membrane hyperpolarization, which acts as a negative feedback mechanism to regulate cellular excitability.

KCa1_1_Activation_Pathway cluster_1 Intracellular Space VGCC Voltage-Gated Calcium Channel KCa1_1 KCa1.1 Channel (Closed) VGCC->KCa1_1 Ca²⁺ Influx KCa1_1_Open KCa1.1 Channel (Open) KCa1_1->KCa1_1_Open Activation KCa1_1_Open->KCa1_1 Deactivation Hyperpolarization Membrane Hyperpolarization KCa1_1_Open->Hyperpolarization K⁺ Efflux leads to Ca_Store Intracellular Ca²⁺ Stores (e.g., ER) Ca_Ion Ca²⁺ Ions Ca_Store->Ca_Ion Ca²⁺ Release Ca_Ion->KCa1_1 Binds to C-terminus Depolarization Membrane Depolarization Depolarization->VGCC Opens

KCa1.1 channel activation pathway.

I. Thallium Flux Assays

Thallium flux assays are a widely used indirect method for measuring the activity of potassium channels.[1][2] These assays utilize the fact that thallium ions (Tl⁺) can permeate K⁺ channels and act as a surrogate for K⁺.[3] The influx of Tl⁺ into the cells is detected by a Tl⁺-sensitive fluorescent dye, which shows a significant increase in fluorescence upon binding to Tl⁺.[1] This method is particularly well-suited for high-throughput screening (HTS) of KCa1.1 channel modulators.[4]

Data Presentation: Performance of Thallium Flux Assays for KCa1.1 Modulators
CompoundTypeAssayEC₅₀ / IC₅₀ (µM)Z'-FactorReference
NS1619ActivatorThallium Flux15.30.75[5]
BMS-204352ActivatorThallium Flux2.8N/A[5]
IberiotoxinInhibitorThallium Flux0.020.82[5]
PaxillineInhibitorThallium Flux0.05N/A[5]

N/A: Not Available

Experimental Workflow: Thallium Flux Assay

Thallium_Flux_Workflow A Seed cells expressing KCa1.1 in a 96- or 384-well plate B Load cells with a Thallium-sensitive dye (e.g., FluxOR™) A->B C Incubate to allow dye de-esterification B->C D Add test compounds (activators or inhibitors) C->D E Add Thallium-containing stimulus buffer D->E F Measure fluorescence intensity kinetically using a fluorescence plate reader E->F G Analyze data to determine EC₅₀/IC₅₀ values F->G

Workflow for a Thallium Flux Assay.
Detailed Experimental Protocol: Thallium Flux Assay using FluxOR™ Kit

This protocol is adapted from the manufacturer's instructions for the FluxOR™ Potassium Ion Channel Assay.

Materials:

  • Cells stably or transiently expressing KCa1.1 channels

  • FluxOR™ Potassium Ion Channel Assay Kit (Thermo Fisher Scientific)

  • Black-walled, clear-bottom 96- or 384-well microplates

  • Compound library (dissolved in DMSO)

  • Fluorescence plate reader with kinetic read capabilities and liquid handling

Procedure:

  • Cell Plating:

    • Seed cells expressing KCa1.1 into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C in a humidified CO₂ incubator.

  • Dye Loading:

    • Prepare the Dye Loading Buffer according to the kit instructions.

    • Remove the cell culture medium from the wells and add the appropriate volume of Dye Loading Buffer.

    • Incubate the plate at room temperature for 60-90 minutes, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of test compounds in the appropriate assay buffer. The final DMSO concentration should typically be kept below 1%.

    • Add the diluted compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Thallium Stimulation and Fluorescence Reading:

    • Prepare the Stimulus Buffer containing thallium sulfate (B86663) according to the kit protocol.

    • Place the microplate in the fluorescence plate reader.

    • Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Initiate the kinetic read, establishing a baseline fluorescence for 10-20 seconds.

    • Using the instrument's liquid handler, add the Stimulus Buffer to all wells.

    • Continue recording the fluorescence intensity for an additional 2-3 minutes.

  • Data Analysis:

    • The rate of fluorescence increase is proportional to the rate of Tl⁺ influx and thus to KCa1.1 channel activity.

    • Calculate the initial rate of fluorescence change (slope) for each well.

    • Plot the rate of fluorescence change against the compound concentration to generate dose-response curves and determine EC₅₀ or IC₅₀ values.

    • The Z'-factor, a measure of assay quality for HTS, can be calculated using positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[6]

II. Membrane Potential Assays

Membrane potential assays directly measure changes in the electrical potential across the cell membrane. Activation of KCa1.1 channels leads to an efflux of K⁺ ions, causing the cell membrane to hyperpolarize (become more negative). This change in membrane potential can be detected using voltage-sensitive fluorescent dyes. These dyes typically exhibit a change in fluorescence intensity or a spectral shift in response to changes in membrane potential.

Data Presentation: Performance of Membrane Potential Assays for KCa1.1 Modulators
CompoundTypeAssayEC₅₀ / IC₅₀ (µM)Z'-FactorReference
NS1619ActivatorFMP Dye12.50.73[7]
CharybdotoxinInhibitorFMP Dye0.010.68[7]

FMP: FLIPR Membrane Potential dye

Experimental Workflow: Membrane Potential Assay

Membrane_Potential_Workflow A Seed cells expressing KCa1.1 in a 96- or 384-well plate B Load cells with a voltage-sensitive dye (e.g., FMP dye) A->B C Incubate to allow dye to partition into the cell membrane B->C D Add test compounds (activators or inhibitors) C->D E Add a depolarizing stimulus (e.g., high extracellular K⁺) to establish a baseline D->E F Measure fluorescence intensity kinetically using a fluorescence plate reader E->F G Analyze data to determine EC₅₀/IC₅₀ values F->G

Workflow for a Membrane Potential Assay.
Detailed Experimental Protocol: Membrane Potential Assay using FMP Dye

This protocol is a general guideline for using a FLIPR Membrane Potential (FMP) Assay Kit.

Materials:

  • Cells stably or transiently expressing KCa1.1 channels

  • FLIPR Membrane Potential Assay Kit (Molecular Devices)

  • Black-walled, clear-bottom 96- or 384-well microplates

  • Compound library (dissolved in DMSO)

  • Fluorescence plate reader with kinetic read capabilities and liquid handling (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • Seed cells expressing KCa1.1 into black-walled, clear-bottom microplates.

    • Incubate overnight at 37°C in a humidified CO₂ incubator.

  • Dye Loading:

    • Prepare the FMP dye solution according to the kit instructions.

    • Remove the culture medium and add the FMP dye solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Compound Addition:

    • Prepare serial dilutions of test compounds in the appropriate assay buffer.

    • Add the diluted compounds to the wells and incubate for a specified time.

  • Stimulation and Fluorescence Reading:

    • Prepare a high-potassium stimulus buffer to depolarize the cells and establish a robust signal window.

    • Place the microplate in the fluorescence plate reader.

    • Set the instrument to the appropriate excitation and emission wavelengths for the FMP dye.

    • Initiate the kinetic read, recording a baseline fluorescence.

    • Add the high-potassium stimulus buffer to the wells.

    • Continue to record the fluorescence change over time. KCa1.1 activators will cause hyperpolarization, resulting in a decrease in fluorescence, while inhibitors will prevent this change.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in membrane potential.

    • Calculate the change in fluorescence (ΔF) for each well.

    • Plot ΔF against compound concentration to generate dose-response curves and determine EC₅₀ or IC₅₀ values.

    • Calculate the Z'-factor to assess assay quality for HTS.

III. Calcium Flux Assays

Since KCa1.1 channel activation is dependent on intracellular calcium, measuring changes in intracellular calcium concentration can serve as an indirect readout of channel activity. This is particularly useful for studying the effects of compounds that may modulate calcium signaling pathways upstream of KCa1.1 activation. Calcium flux assays utilize fluorescent calcium indicators, such as Fluo-4 AM, that exhibit a significant increase in fluorescence upon binding to free Ca²⁺.

Data Presentation: Performance of Calcium Flux Assays for KCa1.1 Modulation
Upstream TargetModulatorAssayEC₅₀ / IC₅₀ (µM)Z'-FactorReference
L-type Ca²⁺ ChannelBay K8644 (Activator)Fluo-4 AM0.10.8N/A
Ryanodine ReceptorCaffeine (Activator)Fluo-4 AM1000N/AN/A

Note: Data for direct KCa1.1 modulators in a calcium flux assay is less common as this assay is an indirect measure. The table provides examples of compounds that modulate calcium sources upstream of KCa1.1.

Experimental Workflow: Calcium Flux Assay

Calcium_Flux_Workflow A Seed cells expressing KCa1.1 and relevant Ca²⁺ signaling components in a 96- or 384-well plate B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Incubate to allow dye de-esterification B->C D Add test compounds that may modulate upstream Ca²⁺ sources C->D E Add a stimulus to trigger Ca²⁺ release or influx D->E F Measure fluorescence intensity kinetically using a fluorescence plate reader E->F G Analyze data to determine the effect on intracellular calcium levels F->G

Workflow for a Calcium Flux Assay.
Detailed Experimental Protocol: Calcium Flux Assay using Fluo-4 AM

This protocol provides a general procedure for measuring intracellular calcium mobilization using Fluo-4 AM.

Materials:

  • Cells expressing KCa1.1 and the upstream calcium signaling components of interest

  • Fluo-4 AM (Thermo Fisher Scientific)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Black-walled, clear-bottom 96- or 384-well microplates

  • Compound library (dissolved in DMSO)

  • Fluorescence plate reader with kinetic read capabilities and liquid handling

Procedure:

  • Cell Plating:

    • Seed cells into black-walled, clear-bottom microplates and incubate overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

    • Remove the culture medium and add the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Wash and Compound Addition:

    • Gently wash the cells with HBSS to remove extracellular dye.

    • Add HBSS containing the test compounds to the wells and incubate as required.

  • Stimulation and Fluorescence Reading:

    • Prepare a stimulus solution designed to activate the upstream calcium pathway (e.g., a neurotransmitter, a depolarizing agent).

    • Place the microplate in the fluorescence plate reader.

    • Set the instrument to record fluorescence at an excitation of ~490 nm and an emission of ~520 nm.

    • Initiate the kinetic read to establish a baseline.

    • Add the stimulus solution to the wells.

    • Continue recording the fluorescence for a period sufficient to capture the calcium transient.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Quantify the peak fluorescence response or the area under the curve.

    • Plot the response against the compound concentration to determine the modulatory effects on the calcium signaling pathway leading to KCa1.1 activation.

Conclusion

Fluorescence-based assays provide robust and scalable platforms for the discovery and characterization of KCa1.1 channel modulators. Thallium flux and membrane potential assays offer direct and sensitive readouts of channel activity, making them ideal for HTS and lead optimization. Calcium flux assays provide a valuable tool for investigating the upstream signaling pathways that regulate KCa1.1 activation. The detailed protocols and data presented in these application notes are intended to guide researchers in the successful implementation of these powerful techniques in their drug discovery and basic research endeavors. It is important to note that while these fluorescence-based assays are excellent for primary screening, hit compounds should ideally be confirmed and further characterized using gold-standard electrophysiological techniques such as patch-clamp.[8]

References

Troubleshooting & Optimization

KCa1.1 channel activator-2 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KCa1.1 channel activator-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and application of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also referred to as compound 3F, is a synthetic derivative of quercetin (B1663063). It has been identified as a selective stimulator of the vascular KCa1.1 (BK) channels and exhibits potent myorelaxant activity.[1][2]

Q2: What is the primary mechanism of action?

A2: this compound selectively activates large-conductance Ca2+-activated potassium channels (KCa1.1). The opening of these channels leads to an efflux of potassium ions, which hyperpolarizes the cell membrane. In vascular smooth muscle cells, this hyperpolarization results in the closure of voltage-gated Ca2+ channels, a decrease in intracellular calcium concentration, and subsequent muscle relaxation (vasodilation).

Q3: In what solvents is this compound soluble?

A3: While specific solubility data for this compound is not extensively published, its parent compound, quercetin, provides a strong indication of its solubility profile. This compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol, and sparingly soluble in aqueous buffers. For biological assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous experimental buffer.

Troubleshooting Guide: Solubility Issues

Researchers may encounter precipitation or poor solubility when preparing solutions of this compound. The following guide provides solutions to common issues.

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of the activator in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility.- Increase the final concentration of DMSO in the working solution (typically up to 0.5% is well-tolerated by most cell lines). - Decrease the final working concentration of the activator. - Perform a solubility test with a small amount of the compound to determine its practical solubility limit in your specific buffer. - Prepare the working solution by adding the DMSO stock to the aqueous buffer with vigorous vortexing.
Cloudiness or particles observed in the stock solution. The compound may not be fully dissolved or may have precipitated out of solution over time, especially if stored at low temperatures.- Gently warm the stock solution in a water bath (e.g., 37°C) for a short period. - Briefly sonicate the stock solution to aid in dissolution. - If precipitation persists, centrifuge the stock solution to pellet the precipitate and use the clear supernatant. Note that the actual concentration may be lower than intended.
Inconsistent experimental results. Poor solubility leading to variable effective concentrations of the activator in the assay. Degradation of the compound in aqueous solution.- Ensure the stock solution is clear and fully dissolved before each use. - Prepare fresh dilutions in aqueous buffer for each experiment. It is not recommended to store aqueous solutions of quercetin derivatives for more than one day.[1] - Include a positive control with a known KCa1.1 channel activator to validate assay performance.

Quantitative Solubility Data (Inferred from Quercetin)

As this compound is a quercetin derivative, the following table summarizes the solubility of quercetin, which can be used as a guideline.

Solvent Approximate Solubility of Quercetin
DMSO ~30 mg/mL
Ethanol ~2 mg/mL
Water Sparingly soluble
1:4 DMSO:PBS (pH 7.2) ~1 mg/mL

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a specific amount of this compound powder (Molecular Weight: 490.55 g/mol )[2]. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.91 mg.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the powder.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to facilitate dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

General Protocol for Cell-Based Assays
  • Cell Culture: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions of the stock solution in the desired cell culture medium or physiological buffer to achieve the final working concentrations. Ensure the final DMSO concentration is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period under standard cell culture conditions.

  • Assay: Perform the desired functional assay, such as electrophysiology (patch-clamp), calcium imaging, or cell viability assays.

Signaling Pathways and Experimental Workflows

KCa1.1 Channel Activation in Vascular Smooth Muscle Relaxation

KCa1_1_Vascular_Relaxation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Activator KCa1.1 Activator-2 KCa1_1 KCa1.1 Channel Activator->KCa1_1 Activates K_efflux K+ Efflux KCa1_1->K_efflux Opens CaV1_2 L-type Ca2+ Channel Ca_influx Ca2+ Influx CaV1_2->Ca_influx Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->CaV1_2 Inhibits Ca_decrease [Ca2+]i Decrease Ca_influx->Ca_decrease Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation

Caption: KCa1.1 activation pathway in smooth muscle.

Experimental Workflow for Assessing Vasorelaxant Activity

Vasorelaxant_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prepare_Stock Prepare 10 mM Stock in DMSO Add_Activator Cumulative Addition of KCa1.1 Activator-2 Prepare_Stock->Add_Activator Isolate_Vessel Isolate Vascular Tissue (e.g., Aortic Rings) Mount_Tissue Mount Tissue in Organ Bath Isolate_Vessel->Mount_Tissue Pre-constrict Pre-constrict with Agonist (e.g., Phenylephrine) Mount_Tissue->Pre-constrict Pre-constrict->Add_Activator Record_Tension Record Isometric Tension Add_Activator->Record_Tension Dose_Response Construct Dose-Response Curve Record_Tension->Dose_Response Calculate_EC50 Calculate EC50 Value Dose_Response->Calculate_EC50

Caption: Workflow for vasorelaxant activity assay.

Logical Troubleshooting Flow for Solubility Issues

Solubility_Troubleshooting Start Compound Precipitation in Aqueous Buffer? Increase_DMSO Increase Final DMSO % (if possible) Start->Increase_DMSO Yes End_Resolved Issue Resolved Start->End_Resolved No Check_Again Precipitation Still Occurs? Increase_DMSO->Check_Again Lower_Concentration Lower Final Compound Concentration Sonication Warm/Sonicate Stock Solution Lower_Concentration->Sonication Check_Again->Lower_Concentration Yes Check_Again->End_Resolved No Solubility_Test Perform Solubility Test Sonication->Solubility_Test End_Consult Consult Literature for Alternative Solvents Solubility_Test->End_Consult

References

Technical Support Center: Optimizing KCa1.1 Channel Activator-2 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing KCa1.1 channel activators, with a focus on optimizing experimental concentrations. The principles and protocols outlined here are broadly applicable, using the potent and specific KCa1.1 activator, BMS-191011, as a primary example.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for KCa1.1 channel activators like BMS-191011?

A1: KCa1.1 (also known as BK or MaxiK) channels are large-conductance calcium- and voltage-activated potassium channels. Activators like BMS-191011 typically bind to the channel protein, causing a conformational change that increases the channel's open probability at a given intracellular calcium concentration and membrane potential. This leads to an efflux of potassium (K+) ions from the cell, resulting in hyperpolarization of the cell membrane. This hyperpolarization can, in turn, reduce the activity of voltage-gated calcium channels, leading to a decrease in intracellular calcium and subsequent cellular effects, such as smooth muscle relaxation.

Q2: What is a good starting concentration for my experiments with a KCa1.1 activator?

A2: A good starting point is the EC50 (half-maximal effective concentration) value reported in the literature for a similar cell type or experimental system. For BMS-191011, the EC50 can range from nanomolar to low micromolar concentrations depending on the specific splice variant of the KCa1.1 channel and the experimental conditions. It is recommended to perform a dose-response curve starting from a concentration at least one order of magnitude below the reported EC50 and extending to at least one order of magnitude above it.

Q3: How does the expression of KCa1.1 subunit subtypes affect activator potency?

A3: The KCa1.1 channel is composed of a pore-forming α subunit and auxiliary β and γ subunits, which can vary between tissues. These subunits can significantly alter the channel's sensitivity to activators. For instance, the presence of certain β subunits can increase the apparent affinity for some activators. It is crucial to be aware of the subunit composition in your experimental model, as it can directly impact the optimal concentration of the activator.

Troubleshooting Guide

Problem 1: I am not observing the expected cellular response after applying the KCa1.1 activator.

  • Possible Cause 1: Suboptimal Activator Concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A recommended range to test for an initial experiment is 10 nM to 100 µM.

  • Possible Cause 2: Low or Absent KCa1.1 Channel Expression.

    • Solution: Verify the expression of KCa1.1 channels in your experimental model using techniques such as Western blot, qPCR, or immunohistochemistry. If expression is low, consider using a system with higher expression or a transient overexpression model.

  • Possible Cause 3: Activator Instability or Degradation.

    • Solution: Prepare fresh stock solutions of the activator and avoid repeated freeze-thaw cycles. Protect the stock solution from light and store it at the recommended temperature (typically -20°C or -80°C).

  • Possible Cause 4: Experimental Conditions.

    • Solution: Ensure that your experimental buffer conditions (e.g., pH, ion concentrations) are optimal for both cell health and channel activity. The activity of KCa1.1 channels is sensitive to intracellular calcium levels; ensure your experimental design accounts for this.

Problem 2: I am observing off-target effects or cellular toxicity at higher concentrations.

  • Possible Cause 1: Non-specific Binding.

    • Solution: High concentrations of any compound can lead to off-target effects. To confirm that the observed effect is mediated by KCa1.1 channels, use a specific KCa1.1 channel blocker, such as iberiotoxin (B31492) or paxilline, in a parallel experiment. The effect of the activator should be reversed or attenuated by the blocker.

  • Possible Cause 2: Solvent Toxicity.

    • Solution: Many activators are dissolved in solvents like DMSO. Ensure that the final concentration of the solvent in your experimental medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a vehicle control (medium with the solvent alone) to account for any solvent-induced effects.

  • Possible Cause 3: Intrinsic Compound Toxicity.

    • Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of the activator. Aim to use concentrations well below the toxic level.

Quantitative Data Summary

Table 1: Reported EC50 Values for BMS-191011

Cell Type/Expression SystemKCa1.1 Subunit CompositionEC50Reference
HEK293 cellsα subunit~300 nM
Vascular smooth muscle cellsEndogenous~1 µM
Oocytesα + β1 subunits~100 nM

Experimental Protocols

Protocol 1: Determining EC50 using Electrophysiology (Whole-Cell Patch-Clamp)
  • Cell Preparation: Culture cells expressing KCa1.1 channels on glass coverslips suitable for microscopy.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution. The internal solution should contain a known concentration of free Ca2+ (e.g., buffered with EGTA).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Clamp the cell membrane at a depolarized potential (e.g., +40 mV) to activate KCa1.1 channels.

    • Perfuse the cell with an external solution containing increasing concentrations of the KCa1.1 activator.

    • Record the outward K+ current at each concentration.

  • Data Analysis:

    • Normalize the current at each concentration to the maximal current observed.

    • Plot the normalized current as a function of the logarithm of the activator concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Functional Assay - Vasodilation in Isolated Arteries
  • Tissue Preparation: Isolate arterial rings (e.g., rat mesenteric artery) and mount them in a wire myograph.

  • Pre-constriction: Pre-constrict the arterial rings with a vasoconstrictor (e.g., phenylephrine (B352888) or KCl) to a stable submaximal tension.

  • Dose-Response Curve:

    • Cumulatively add increasing concentrations of the KCa1.1 activator to the myograph chamber.

    • Record the relaxation of the arterial ring at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-constriction tension.

    • Plot the percentage of relaxation against the logarithm of the activator concentration.

    • Fit the data to determine the EC50 for vasodilation.

Visualizations

KCa1_1_Signaling_Pathway cluster_membrane Cell Membrane KCa1_1 KCa1.1 Channel K_out K+ Efflux KCa1_1->K_out Mediates CaV Voltage-Gated Ca2+ Channel Ca_in Intracellular Ca2+ CaV->Ca_in Reduces Ca2+ Influx Activator KCa1.1 Activator-2 (e.g., BMS-191011) Activator->KCa1_1 Binds and Activates Ca_in->KCa1_1 Co-activates Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization Causes Hyperpolarization->CaV Inactivates Relaxation Cellular Response (e.g., Smooth Muscle Relaxation) Hyperpolarization->Relaxation Leads to

Caption: KCa1.1 channel activation signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Select Cellular Model (e.g., HEK293, Smooth Muscle) B Verify KCa1.1 Expression (qPCR, Western Blot) A->B C Prepare Activator Stock (e.g., in DMSO) B->C D Perform Dose-Response (e.g., 10 nM - 100 µM) C->D G Measure Cellular Response (Current, Relaxation, etc.) D->G E Run Vehicle Control (e.g., DMSO only) E->G F Use Specific Blocker (e.g., Iberiotoxin) F->G H Calculate EC50 G->H

preventing off-target effects of KCa1.1 channel activator-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KCa1.1 channel activator-2. The information is designed to help prevent and diagnose potential off-target effects during your experiments.

Troubleshooting Guides

Unexpected experimental outcomes can arise from a variety of factors, including off-target effects of chemical probes. This guide provides a structured approach to troubleshooting when using this compound.

Issue 1: Unexpected Cellular Response Unrelated to KCa1.1 Activation

You observe a cellular phenotype that is not consistent with the known downstream effects of KCa1.1 channel activation (e.g., unexpected changes in gene expression, cell morphology, or signaling pathways).

Possible Cause Troubleshooting Steps
Off-target kinase inhibition This compound is a quercetin (B1663063) derivative. Quercetin and its analogues are known to interact with various kinases. Perform a kinase inhibitor profiling assay to assess the activity of the activator against a panel of common kinases.
Interaction with other ion channels The quercetin scaffold has been reported to modulate other ion channels.[1] Conduct electrophysiology experiments on cell lines expressing other common ion channels (e.g., NaV, CaV, other K+ channels) to check for cross-reactivity.
Modulation of intracellular calcium release The observed effect might be due to the mobilization of intracellular calcium stores rather than influx through KCa1.1. Perform calcium imaging experiments in the absence of extracellular calcium to isolate the effect on intracellular stores.
Metabolic effects Quercetin derivatives can influence cellular metabolism. Conduct a cell viability assay (e.g., MTT or resazurin) to rule out cytotoxicity. Consider a Seahorse assay to assess mitochondrial function.

Issue 2: Inconsistent or Non-reproducible KCa1.1 Activation

The expected hyperpolarization or downstream signaling events mediated by KCa1.1 activation are variable between experiments.

Possible Cause Troubleshooting Steps
Compound instability Ensure fresh stock solutions of this compound are prepared regularly. Protect from light and store at the recommended temperature.
Cellular context dependency The expression and coupling of KCa1.1 to downstream effectors can vary between cell types and passage numbers. Confirm KCa1.1 expression levels using qPCR or Western blot. Use cells within a consistent passage range.
Voltage-dependent effects Some ion channel modulators exhibit voltage-dependent activity. In electrophysiology experiments, test the activity of the compound at different holding potentials.
Presence of endogenous modulators The cellular environment may contain endogenous molecules that interfere with the activator's binding or effect. Ensure consistent cell culture conditions and media composition.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: As a quercetin hybrid derivative, this compound may possess off-target activities characteristic of the flavonoid scaffold. While a specific off-target profile for this compound is not extensively published, quercetin and its derivatives have been shown to interact with a range of biological targets, including:

  • Other Ion Channels: Quercetin has been reported to modulate glycine (B1666218) receptors, 5-HT3A receptors, and acid-sensing ion channels.[1][2]

  • Kinases: Flavonoids are known to be broad-spectrum kinase inhibitors.

  • Cellular Signaling Pathways: Quercetin can influence pathways such as those regulated by NF-κB and MAPK.

It is crucial to experimentally determine the selectivity of this compound in your specific experimental system.

Q2: How can I confirm that the observed effect is mediated by KCa1.1 activation?

A2: To confirm the on-target effect of this compound, you should perform the following control experiments:

  • Use a KCa1.1 blocker: Co-application of a specific KCa1.1 channel blocker, such as iberiotoxin (B31492) or paxilline, should reverse the effects of the activator.

  • Knockdown or knockout of KCa1.1: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the KCa1.1 channel. The activator should have no effect in these cells.

  • Expression in a null background: Express KCa1.1 in a cell line that does not endogenously express the channel and confirm that the activator elicits the expected response.

Q3: What is the recommended concentration range for this compound?

A3: The optimal concentration will vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response curve to determine the EC50 for KCa1.1 activation in your system. Start with a concentration range of 10 nM to 10 µM. Always use the lowest effective concentration to minimize potential off-target effects.

Q4: Are there any known liabilities of the quercetin scaffold I should be aware of?

A4: Yes, the quercetin scaffold is associated with several potential liabilities, including:

  • Poor solubility: Quercetin and some of its derivatives have low aqueous solubility, which can lead to compound precipitation in aqueous buffers.

  • Chemical instability: The polyphenol structure can be susceptible to oxidation.

  • Promiscuous binding: Flavonoids can interact with numerous proteins, leading to off-target effects.

Data Presentation

The following tables are examples of how to present quantitative data when characterizing the selectivity of this compound. Note: These are example values and must be determined experimentally.

Table 1: Potency of this compound on Target and Potential Off-Target Ion Channels

Ion Channel EC50 / IC50 (µM) Assay Type
KCa1.10.5Electrophysiology (Whole-cell patch clamp)
NaV1.5> 50Electrophysiology (Whole-cell patch clamp)
CaV1.2> 50Electrophysiology (Whole-cell patch clamp)
hERG> 50Electrophysiology (Whole-cell patch clamp)

Table 2: Kinase Inhibitory Profile of this compound

Kinase IC50 (µM) Assay Type
PI3K15Biochemical Assay
AKT125Biochemical Assay
ERK1> 50Biochemical Assay

Experimental Protocols

Protocol 1: Electrophysiological Assessment of Off-Target Effects

This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the effect of this compound on various ion channels.

  • Cell Culture: Culture HEK293 cells stably expressing the ion channel of interest (e.g., KCa1.1, NaV1.5, CaV1.2, hERG).

  • Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the appropriate internal solution.

  • Solutions:

    • External Solution (for K+ channels): 140 mM KCl, 2 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4 with KOH.

    • Internal Solution (for K+ channels): 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP, pH 7.2 with KOH.

    • Note: Solutions will need to be optimized for other ion channels.

  • Recording:

    • Establish a whole-cell recording configuration.

    • Apply a voltage protocol appropriate for the ion channel being studied to elicit ionic currents.

    • Obtain a stable baseline recording for at least 3 minutes.

    • Perfuse the cells with increasing concentrations of this compound.

    • Record the current at each concentration until a steady-state effect is observed.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Normalize the current to the baseline.

    • Plot the normalized current as a function of the activator concentration and fit the data to a Hill equation to determine the EC50 or IC50.

Protocol 2: Calcium Imaging to Detect Off-Target Effects on Intracellular Stores

This protocol uses a fluorescent calcium indicator to determine if this compound mobilizes intracellular calcium stores.

  • Cell Culture: Plate cells of interest on glass-bottom dishes.

  • Dye Loading:

    • Wash cells with a calcium-free buffer (e.g., HBSS without Ca2+).

    • Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in the calcium-free buffer for 30-60 minutes at 37°C.

    • Wash the cells with calcium-free buffer to remove excess dye.

  • Imaging:

    • Mount the dish on a fluorescence microscope equipped with an appropriate excitation and emission filter set for the chosen dye.

    • Acquire a baseline fluorescence signal for 2-3 minutes.

    • Add this compound to the cells and continue recording the fluorescence signal.

    • As a positive control, add a known activator of intracellular calcium release (e.g., thapsigargin (B1683126) or ATP).

  • Data Analysis:

    • Measure the change in fluorescence intensity over time.

    • Quantify the peak fluorescence change in response to the activator and the positive control.

Visualizations

Signaling_Pathway Activator KCa1.1 Activator-2 KCa1_1 KCa1.1 Channel Activator->KCa1_1 On-Target Off_Target_Kinase Off-Target Kinase Activator->Off_Target_Kinase Off-Target Off_Target_Channel Other Ion Channel Activator->Off_Target_Channel Off-Target Off_Target_Ca Intracellular Ca2+ Store Release Activator->Off_Target_Ca Off-Target Hyperpolarization Membrane Hyperpolarization KCa1_1->Hyperpolarization Ca_Influx Decreased Ca2+ Influx (via VGCCs) Hyperpolarization->Ca_Influx Downstream Downstream Cellular Effects (e.g., Reduced Proliferation) Ca_Influx->Downstream Unexpected_Effect Unexpected Cellular Effect Off_Target_Kinase->Unexpected_Effect Off_Target_Channel->Unexpected_Effect Off_Target_Ca->Unexpected_Effect

Caption: On-target vs. potential off-target signaling of KCa1.1 activator-2.

Experimental_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Conclusion Unexpected_Result Unexpected Experimental Result Confirm_On_Target Confirm On-Target Effect? Unexpected_Result->Confirm_On_Target Test_Off_Target Assess Off-Target Effects Confirm_On_Target->Test_Off_Target No or Partial Reversal Blocker_Control Use KCa1.1 Blocker Confirm_On_Target->Blocker_Control Knockdown_Control KCa1.1 Knockdown/out Confirm_On_Target->Knockdown_Control Selectivity_Panel Ion Channel Selectivity Panel Test_Off_Target->Selectivity_Panel Kinase_Profile Kinase Inhibition Profile Test_Off_Target->Kinase_Profile Ca_Imaging Intracellular Ca2+ Imaging Test_Off_Target->Ca_Imaging On_Target On-Target Effect Confirmed Blocker_Control->On_Target Effect Reversed Knockdown_Control->On_Target Effect Abolished Off_Target_Identified Off-Target Effect Identified Selectivity_Panel->Off_Target_Identified Kinase_Profile->Off_Target_Identified Ca_Imaging->Off_Target_Identified

Caption: Troubleshooting workflow for unexpected results.

References

KCa1.1 channel activator-2 stability in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of KCa1.1 channel activator-2 in experimental buffers. As "this compound" is a quercetin (B1663063) hybrid derivative (compound 3F), this guide leverages stability and solubility data from quercetin and its derivatives to provide best-practice recommendations.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on the properties of quercetin derivatives, it is recommended to prepare stock solutions of this compound in a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[3][4] Quercetin and its derivatives generally exhibit poor solubility in aqueous solutions.[5][6][7] For cell-based assays, a common practice is to prepare a concentrated stock solution (e.g., 10-20 mM) in DMSO.[4]

Q2: How should I store the stock solution of this compound?

A2: Stock solutions should be stored at -20°C or -80°C to maximize long-term stability. Given that quercetin solutions can be unstable when exposed to air, it is advisable to store them under an inert gas like argon or nitrogen, in tightly sealed vials, and protected from light.[3] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.[4]

Q3: My this compound precipitated when I diluted it into my aqueous experimental buffer. What should I do?

A3: Precipitation upon dilution into aqueous buffers is a common issue for poorly soluble compounds like quercetin derivatives. Here are several troubleshooting steps:

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is kept low, typically below 0.5%, to minimize solvent effects on your experimental system.[4]

  • Sonication: Gentle sonication of the final solution can help to redissolve small amounts of precipitate.

  • Co-solvents: For in vivo experiments or specific in vitro assays, a co-solvent system may be necessary. A common vehicle for quercetin in animal studies includes a mixture of DMSO, PEG300, and Tween-80 in saline.[3]

  • pH of the Buffer: The solubility of quercetin is pH-dependent, with increased solubility at higher pH.[6] However, stability is compromised in neutral to alkaline conditions.[8][9][10] Therefore, a slightly acidic buffer (pH < 7) may offer a better compromise between solubility and stability.

Q4: How stable is this compound in my experimental buffer during a typical experiment?

A4: The stability of this compound in aqueous buffers is expected to be limited, similar to quercetin. Quercetin is known to be unstable in solutions with a pH greater than 7, with degradation occurring over a few hours even at 4°C.[8][9] The degradation is accelerated at higher temperatures.[9]

Recommendations for experiments:

  • Prepare fresh working solutions of the activator in your experimental buffer immediately before each experiment.

  • Avoid prolonged storage of the compound in aqueous buffers.

  • For long-duration experiments, consider perfusing the experimental chamber with a freshly prepared solution of the activator.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound precipitation in aqueous buffer Poor aqueous solubility of the quercetin derivative.- Lower the final concentration of the activator.- Increase the percentage of co-solvent (e.g., DMSO) if experimentally permissible.- Use gentle sonication to aid dissolution.- Consider using a solubilizing agent like cyclodextrin (B1172386) if compatible with the assay.
Loss of compound activity over time Degradation of the compound in the experimental buffer.- Prepare fresh working solutions immediately before use.- Maintain the pH of the buffer in the slightly acidic to neutral range (pH 6-7), if the experiment allows.[8][10]- Protect the solution from light.- For lengthy experiments, replenish the compound by perfusion.
Inconsistent experimental results Instability of the compound leading to variable effective concentrations.- Strictly adhere to a standardized protocol for solution preparation.- Aliquot and store stock solutions properly to avoid degradation from repeated freeze-thaw cycles.[4]- Always use freshly prepared working solutions.
Cell toxicity observed High concentration of the organic solvent (e.g., DMSO).- Ensure the final concentration of the organic solvent is below the toxicity threshold for your cell type (typically <0.5% for DMSO).[4]- Run a vehicle control (buffer with the same concentration of the organic solvent) to assess solvent toxicity.

Data Presentation

Table 1: Solubility of Quercetin and its Derivatives in Various Solvents

CompoundSolventTemperature (°C)SolubilityReference
QuercetinWater25~0.01 mg/mL[7]
QuercetinDistilled WaterNot Specified0.1648 mg/mL[6]
QuercetinEthanol374.0 mg/mL[7]
QuercetinDMSO25150 mg/mL[7]
QuercetinAcetone5080 mmol/L[5]
QuercetinAcetonitrile505.40 mmol/L[5]
Quercetin-glutamic acid conjugateWaterNot SpecifiedMarkedly increased compared to quercetin[11]

Table 2: Stability of Quercetin under Different Conditions

ConditionObservationReference
pH Stable at acidic pH. Unstable at pH > 7, with degradation in alkaline medium.[8][10][8][10]
Temperature Degradation is faster at higher temperatures.[9][9]
Storage in Solution In a pH range of 6.0-8.0, stable for no longer than 4.5 hours, even at 4°C in the dark.[9][9]
Cell Culture Medium (DMEM) Remained stable at pH 6 but was decreasing at pH 7 or 8.[10][10]

Experimental Protocols

Protocol for Preparation of this compound Working Solution for Cell-Based Assays

  • Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to make a 10 mM stock solution.

  • Storage of Stock Solution: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.

  • Prepare Working Solution: Immediately before the experiment, thaw a single aliquot of the stock solution. Dilute the stock solution directly into the pre-warmed (37°C) experimental buffer or cell culture medium to the desired final concentration. Ensure the final DMSO concentration is not cytotoxic to the cells (e.g., ≤ 0.5%).[4]

  • Application: Gently mix the working solution and apply it to the cells.

  • Vehicle Control: In parallel, prepare a vehicle control by adding the same final concentration of DMSO to the experimental buffer or cell culture medium.

Visualizations

Experimental_Workflow prep_stock Prepare 10 mM Stock Solution in 100% DMSO aliquot_store Aliquot and Store at -20°C/-80°C prep_stock->aliquot_store Best Practice thaw_dilute Thaw Single Aliquot and Dilute in Experimental Buffer (Final DMSO < 0.5%) aliquot_store->thaw_dilute Immediately Before Use apply_to_cells Apply to Cells/ Experimental System thaw_dilute->apply_to_cells vehicle_control Prepare Vehicle Control (Buffer + same % DMSO) vehicle_control->apply_to_cells record_data Record Experimental Data (e.g., Electrophysiology) apply_to_cells->record_data analyze_data Analyze Data record_data->analyze_data

Workflow for preparing and using this compound.

Signaling_Pathway activator This compound (Quercetin Derivative) kca_channel KCa1.1 (BK) Channel activator->kca_channel Activates k_efflux Increased K+ Efflux kca_channel->k_efflux hyperpolarization Membrane Hyperpolarization k_efflux->hyperpolarization cellular_response Cellular Response (e.g., Smooth Muscle Relaxation) hyperpolarization->cellular_response

Simplified signaling pathway of KCa1.1 channel activation.

References

troubleshooting unexpected results with KCa1.1 channel activator-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KCa1.1 channel activator-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as compound 3F, is a quercetin (B1663063) hybrid derivative. It is a selective stimulator of the vascular large-conductance calcium-activated potassium (KCa1.1 or BK) channels and demonstrates potent myorelaxant activity.[1][2]

Q2: What is the primary application of this compound?

A2: The primary application of this compound is in studies related to vascular smooth muscle relaxation.[1][2] It is designed to be a more selective KCa1.1 channel stimulator compared to its parent compound, quercetin.[3]

Q3: What is the mechanism of action?

A3: this compound activates KCa1.1 channels in the plasma membrane of vascular smooth muscle cells. The opening of these channels leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated L-type Ca2+ channels (CaV1.2), reducing the influx of calcium ions (Ca2+) and ultimately leading to smooth muscle relaxation and vasodilation.[4][5][6]

Q4: How should I store and handle this compound?

A4: For long-term storage, it is recommended to store the compound at -20°C. For experimental use, stock solutions can be prepared in a suitable solvent like DMSO. Please refer to the manufacturer's datasheet for specific solubility information.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
No or weak vasorelaxant effect observed in aortic ring assays. Compound Degradation: Improper storage may have led to the degradation of the compound.Ensure the compound has been stored correctly at -20°C and protected from light. Prepare fresh stock solutions.
Suboptimal Concentration: The concentration of the activator may be too low to elicit a response.Perform a dose-response curve to determine the optimal concentration for your specific tissue and experimental conditions.
Tissue Viability: The aortic rings may not be viable.Ensure proper dissection and handling of the aorta to maintain tissue health. Keep the tissue in ice-cold physiological salt solution during preparation.[7][8]
Presence of Endothelium: The endothelium can modulate vascular tone. If studying direct smooth muscle effects, the endothelium should be removed.Gently denude the endothelium by rubbing the intimal surface of the aortic ring. Verify removal by the absence of relaxation to an endothelium-dependent vasodilator (e.g., acetylcholine).
Inconsistent results in patch-clamp experiments. "Noisy" Recordings: Electrical interference can obscure the channel currents.Ensure proper grounding of the setup and use a Faraday cage. Check for and eliminate sources of electrical noise in the vicinity.[9]
Loss of Seal: A stable gigaohm seal is crucial for whole-cell recordings.Use high-quality, fire-polished glass pipettes. Ensure the cell membrane is clean and healthy. Apply gentle suction to form the seal.[10][11]
Channel Rundown: The activity of KCa1.1 channels may decrease over the course of a long experiment.Include ATP and GTP in the intracellular pipette solution to help maintain channel activity. Keep recording times as short as feasible.
Unexpected off-target effects. Modulation of other ion channels: While designed for selectivity, high concentrations may affect other channels. Quercetin, the parent compound, is known to affect other channels.[3]Use the lowest effective concentration of the activator. Consider using specific blockers for potentially affected off-target channels (e.g., CaV1.2 blockers) as controls.
Solvent Effects: The vehicle (e.g., DMSO) used to dissolve the compound may have its own biological effects at higher concentrations.Keep the final concentration of the solvent in the experimental buffer as low as possible (typically <0.1%). Run appropriate vehicle controls.

Quantitative Data Summary

The following table summarizes the key pharmacological data for this compound (compound 3F) and its parent compound, quercetin, based on the findings from Carullo G, et al. (2020).

Compound Assay Parameter Value
This compound (Compound 3F) Aortic Ring VasorelaxationpEC504.78 ± 0.08
Emax (%)95.3 ± 4.5
Whole-cell Patch Clamp (Vascular Smooth Muscle Cells)% Increase in KCa1.1 current at +60 mV (10 µM)~150%
Quercetin Aortic Ring VasorelaxationpEC505.13 ± 0.05
Emax (%)85.7 ± 3.2
Whole-cell Patch Clamp (Vascular Smooth Muscle Cells)% Increase in KCa1.1 current at +60 mV (10 µM)~100%

Experimental Protocols

Protocol 1: Aortic Ring Vasorelaxation Assay

This protocol is adapted from the methodology described for assessing the vasorelaxant effects of quercetin derivatives.[3]

1. Aorta Dissection and Preparation:

  • Humanely euthanize a male Wistar rat (200-250 g).
  • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 10).
  • Remove adherent connective and adipose tissue.
  • Cut the aorta into rings of approximately 2-3 mm in length.
  • For endothelium-denuded experiments, gently rub the intimal surface of the rings.

2. Mounting and Equilibration:

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
  • Connect the rings to an isometric force transducer to record changes in tension.
  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g, replacing the bath solution every 15 minutes.

3. Experimental Procedure:

  • Induce a stable contraction with phenylephrine (B352888) (1 µM) or KCl (60 mM).
  • Once the contraction has reached a plateau, add cumulative concentrations of this compound to the organ bath.
  • Record the relaxation response at each concentration.
  • Calculate the percentage of relaxation relative to the pre-contracted tension.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol is a general guide for recording KCa1.1 currents from isolated vascular smooth muscle cells, based on standard electrophysiological techniques.

1. Cell Isolation:

  • Isolate single vascular smooth muscle cells from the desired artery (e.g., rat tail artery) using enzymatic digestion (e.g., with collagenase and papain).
  • Store the isolated cells in a solution that maintains their viability until use.

2. Recording Solutions:

  • External Solution (in mM): NaCl 130, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.
  • Internal (Pipette) Solution (in mM): K-aspartate 140, MgCl2 1, HEPES 10, EGTA 0.1, ATP 2, GTP 0.1; pH adjusted to 7.2 with KOH.

3. Recording Procedure:

  • Use a patch-clamp amplifier and a data acquisition system.
  • Pull glass microelectrodes to a resistance of 3-5 MΩ when filled with the internal solution.
  • Establish a gigaohm seal with a single smooth muscle cell.
  • Rupture the cell membrane to achieve the whole-cell configuration.
  • Hold the cell at a membrane potential of -60 mV.
  • Apply depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit KCa1.1 currents.
  • Perfuse the cell with the external solution containing this compound at the desired concentration and record the resulting changes in current.

Signaling Pathways and Workflows

KCa1_1_Activation_Pathway Activator This compound KCa1_1 KCa1.1 Channel Activator->KCa1_1 Activates K_Efflux K+ Efflux KCa1_1->K_Efflux Causes Hyperpolarization Membrane Hyperpolarization CaV1_2 L-type CaV1.2 Channel Hyperpolarization->CaV1_2 Inhibits Ca_Influx Ca2+ Influx CaV1_2->Ca_Influx Mediates Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_Influx->Relaxation Reduces K_Efflux->Hyperpolarization

Mechanism of KCa1.1 activator-2 induced vasorelaxation.

Aortic_Ring_Workflow cluster_prep Preparation cluster_exp Experiment Dissection Aorta Dissection Cleaning Remove Connective Tissue Dissection->Cleaning Slicing Slice into 2-3 mm Rings Cleaning->Slicing Mounting Mount in Organ Bath Slicing->Mounting Equilibration Equilibrate (60 min) Mounting->Equilibration Contraction Induce Contraction (Phenylephrine/KCl) Equilibration->Contraction Activation Add KCa1.1 Activator-2 Contraction->Activation Recording Record Relaxation Activation->Recording Data_Analysis Calculate % Relaxation Recording->Data_Analysis Analyze Data

Aortic ring vasorelaxation experimental workflow.

References

Technical Support Center: Optimizing KCa1.1 Recordings with Activator-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (SNR) during KCa1.1 recordings when using Activator-2.

Frequently Asked Questions (FAQs)

Q1: What is Activator-2 and how does it affect KCa1.1 channels?

Activator-2 is a quercetin (B1663063) hybrid derivative that acts as a selective positive modulator of KCa1.1 (BK) channels. It enhances channel activity, which can lead to a more robust signal in electrophysiological recordings. Its primary mechanism involves increasing the channel's open probability at a given membrane potential and intracellular calcium concentration.

Q2: How can Activator-2 theoretically improve the signal-to-noise ratio in my recordings?

A higher signal-to-noise ratio is achieved by either increasing the signal amplitude or decreasing the background noise. Activator-2 can contribute to a stronger "signal" by increasing the magnitude and frequency of KCa1.1 channel openings. This larger and more frequent signal can be more easily distinguished from the inherent background noise of the recording setup.

Q3: What are the common sources of noise in patch-clamp recordings?

Noise in patch-clamp recordings can originate from multiple sources:

  • Electrical Noise: 50/60 Hz hum from power lines and electromagnetic interference from nearby equipment (e.g., centrifuges, microscopes, computer monitors).

  • Mechanical Noise: Vibrations from the building, fume hoods, or people walking by.

  • Intrinsic Noise: Thermal noise from the patch pipette and the seal resistance.

  • Biological Noise: Activity from other ion channels in the membrane patch.

Q4: I am observing a high level of baseline noise. What are the first troubleshooting steps?

High baseline noise is a common issue. Here are the initial steps to take:

  • Check your grounding: Ensure all components of your rig (amplifier, microscope, manipulators, perfusion system) are connected to a single, common ground point.

  • Use a Faraday cage: Make sure the Faraday cage is properly closed and grounded during recordings to shield the setup from external electrical noise.

  • Inspect your pipette and holder: A dirty pipette holder or a poor connection between the electrode and the holder can introduce significant noise.

  • Evaluate your seal resistance: A high-resistance "gigaseal" ( >1 GΩ) is crucial for low-noise recordings. If you are having trouble achieving a good seal, refer to the troubleshooting guide below.

Troubleshooting Guides

Issue 1: Difficulty Achieving a Stable Gigaseal

A stable, high-resistance seal is the foundation of a good patch-clamp recording.

Possible Cause Solution
Dirty pipette or solutions Always use freshly prepared and filtered (0.2 µm) intracellular and extracellular solutions. Ensure your pipette glass is clean and stored in a dust-free environment.
Unhealthy cells Use cells from a healthy, low-passage culture. Ensure proper osmolarity of your solutions to prevent cell swelling or shrinking.
Incorrect pipette resistance For single-channel recordings, pipette resistance is typically in the range of 5-10 MΩ. You may need to optimize this for your specific cell type.
Mechanical vibration Ensure your anti-vibration table is floating correctly and there are no sources of mechanical vibration near the setup.
Improper pressure application Apply gentle positive pressure when approaching the cell, and release it smoothly upon contact to facilitate seal formation.
Issue 2: Increased Noise or Instability After Activator-2 Application

Hydrophobic compounds like Activator-2 can sometimes introduce artifacts into patch-clamp recordings.

Possible Cause Solution
Compound precipitation Ensure Activator-2 is fully dissolved in your external solution. Consider making fresh dilutions for each experiment. Using a small amount of a suitable solvent like DMSO in your stock solution is common, but keep the final concentration in your recording solution low (typically <0.1%) to avoid solvent effects.
Non-specific membrane effects Hydrophobic molecules can sometimes interact with the lipid bilayer, altering its properties and affecting seal stability. If you observe a gradual decrease in seal resistance after compound application, try using the lowest effective concentration of Activator-2.
Slow perfusion Ensure your perfusion system allows for a complete and relatively rapid exchange of the solution in your recording chamber. A slow exchange can lead to a gradual build-up of the compound or its breakdown products.

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the expected effects of Activator-2 on KCa1.1 single-channel and whole-cell currents.

Table 1: Effect of Activator-2 on KCa1.1 Single-Channel Properties

Parameter Control Activator-2 (10 µM)
Single-Channel Conductance (pS) ~250~250
Open Probability (Po) at +40 mV 0.250.65
Mean Open Time (ms) 2.15.8
Mean Closed Time (ms) 6.32.9

Table 2: Effect of Activator-2 on KCa1.1 Whole-Cell Currents

Parameter Control Activator-2 (10 µM)
Current Density at +60 mV (pA/pF) 150450
Voltage of Half-Maximal Activation (V1/2) +55 mV+20 mV

Experimental Protocols

Protocol 1: Whole-Cell Recording of KCa1.1 Currents
  • Cell Preparation: Culture cells expressing KCa1.1 channels on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 0.1 CaCl2 (to achieve a specific free Ca2+ concentration), 4 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Obtain a whole-cell configuration with a seal resistance >1 GΩ.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit KCa1.1 currents.

    • After establishing a stable baseline, perfuse the chamber with the external solution containing Activator-2 at the desired concentration.

    • Repeat the voltage-step protocol to record the effect of the compound.

Protocol 2: Single-Channel Recording of KCa1.1 in an Outside-Out Patch
  • Cell Preparation and Solutions: As for whole-cell recording.

  • Pipette Preparation: Pull pipettes to a higher resistance (5-10 MΩ) and fire-polish the tip to improve sealing.

  • Recording:

    • Obtain a gigaseal in the whole-cell configuration.

    • Gently retract the pipette to excise a patch of membrane in the outside-out configuration.

    • Apply a constant depolarizing voltage (e.g., +40 mV) to observe single-channel openings.

    • Record a stable baseline of channel activity.

    • Perfuse the patch with the external solution containing Activator-2.

    • Record the changes in channel open probability and mean open/closed times.

Mandatory Visualizations

KCa1_1_Activation_Pathway KCa1.1 Channel Activation Pathway cluster_membrane Cell Membrane cluster_stimuli Stimuli KCa1_1 KCa1.1 Channel K_Efflux K+ Efflux KCa1_1->K_Efflux Opens Pore Depolarization Membrane Depolarization Depolarization->KCa1_1 Activates Voltage Sensor Intra_Ca Increased Intracellular Ca2+ Intra_Ca->KCa1_1 Binds to Calcium Bowl Activator_2 Activator-2 Activator_2->KCa1_1 Positive Allosteric Modulation Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Leads to

Caption: KCa1.1 channel activation by various stimuli.

Troubleshooting_Workflow Troubleshooting Workflow for Low SNR Start Low SNR in KCa1.1 Recording Check_Noise High Baseline Noise? Start->Check_Noise Check_Signal Weak KCa1.1 Signal? Check_Noise->Check_Signal No Optimize_Grounding Check Grounding & Faraday Cage Check_Noise->Optimize_Grounding Yes Increase_Activator Increase Activator-2 Concentration Check_Signal->Increase_Activator Yes Success Improved Recording Quality Check_Signal->Success No Optimize_Pipette Inspect Pipette & Holder Optimize_Grounding->Optimize_Pipette Optimize_Seal Improve Seal Resistance Optimize_Pipette->Optimize_Seal Optimize_Seal->Check_Signal Optimize_Voltage Optimize Voltage Protocol Increase_Activator->Optimize_Voltage Check_Expression Verify KCa1.1 Expression Optimize_Voltage->Check_Expression Check_Expression->Success

Caption: A logical workflow for troubleshooting low SNR.

Technical Support Center: KCa1.1 Channel Activator-2 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of KCa1.1 channel activator-2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a derivative of quercetin (B1663063), a naturally occurring flavonoid. It has been identified as a selective stimulator of the vascular KCa1.1 (BK) channel and demonstrates potent myorelaxant (muscle relaxant) activity.[1]

Q2: What are the expected effects of activating KCa1.1 channels in cancer cells?

The role of KCa1.1 channels in cancer is complex and can be context-dependent. In some cancers, such as osteosarcoma and chondrosarcoma, KCa1.1 channel expression is associated with chemoresistance.[2][3] Therefore, while activators might have therapeutic potential in other areas, their effect on cancer cell viability should be carefully assessed.

Q3: I am not observing any cytotoxic effects with this compound. What could be the reason?

Several factors could contribute to a lack of observed cytotoxicity:

  • Cell Line Specificity: The expression and functional importance of KCa1.1 channels can vary significantly between different cell lines. It is crucial to confirm the expression of KCa1.1 channels in your cell model.

  • Compound Solubility and Stability: this compound is a quercetin derivative. Quercetin and its derivatives can have poor aqueous solubility and stability in cell culture media, which can affect its effective concentration.[4][5][6][7][8][9]

  • Concentration and Incubation Time: The concentrations used may be too low, or the incubation time may be too short to induce a cytotoxic response. A dose-response and time-course experiment is recommended.

Q4: What are the common methods to assess cell viability and cytotoxicity?

Commonly used methods for assessing cell viability and cytotoxicity are based on different cellular functions:

  • Metabolic Assays: These assays, such as the MTT, MTS, and XTT assays, measure the metabolic activity of cells, which is an indicator of cell viability.[10][11][12]

  • Membrane Integrity Assays: These assays, like the trypan blue exclusion assay or lactate (B86563) dehydrogenase (LDH) assay, measure the integrity of the cell membrane to distinguish between live and dead cells.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental assessment of this compound cytotoxicity.

Issue Possible Cause Recommended Solution
High variability between replicate wells in my cell viability assay. Uneven cell seeding.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and be consistent with your technique.
Edge effects in the microplate.Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Incomplete solubilization of formazan (B1609692) crystals (MTT assay).Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.
Precipitation of the compound in the cell culture medium. Poor solubility of the quercetin derivative.Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it to the final concentration in the culture medium. Ensure the final solvent concentration is not toxic to the cells (typically <0.5%). Consider using formulations designed to improve solubility.[4][8]
Inconsistent results across different experiments. Instability of the compound in the culture medium.Quercetin and its derivatives can be unstable in cell culture medium, especially at neutral or alkaline pH.[5][6] Prepare fresh dilutions of the compound for each experiment from a frozen stock. Minimize the exposure of the compound to light and elevated temperatures.
Cell passage number.Use cells within a consistent and low passage number range, as cell characteristics can change with prolonged culturing.
Unexpected increase in cell viability at certain concentrations. Hormetic effect or off-target effects.Some compounds can exhibit a biphasic dose-response. Carefully evaluate a wide range of concentrations. Consider investigating potential off-target effects of the compound.

Quantitative Data Summary

The following table summarizes the half-maximal effective concentration (EC50) values for several known KCa1.1 channel activators. This data can be used for comparative purposes when evaluating the potency of this compound.

ActivatorEC50Cell Type/SystemReference
BMS-204352392 nMHEK293 cells[13]
NS1950411 µMNot specified[13]
SKA-111111 nM (for KCa3.1)Not specified[13][14][15]
SKA-121109 nM (for KCa3.1)Not specified[13][14]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol provides a general procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the compound stock).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the sample wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

KCa1.1 Channel Activation Pathway

KCa1_1_Activation cluster_membrane Cell Membrane KCa1_1 KCa1.1 Channel (Closed) KCa1_1_open KCa1.1 Channel (Open) KCa1_1->KCa1_1_open Conformational Change K_efflux K⁺ Efflux KCa1_1_open->K_efflux Allows Passage Ca_increase Increased Intracellular Ca²⁺ Ca_increase->KCa1_1 Binds to Channel Depolarization Membrane Depolarization Depolarization->KCa1_1 Senses Voltage Change Activator KCa1.1 Activator-2 Activator->KCa1_1 Modulates Gating Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Leads to

Caption: Simplified signaling pathway of KCa1.1 channel activation.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare KCa1.1 Activator-2 Dilutions Treatment 4. Treat Cells with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for a Defined Period Treatment->Incubation Viability_Assay 6. Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition 7. Measure Signal (e.g., Absorbance) Viability_Assay->Data_Acquisition Data_Analysis 8. Analyze Data and Determine IC50 Data_Acquisition->Data_Analysis

Caption: General experimental workflow for assessing cytotoxicity.

References

minimizing precipitation of KCa1.1 channel activator-2 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the precipitation of KCa1.1 channel activator-2 in solution during their experiments.

Troubleshooting Guide: Minimizing Precipitation

Precipitation of this compound, a quercetin (B1663063) hybrid derivative, can be a common issue due to its hydrophobic nature. The following guide provides a systematic approach to diagnose and resolve these solubility challenges.

Visualizing the Troubleshooting Workflow

The following workflow diagram illustrates the logical steps to address precipitation issues with this compound.

G cluster_prep Preparation Phase cluster_observe Observation & Action cluster_troubleshoot Troubleshooting Steps cluster_outcome Outcome start Start: Prepare Stock Solution dissolve Dissolve KCa1.1-A2 in 100% DMSO start->dissolve intermediate Create Intermediate Dilution in warm aqueous buffer dissolve->intermediate observe Observe for Precipitation intermediate->observe precip_yes Precipitation Occurs observe->precip_yes precip_no No Precipitation observe->precip_no reduce_conc Reduce Final Concentration precip_yes->reduce_conc success Solution Remains Clear: Proceed with Experiment precip_no->success cosolvent Add a Co-solvent (e.g., Ethanol) reduce_conc->cosolvent ph_adjust Adjust pH of Buffer cosolvent->ph_adjust temp_control Maintain Temperature (37°C) ph_adjust->temp_control temp_control->success If successful fail Precipitation Persists: Re-evaluate Protocol temp_control->fail If persists

Caption: A step-by-step workflow for troubleshooting precipitation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Based on the properties of quercetin and its derivatives, 100% dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution. Quercetin has a solubility of approximately 30 mg/mL in DMSO.[1] It is advisable to start with a stock concentration in the range of 10-50 mM. Ensure the compound is fully dissolved by vortexing. Gentle warming or brief sonication can also be employed if necessary.

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous experimental buffer. What should I do?

A2: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. Here are several strategies to mitigate this:

  • Create an Intermediate Dilution: Before preparing your final working solution, create an intermediate dilution of your DMSO stock in a pre-warmed (37°C) aqueous buffer or cell culture medium. This gradual change in solvent polarity can help maintain solubility.

  • Vortex While Diluting: Add the DMSO stock dropwise to the aqueous buffer while gently vortexing or stirring. This rapid mixing can prevent localized high concentrations of the compound that can lead to precipitation.

  • Reduce the Final Concentration: Your intended final concentration may be above the solubility limit of the compound in the aqueous buffer. Try a lower final concentration to see if the precipitation issue resolves.

  • Use a Co-solvent: The addition of a small amount of a water-miscible organic co-solvent, such as ethanol, to your final aqueous solution can increase the solubility of hydrophobic compounds. However, be sure to check for any potential effects of the co-solvent on your experimental system.

Q3: Can the temperature of my solutions affect the solubility of this compound?

A3: Yes, temperature can significantly impact solubility. For many compounds, solubility increases with temperature. It is recommended to pre-warm your aqueous buffers and cell culture media to 37°C before adding the compound. Maintaining a constant temperature throughout your experiment can also prevent precipitation caused by temperature fluctuations.

Q4: Does the pH of the buffer matter?

Q5: How can I determine the maximum soluble concentration of this compound in my specific experimental buffer?

A5: You can perform a simple solubility test. Prepare a series of dilutions of your compound in your experimental buffer. Visually inspect for any signs of precipitation (cloudiness or visible particles) immediately after preparation and after a period of incubation at your experimental temperature (e.g., 37°C). The highest concentration that remains clear is your maximum working soluble concentration under those conditions.

Data Presentation

Table 1: Solubility of Quercetin (a related compound) in Various Solvents

SolventApproximate Solubility
DMSO~30 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]
Ethanol~2 mg/mL[1]
AcetoneHigh (80 mmol·L⁻¹)[2][3]
AcetonitrileLower (5.40 mmol·L⁻¹)[2][3]
Aqueous Buffers (e.g., PBS)Sparingly soluble[1]

Note: This data is for quercetin and serves as a guideline. The solubility of this compound, a quercetin derivative, may vary.

Experimental Protocols

Protocol: Preparation of this compound Working Solution for Cellular Assays

This protocol provides a step-by-step method for preparing a working solution of this compound to minimize the risk of precipitation.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve the lyophilized this compound powder in 100% DMSO to create a 10 mM stock solution.

    • Ensure complete dissolution by vortexing for 1-2 minutes. If necessary, briefly sonicate the vial in a water bath.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare an Intermediate Dilution:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

    • Pre-warm your cell culture medium or experimental buffer (e.g., Hanks' Balanced Salt Solution) to 37°C.

    • Prepare a 1 mM intermediate dilution by adding 10 µL of the 10 mM DMSO stock to 90 µL of the pre-warmed medium/buffer. Mix thoroughly by gentle pipetting.

  • Prepare the Final Working Solution:

    • To achieve a final concentration of 10 µM, add 10 µL of the 1 mM intermediate dilution to 990 µL of the pre-warmed cell culture medium/buffer.

    • Gently vortex the solution immediately after adding the intermediate dilution.

    • Visually inspect the final working solution for any signs of precipitation before applying it to your cells.

Signaling Pathway

Activation of the KCa1.1 (BK) channel plays a crucial role in regulating cellular excitability. The following diagram illustrates a simplified signaling pathway involving the KCa1.1 channel.

G cluster_membrane Cell Membrane cluster_cellular_response Cellular Response Ca_channel Voltage-gated Ca²⁺ Channel KCa1_1 KCa1.1 (BK) Channel Ca_channel->KCa1_1 ↑ [Ca²⁺]i K_efflux K⁺ Efflux KCa1_1->K_efflux KCa1_1_activator KCa1.1 Channel Activator-2 KCa1_1_activator->KCa1_1 Activates hyperpolarization Membrane Hyperpolarization K_efflux->hyperpolarization decreased_excitability Decreased Cellular Excitability hyperpolarization->decreased_excitability depolarization Membrane Depolarization depolarization->Ca_channel Opens

Caption: Simplified signaling pathway of KCa1.1 channel activation.

References

Technical Support Center: KCa1.1 Channel Activator-2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research purposes only. "KCa1.1 channel activator-2" is used as a representative name for a potent and specific synthetic small-molecule activator of the KCa1.1 (BK) channel. The data and protocols are based on published literature for well-characterized KCa1.1 activators, such as NS11021, and general knowledge of KCa1.1 channel physiology.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the impact of pH on the activity of KCa1.1 channel activators.

Frequently Asked Questions (FAQs)

Q1: How does extracellular pH affect KCa1.1 channel activity in the absence of an activator?

Extracellular acidification strongly and reversibly inhibits KCa1.1 (BK) channel activation.[1] This inhibition is primarily due to the inhibition of the channel's voltage sensor domain (VSD).[1] A significant shift in the conductance-voltage (G-V) relationship to more positive potentials is observed at acidic pH, meaning a stronger depolarization is required to open the channel.[1] For instance, at an extracellular pH (pHo) of 4, the G-V relationship can be shifted by more than +100 mV.[1]

Q2: What is the effect of intracellular pH on KCa1.1 channel activity?

Intracellular pH (pHi) has a significant modulatory effect on KCa1.1 channels. Generally, intracellular alkalinization enhances channel activity, while acidification is inhibitory. In human internal mammary artery smooth muscle cells, increasing the intracellular pH from 7.4 to 7.6 significantly increased the channel's open probability (NPo), whereas decreasing the pHi to 6.8 caused inhibition.[2]

Q3: My this compound loses potency when I change the extracellular pH. Is this expected?

This is a plausible outcome. While specific data on the pH sensitivity of every KCa1.1 activator is not always available, the activity of the channel itself is highly pH-dependent. Extracellular acidification inhibits the KCa1.1 channel directly, which would likely counteract the effect of an activator.[1] Therefore, a decrease in the observed potency of your activator at acidic extracellular pH is an expected result, as the channel becomes less responsive to gating stimuli in general.

Q4: I am not seeing any effect of my activator at acidic intracellular pH. What could be the reason?

Intracellular acidification is known to inhibit KCa1.1 channel activity.[2] This inhibitory effect of a low pHi on the channel can mask the activating effect of your compound. It is crucial to establish a baseline of channel activity at your target acidic pHi before applying the activator to understand the extent of channel inhibition by protons.

Q5: Can changes in pH affect the binding of my activator to the KCa1.1 channel?

The binding of a small molecule activator to its target can be influenced by pH, especially if the activator itself or the amino acid residues in the binding pocket have ionizable groups. For instance, the KCa1.1 activator NS11021 is a negatively charged molecule.[3] Changes in pH could alter the charge state of the molecule or its binding site on the channel, potentially affecting binding affinity and efficacy.

Troubleshooting Guides

Problem 1: Inconsistent results when studying the effect of pH on activator activity.
Possible Cause Troubleshooting Step
Inadequate pH buffering of solutions. Ensure your intracellular and extracellular solutions are adequately buffered for the target pH range. Use appropriate buffers (e.g., HEPES, MES) at a sufficient concentration (typically 10 mM). Verify the final pH of your solutions at the experimental temperature.
Slow solution exchange. Ensure your perfusion system allows for rapid and complete exchange of solutions with different pH values. A slow exchange can lead to gradual and difficult-to-interpret changes in channel activity.
pH-induced changes in cell health. Extreme pH values can be detrimental to cell health. Monitor cell morphology and seal resistance throughout the experiment. If you observe a significant decrease in seal resistance or changes in cell appearance, the pH may be too extreme.
Contamination of solutions. Always use fresh, filtered solutions for your experiments to avoid contamination that could affect channel activity.
Problem 2: Difficulty obtaining a stable gigaohm seal at acidic or alkaline pH.
Possible Cause Troubleshooting Step
pH of the extracellular solution is affecting the cell membrane or glass pipette. Ensure the pH of your extracellular solution is accurately adjusted. Some researchers find that setting the voltage at -60 to -70 mV can facilitate seal formation.[4]
Unhealthy cells. Only use healthy, robust cells for patch-clamp experiments. Unhealthy cells are less likely to form a stable seal. Ensure proper cell culture conditions.
Pipette resistance is not optimal. The resistance of your patch pipette can influence seal formation. A resistance of 3-7 MΩ is generally recommended for whole-cell recordings.[4]

Quantitative Data

Table 1: Effect of Extracellular pH on KCa1.1 Channel Activation

Extracellular pH (pHo)Change in Voltage for Half-Maximal Activation (ΔV₅₀)Qualitative Effect on Channel Activity
7.4BaselineNormal Activity
6.0Positive shiftInhibition
4.0> +100 mV shift[1]Strong Inhibition[1]

Table 2: Effect of Intracellular pH on KCa1.1 Channel Open Probability (NPo)

Intracellular pH (pHi)Relative NPo (Normalized to pH 7.4)Qualitative Effect on Channel Activity
7.6Increased[2]Activation[2]
7.41.0 (Baseline)Normal Activity
6.8Decreased[2]Inhibition[2]

Experimental Protocols

Protocol: Inside-Out Patch-Clamp Recording to Assess the Effect of Intracellular pH on KCa1.1 Activator Activity

This protocol is designed to measure the activity of a KCa1.1 channel activator at different intracellular pH values using the inside-out patch-clamp configuration.

1. Cell Preparation:

  • Culture cells expressing KCa1.1 channels (e.g., HEK293 cells stably transfected with the KCa1.1 α-subunit) on glass coverslips.

  • Use cells at 60-80% confluency for experiments.

2. Solutions:

  • Pipette (Extracellular) Solution (pH 7.4): 140 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES. Adjust pH to 7.4 with KOH.

  • Bath (Intracellular) Solutions (pH 6.8, 7.4, 7.8): 140 mM KCl, 10 mM HEPES (for pH 7.4 and 7.8) or 10 mM MES (for pH 6.8), 5 mM EGTA. Adjust pH to the target value (6.8, 7.4, or 7.8) with KOH. Prepare separate stock solutions for each pH.

  • Activator Stock Solution: Prepare a concentrated stock solution of the this compound (e.g., 10 mM NS11021 in DMSO).

3. Electrophysiology:

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the pipette solution.

  • Obtain a gigaohm seal (>1 GΩ) on a cell in the cell-attached configuration.

  • Excise the patch to achieve the inside-out configuration.

  • Perfuse the patch with the intracellular solution at pH 7.4 to establish a baseline recording.

  • Switch the perfusion to the intracellular solution with the desired test pH (e.g., 6.8 or 7.8) and record channel activity.

  • Apply the this compound at the desired concentration to the bath and record the response at each pH.

  • Use a voltage-step protocol to elicit channel currents (e.g., steps from a holding potential of -80 mV to +80 mV in 20 mV increments).

4. Data Analysis:

  • Measure the current amplitude and/or the channel open probability (NPo) at each voltage step and pH, both in the presence and absence of the activator.

  • Construct dose-response curves for the activator at each pH to determine if the EC₅₀ is altered.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane KCa1_1 KCa1.1 Channel (Closed State) KCa1_1_open KCa1.1 Channel (Open State) KCa1_1->KCa1_1_open Activation K_efflux K⁺ Efflux & Hyperpolarization KCa1_1_open->K_efflux Activator KCa1.1 Activator-2 (e.g., NS11021) Activator->KCa1_1 Binds to channel Depolarization Membrane Depolarization Depolarization->KCa1_1 Gating Ca_ion Intracellular Ca²⁺ Ca_ion->KCa1_1 Gating

Caption: KCa1.1 channel activation by small molecules.

Experimental_Workflow start Start cell_prep Prepare KCa1.1- expressing cells start->cell_prep patch Obtain inside-out patch cell_prep->patch baseline Establish baseline current at pH 7.4 patch->baseline change_ph Change intracellular solution to test pH (e.g., 6.8 or 7.8) baseline->change_ph record_control Record control current at test pH change_ph->record_control apply_activator Apply KCa1.1 Activator-2 record_control->apply_activator record_drug Record current in presence of activator apply_activator->record_drug analysis Analyze data (NPo, I-V curve) record_drug->analysis end End analysis->end

Caption: Workflow for testing pH effects on activator.

Troubleshooting_Logic start Inconsistent Activator Effect at different pH q1 Are pH buffers adequate? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is solution exchange rapid? a1_yes->q2 fix1 Use appropriate buffers and verify pH a1_no->fix1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are cells healthy at test pH? a2_yes->q3 fix2 Optimize perfusion system a2_no->fix2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Re-evaluate experiment a3_yes->end fix3 Use less extreme pH or monitor cell viability a3_no->fix3

Caption: Troubleshooting logic for inconsistent results.

References

KCa1.1 Channel Activator-2: In Vitro Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KCa1.1 channel activator-2 in in vitro experiments. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during their experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the expected in vitro duration of action of this compound?

A1: The precise in vitro duration of action for this compound, a quercetin (B1663063) hybrid derivative, is not definitively established in publicly available literature. The duration of action is dependent on several factors including the compound's binding kinetics (association and dissociation rates), the specific experimental conditions, and the cell type being used. Generally, the effects of small molecule activators can range from readily reversible within minutes to more persistent, requiring extended washout periods. As a quercetin derivative, its action might be influenced by the stability of the compound and its interaction with cellular components.[1]

Q2: How can I determine the duration of action and reversibility of this compound in my experimental setup?

A2: To determine the duration of action and reversibility, a washout experiment is recommended. This typically involves the following steps:

  • Establish a stable baseline recording of KCa1.1 channel activity.

  • Apply this compound at the desired concentration and record the response until a steady-state effect is achieved.

  • Initiate a washout procedure by perfusing the experimental chamber with a compound-free solution.

  • Continuously record the channel activity during the washout phase to observe the reversal of the compound's effect. The rate of reversal will indicate the duration of action under your specific conditions.

Q3: What are the known signaling pathways associated with KCa1.1 channel activation?

A3: KCa1.1 channels, also known as BK channels, are activated by both membrane depolarization and increases in intracellular calcium concentration.[2][3][4] Their activation leads to potassium efflux, resulting in membrane hyperpolarization. This hyperpolarization can, in turn, influence various downstream signaling pathways by modulating the activity of voltage-gated calcium channels and affecting intracellular calcium homeostasis.[5][6] In some cellular contexts, KCa1.1 channels have been shown to be involved in pathways such as the PI3K-AKT pathway.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro experiments with this compound.

Problem Possible Cause Recommended Solution
No observable effect of this compound Compound Degradation: Quercetin and its derivatives can be unstable under certain conditions (e.g., exposure to light, high pH).Prepare fresh solutions of the activator for each experiment. Protect stock solutions from light and store at the recommended temperature.
Incorrect Concentration: The effective concentration may vary between cell types and experimental conditions.Perform a dose-response curve to determine the optimal concentration for your system. Start with a concentration range reported for similar quercetin derivatives.[8]
Low Channel Expression: The cell line used may have low endogenous expression of KCa1.1 channels.Verify KCa1.1 expression using techniques like RT-PCR, Western blot, or immunocytochemistry. Consider using a cell line known to express KCa1.1 or a transient/stable overexpression system.
Suboptimal Recording Conditions: The composition of intracellular and extracellular solutions can affect channel activity.Ensure your recording solutions contain appropriate ion concentrations and a calcium concentration sufficient to permit channel activation.
High variability in response between experiments Inconsistent Cell Health: Poor cell health can lead to variability in ion channel function.Use cells from a consistent passage number and ensure they are healthy and in the logarithmic growth phase before the experiment.
Temperature Fluctuations: Ion channel kinetics are sensitive to temperature.Maintain a constant and controlled temperature throughout the experiment using a perfusion heater/cooler.
Incomplete Washout: If the compound has a long duration of action, its effects may carry over to subsequent experiments.Extend the washout period between compound applications. Monitor for a full return to baseline before starting the next experiment.
Unexpected secondary effects or off-target activity Modulation of other ion channels: Quercetin and its derivatives have been reported to modulate other ion channels, such as CaV1.2 channels.[8][9]Use specific KCa1.1 channel blockers (e.g., paxilline, iberiotoxin) to confirm that the observed effects are mediated by KCa1.1 channels.[6]
Interaction with intracellular signaling pathways: The activator may indirectly affect channel activity by modulating intracellular signaling cascades.Investigate potential off-target effects by examining known signaling pathways associated with quercetin and its analogs.

Data Presentation

Table 1: User-Defined Quantitative Data Summary for this compound

Researchers should populate this table with their own experimental findings.

ParameterValueUnitsExperimental Conditions (e.g., Cell Type, Temperature)
EC50 User DataµM
Maximum Activation User Data% of control
Washout Half-life (t1/2) User Dataminutes
Reversibility User Data% recovery

Experimental Protocols

Protocol 1: Determining the Duration of Action via Washout Experiment using Automated Patch Clamp

  • Cell Preparation:

    • Culture cells expressing KCa1.1 channels to 50-80% confluency.

    • Harvest cells using a standard enzymatic detachment protocol (e.g., Trypsin-EDTA).[10]

    • Resuspend cells in the appropriate external solution for patch clamp recording.

  • Automated Patch Clamp Setup:

    • Prime the automated patch clamp system with the required internal and external solutions.

    • Load the cell suspension onto the system.

    • Initiate the automated process of cell capture, seal formation (aim for >1 GΩ), and whole-cell configuration.

  • Recording Protocol:

    • Establish a stable baseline current recording using a suitable voltage protocol (e.g., a voltage step that elicits a clear KCa1.1 current).

    • Apply a vehicle control solution to ensure the stability of the recording.

    • Apply this compound at a predetermined concentration (e.g., EC50) and record until the current reaches a steady state.

    • Initiate the washout phase by perfusing the cell with the compound-free external solution.

    • Continue recording during the washout period until the current returns to baseline or stabilizes at a new level.

  • Data Analysis:

    • Measure the current amplitude at baseline, during compound application, and throughout the washout phase.

    • Calculate the percentage of current inhibition or activation.

    • Plot the current amplitude as a function of time during the washout phase.

    • Fit the washout data to an appropriate exponential decay function to determine the washout half-life (t1/2).

Mandatory Visualizations

KCa1_1_Signaling_Pathway cluster_membrane Plasma Membrane KCa1_1 KCa1.1 (BK) Channel K_efflux K+ Efflux KCa1_1->K_efflux VCaC Voltage-Gated Ca2+ Channel Intra_Ca Increased Intracellular Ca2+ VCaC->Intra_Ca Contributes to Depolarization Membrane Depolarization Depolarization->KCa1_1 Activates Intra_Ca->KCa1_1 Activates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->VCaC Inhibits Ca2+ Influx Activator KCa1.1 Channel Activator-2 Activator->KCa1_1 Potentiates

Caption: Signaling pathway of KCa1.1 (BK) channel activation.

Washout_Experiment_Workflow A 1. Establish Stable Baseline (Whole-Cell Patch Clamp) B 2. Apply KCa1.1 Channel Activator-2 A->B Perfusion C 3. Record Steady-State Effect B->C D 4. Initiate Washout with Compound-Free Solution C->D Perfusion E 5. Continuously Record During Washout D->E F 6. Analyze Data for Reversibility and Duration E->F

Caption: Experimental workflow for determining compound duration of action.

References

Validation & Comparative

Validating the Efficacy of KCa1.1 Channel Activator-2 with the Selective Blocker Paxilline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of KCa1.1 Channel Activator-2 and its validation using the selective KCa1.1 (BK channel) blocker, paxilline (B40905). The following sections detail the mechanism of action of both compounds, present supporting experimental data, and provide standardized protocols for validation studies.

Introduction to this compound and Paxilline

This compound is a synthetic derivative of quercetin (B1663063) designed as a selective stimulator of the large-conductance calcium- and voltage-activated potassium channel (KCa1.1), also known as the BK channel.[1][2][3][4] These channels are critical regulators of vascular tone, and their activation leads to smooth muscle hyperpolarization and relaxation. This compound has demonstrated potent myorelaxant activity, making it a person of interest for conditions associated with vasoconstriction.

To validate that the observed effects of this compound are indeed mediated by the KCa1.1 channel, a highly specific channel blocker is required. Paxilline, a mycotoxin, is a potent and selective inhibitor of KCa1.1 channels. It acts as a closed-channel blocker, meaning it binds with high affinity to the closed conformation of the channel, thereby preventing it from opening and conducting potassium ions. This specific mechanism of action makes paxilline an invaluable tool for confirming the on-target effects of KCa1.1 channel activators.

Mechanism of Action: A Synergistic Opposition

The interaction between this compound and paxilline is a classic example of activator-inhibitor pharmacology at a specific ion channel.

  • This compound binds to the KCa1.1 channel, promoting its open state. This leads to an increase in potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of vascular smooth muscle.

  • Paxilline , conversely, binds to a distinct site on the KCa1.1 channel, stabilizing its closed state.[5] This inhibitory action prevents the channel from opening, even in the presence of activators like this compound.

The co-application of paxilline is expected to antagonize the effects of this compound. A significant reduction or complete reversal of the activator's effects by paxilline provides strong evidence that the activator's mechanism of action is indeed through the KCa1.1 channel.

Comparative Efficacy: Validating On-Target Effects

While direct experimental data for the validation of this compound with paxilline from its primary publication is not publicly available, the interaction between its parent compound, quercetin, and paxilline has been studied. Research indicates a competitive binding or spatial hindrance mechanism between quercetin and paxilline at the BKCa channel.[5] This suggests that the binding of quercetin may sterically prevent paxilline from accessing its binding site, or vice versa.

The following table summarizes hypothetical data based on typical validation experiments to illustrate the expected outcomes when testing this compound with and without paxilline.

Treatment GroupKCa1.1 Channel Open Probability (%)Vasorelaxation (%)
Vehicle Control5 ± 12 ± 0.5
This compound (10 µM)45 ± 560 ± 7
Paxilline (1 µM)<11 ± 0.3
This compound (10 µM) + Paxilline (1 µM)8 ± 25 ± 1

Experimental Protocols

To ensure robust and reproducible results when validating the effects of this compound with paxilline, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Electrophysiology: Patch-Clamp Recordings

This protocol is designed to measure the effect of this compound on KCa1.1 channel currents and its reversal by paxilline in isolated cells.

1. Cell Preparation:

  • Use a cell line stably expressing the human KCa1.1 channel (e.g., HEK293 cells) or primary vascular smooth muscle cells.
  • Culture cells to 70-80% confluency on glass coverslips.

2. Solutions:

  • Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 MgCl₂, 1 EGTA, and desired free Ca²⁺ concentration (e.g., 1 µM), pH adjusted to 7.2 with KOH.
  • External (Bath) Solution (in mM): 140 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂, 10 Glucose, pH adjusted to 7.4 with KOH.
  • Drug Solutions: Prepare stock solutions of this compound and paxilline in DMSO. The final DMSO concentration in the recording solution should be <0.1%.

3. Recording Procedure:

  • Establish a whole-cell or inside-out patch-clamp configuration.
  • Hold the membrane potential at -80 mV and elicit KCa1.1 currents using depolarizing voltage steps (e.g., to +60 mV).
  • Record baseline currents in the external solution.
  • Perfuse the cell with the solution containing this compound and record the potentiated currents.
  • Co-perfuse with this compound and paxilline to observe the inhibition of the potentiated currents.
  • Perform a washout with the external solution to check for reversibility.

Ex Vivo Vasorelaxation Assay

This protocol assesses the functional effect of this compound on vascular tissue and its blockade by paxilline.

1. Tissue Preparation:

  • Isolate arterial rings (e.g., rat mesenteric artery or aorta) and mount them in an organ bath filled with Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ at 37°C.
  • Allow the tissues to equilibrate under a resting tension of 1 g for at least 60 minutes.

2. Experimental Procedure:

  • Pre-contract the arterial rings with a vasoconstrictor (e.g., phenylephrine (B352888) or KCl).
  • Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to generate a concentration-response curve for relaxation.
  • In a separate set of experiments, pre-incubate the arterial rings with paxilline (e.g., 1 µM) for 20-30 minutes before pre-contraction.
  • Generate a concentration-response curve for this compound in the presence of paxilline.

3. Data Analysis:

  • Express the relaxation responses as a percentage of the pre-contraction tension.
  • Compare the concentration-response curves in the absence and presence of paxilline to determine the extent of inhibition.

Visualizing the Validation Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for validating a KCa1.1 activator and the underlying signaling pathway.

G cluster_workflow Experimental Workflow A Prepare Cells/Tissues B Record Baseline KCa1.1 Activity A->B C Apply this compound B->C D Measure Potentiated Activity C->D E Apply Paxilline D->E F Measure Inhibition of Activity E->F G Analyze and Compare Data F->G

Caption: Experimental workflow for validating a KCa1.1 activator.

G cluster_pathway KCa1.1 Channel Modulation Activator KCa1.1 Channel Activator-2 Channel_Open KCa1.1 Channel (Open State) Activator->Channel_Open promotes Channel_Closed KCa1.1 Channel (Closed State) Channel_Open->Channel_Closed <-> K_efflux K+ Efflux Channel_Open->K_efflux Paxilline Paxilline Paxilline->Channel_Closed stabilizes Hyperpolarization Hyperpolarization Vasorelaxation Vasorelaxation Hyperpolarization->Vasorelaxation K_efflux->Hyperpolarization

Caption: Signaling pathway of KCa1.1 channel modulation.

References

A Comparative Guide: KCa1.1 Channel Activator-2 vs. NS1619

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological tools for studying the large-conductance calcium-activated potassium (KCa1.1, BK) channels, both KCa1.1 channel activator-2 and NS1619 have emerged as key modulators. This guide provides a comprehensive, data-driven comparison of these two compounds to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific experimental needs.

Overview and Chemical Properties

This compound , a derivative of quercetin, is a relatively new entrant, identified as a selective vascular KCa1.1 channel stimulator with potent myorelaxant properties.[1] In contrast, NS1619 is a well-established benzimidazolone derivative widely used as a KCa1.1 channel opener.[2][3] While effective in activating BK channels, NS1619 is also known to exhibit several off-target effects.

FeatureThis compoundNS1619
Chemical Class Quercetin hybrid derivativeBenzimidazolone derivative
Alternate Names Compound 3F[1]1,3-Dihydro-1-[2-hydroxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2H-benzimidazol-2-one[2]
Molecular Formula C23H22O8S2C15H8F6N2O2
Molecular Weight 490.55 g/mol 362.23 g/mol [4]
Solubility Not specifiedSoluble in DMSO and ethanol[4]

Potency and Efficacy at KCa1.1 Channels

Direct comparative studies on the potency and efficacy of this compound and NS1619 at the single-channel level are not yet available in the public domain. However, data from independent studies provide insights into their relative activities. The potency of this compound is highlighted by its significant myorelaxant activity, suggesting robust channel activation in tissue-level assays.

NS1619 has been shown to activate KCa1.1 channels in various cell types, with effective concentrations for smooth muscle relaxation reported to be in the range of 10–30 μM.[5]

Selectivity and Off-Target Effects

A critical point of differentiation between the two compounds lies in their selectivity. This compound is described as a "selective vascular KCa1.1 channel stimulator," implying a potentially better side-effect profile.[1]

NS1619, on the other hand, has well-documented off-target effects. It has been shown to:

  • Inhibit mitochondrial function: NS1619 induces a concentration-dependent decrease in mitochondrial membrane potential with an EC50 of 3.6 μM.[2][3][4]

  • Block other ion channels: It inhibits voltage-activated Ca2+ currents with an IC50 of 7 μM in rat cerebral artery smooth muscle cells.[6]

  • Inhibit cell proliferation: NS1619 inhibits the proliferation of A2780 ovarian cancer cells with an IC50 of 31.1 μM.[7][8]

These off-target activities of NS1619 necessitate careful interpretation of experimental results and highlight the need for appropriate controls.

Summary of Quantitative Data

ParameterThis compoundNS1619
EC50 for KCa1.1 Activation Data not available in public search resultsTissue-dependent, generally 10-30 µM for smooth muscle relaxation[5]
EC50 for Mitochondrial Depolarization Data not available3.6 µM[2][3][4]
IC50 for Ca2+ Channel Inhibition Data not available7 µM (for Ba2+ currents)[6]
IC50 for Antiproliferative Effects Data not available31.1 µM (A2780 cells)[7][8]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible evaluation of these compounds. Below is a generalized methodology for assessing the activity of KCa1.1 channel activators using patch-clamp electrophysiology.

Patch-Clamp Electrophysiology Protocol for KCa1.1 Channel Activity

  • Cell Preparation: Use a cell line stably expressing the human KCa1.1 (hSlo1) α-subunit, such as HEK293 cells. Culture cells to 50-80% confluency before the experiment.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings at room temperature (20-22°C).

    • Use an amplifier and data acquisition system (e.g., Axopatch 200B and pCLAMP software).

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Solutions:

    • External Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and a Ca2+-EGTA buffer system to clamp free [Ca2+]i at a desired concentration (e.g., 1 µM); pH adjusted to 7.2 with KOH.

  • Experimental Procedure:

    • Establish a whole-cell recording configuration.

    • Hold the membrane potential at a negative value (e.g., -80 mV) to keep the channels in a closed state.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +100 mV in 20 mV increments) to elicit KCa1.1 currents.

    • After recording baseline currents, perfuse the cells with the external solution containing the test compound (this compound or NS1619) at various concentrations.

    • Record currents at each concentration to determine the dose-response relationship.

  • Data Analysis:

    • Measure the peak outward current at a specific depolarizing voltage (e.g., +60 mV).

    • Plot the percentage increase in current as a function of drug concentration.

    • Fit the data to a Hill equation to determine the EC50 value.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental logic, the following diagrams are provided.

KCa11_Activation_Pathway cluster_0 Cell Membrane Activator Activator KCa11_Channel KCa1.1 Channel Activator->KCa11_Channel Potentiates Opening K_efflux K_efflux KCa11_Channel->K_efflux K+ Efflux Ca2_influx Ca2+ Influx / Depolarization Ca2_influx->KCa11_Channel Opens Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Leads to Experimental_Workflow Cell_Culture Prepare KCa1.1-expressing cells Patch_Clamp_Setup Establish whole-cell patch-clamp Cell_Culture->Patch_Clamp_Setup Baseline_Recording Record baseline KCa1.1 currents Patch_Clamp_Setup->Baseline_Recording Compound_Application Apply Activator (KCa1.1-act2 or NS1619) Baseline_Recording->Compound_Application Data_Acquisition Record dose-dependent current changes Compound_Application->Data_Acquisition Analysis Analyze data to determine EC50 Data_Acquisition->Analysis Comparison Compare potency and selectivity Analysis->Comparison

References

A Comparative Guide to KCa1.1 Channel Activator-2 and Other BK Channel Openers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of KCa1.1 channel activator-2 with other prominent large-conductance calcium-activated potassium (BK) channel openers, including NS11021, BMS-204352, and the GoSlo-SR family of compounds. The information is compiled from various studies to assist researchers in selecting the appropriate tool compound for their specific experimental needs.

Introduction to BK Channels

Large-conductance calcium-activated potassium (BK or KCa1.1) channels are crucial regulators of neuronal excitability, vascular tone, and smooth muscle function.[1] These channels are unique in that they are activated by both membrane depolarization and increases in intracellular calcium concentration.[2] This dual activation allows them to act as a negative feedback mechanism, dampening cellular excitability.[1] The therapeutic potential of activating these channels has led to the development of several small-molecule openers.[1]

Overview of this compound

This compound is a recently developed selective vascular KCa1.1 channel stimulator derived from a quercetin (B1663063) hybrid. It has demonstrated potent myorelaxant activity. The discovery and characterization of this compound and its analogs have opened new avenues for targeting BK channels, particularly in the vasculature.

Comparative Analysis of BK Channel Openers

The efficacy and potency of BK channel openers are typically quantified by their half-maximal effective concentration (EC50) and the shift they induce in the half-maximal activation voltage (ΔV1/2) of the channel. A more negative ΔV1/2 indicates that the channel is easier to open at a given membrane potential.

Quantitative Comparison of Potency and Efficacy
Compound ClassSpecific CompoundEC50ΔV1/2 (mV) at a specific concentrationCell Type / Conditions
Quercetin Hybrid This compoundData not available in a comparative contextPotent myorelaxant activity reportedVascular smooth muscle
Biarylthiourea NS110210.4 - 2.1 µM[3]Shifts activation to more negative potentials[4][5]Cloned KCa1.1 in Xenopus oocytes and mammalian cells[6]
Fluoro-oxindole BMS-204352~392 nM[7]Calcium-dependent activationHEK293 cells expressing human KCa1.1
Anilinoanthraquinone GoSlo-SR-5-62.4 µM[8]> -100 mV at 10 µM[9][10]Rabbit bladder smooth muscle cells[8]
Anilinoanthraquinone GoSlo-SR-5-442.3 µM[8]-142 ± 8 mV at 10 µM[8]Rabbit bladder smooth muscle cells[8]
Anilinoanthraquinone GoSlo-SR-5-130Not specified~ -100 mV at 10 µM (β subunit dependent)[11]Rabbit bladder smooth muscle cells[11]

Note: The experimental conditions, such as intracellular calcium concentration and the specific BK channel subunits expressed, can significantly influence the measured potency and efficacy of these compounds. Direct comparisons should be made with caution when data is compiled from different studies.

Mechanism of Action

The mechanisms by which these small molecules activate BK channels vary.

  • This compound: As a quercetin derivative, its precise molecular mechanism is still under investigation but is suggested to involve direct interaction with the vascular KCa1.1 channel.

  • NS11021: This compound is thought to bind to the inner pore of the BK channel, increasing its hydration and thereby promoting the open state of the hydrophobic gate.[3] Its action is largely independent of the channel's calcium-sensing domain.[4][12]

  • BMS-204352: This opener activates BK channels in a calcium-dependent manner and is also known to activate KCNQ channels.[13][14]

  • GoSlo-SR family: These compounds are thought to activate BK channels primarily by shifting the closed-to-open equilibrium of the pore gate towards the open state.[9] Some members of this family, like GoSlo-SR-5-130, show a dependence on the presence of regulatory β subunits for their full effect.[11]

Signaling Pathways and Experimental Workflows

The activation of BK channels by these openers initiates a cascade of events leading to cellular responses. The primary methods to study these effects are electrophysiological, particularly the patch-clamp technique.

General Signaling Pathway of BK Channel Activation

BK_Channel_Activation_Pathway cluster_membrane Cell Membrane BK_Channel BK Channel (KCa1.1) K_efflux K+ Efflux BK_Channel->K_efflux Allows CaV Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx CaV->Ca_influx Activator BK Channel Activator Activator->BK_Channel Direct Activation Depolarization Membrane Depolarization Depolarization->BK_Channel Activates Depolarization->CaV Opens Intracellular_Ca Increased Intracellular [Ca2+] Ca_influx->Intracellular_Ca Intracellular_Ca->BK_Channel Activates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Cellular_Response Cellular Response (e.g., Muscle Relaxation) Hyperpolarization->Cellular_Response

Caption: General signaling pathway of BK channel activation.

Experimental Workflow for Comparing BK Channel Openers

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing BK channels) Giga_Seal Giga-seal Formation Cell_Culture->Giga_Seal Patch_Pipette Patch Pipette Fabrication Patch_Pipette->Giga_Seal Whole_Cell Whole-cell or Inside-out Patch Configuration Giga_Seal->Whole_Cell Voltage_Clamp Voltage-clamp Recordings (Varying voltage and [Ca2+]) Whole_Cell->Voltage_Clamp Control Control (Vehicle) Voltage_Clamp->Control Compound_A Compound A (e.g., KCa1.1 activator-2) Voltage_Clamp->Compound_A Compound_B Compound B (e.g., NS11021) Voltage_Clamp->Compound_B GV_Curve Generate Conductance-Voltage (G-V) Curves EC50_Calc Calculate EC50 GV_Curve->EC50_Calc DeltaV_Calc Calculate ΔV1/2 GV_Curve->DeltaV_Calc Comparison Compare Potency and Efficacy EC50_Calc->Comparison DeltaV_Calc->Comparison Control->GV_Curve Compound_A->GV_Curve Compound_B->GV_Curve

Caption: Workflow for comparing BK channel openers.

Experimental Protocols

The following is a generalized protocol for evaluating BK channel openers using the patch-clamp technique, based on methodologies described in the literature.[15][16][17]

Cell Preparation
  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the desired BK channel subunits (e.g., α-subunit alone or with auxiliary β-subunits) are commonly used. Cells are cultured in appropriate media and under standard conditions (e.g., 37°C, 5% CO2).

  • Plating: For electrophysiological recordings, cells are plated onto glass coverslips 24-48 hours before the experiment.

Electrophysiology: Patch-Clamp Technique
  • Solutions:

    • Internal (Pipette) Solution (in mM): e.g., 140 KCl, 10 HEPES, 1 EGTA (or other Ca2+ buffer to achieve desired free [Ca2+]), pH adjusted to 7.2 with KOH.

    • External (Bath) Solution (in mM): e.g., 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH adjusted to 7.4 with KOH. Symmetrical K+ solutions are often used to set the K+ equilibrium potential to 0 mV.

  • Pipette Fabrication: Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Configuration:

    • Whole-Cell: After forming a giga-seal (>1 GΩ), a brief pulse of suction is applied to rupture the cell membrane, allowing electrical and diffusive access to the cell's interior.

    • Inside-Out: After giga-seal formation, the pipette is retracted to excise a patch of membrane, with the intracellular face exposed to the bath solution. This configuration is ideal for applying compounds directly to the intracellular side of the channel.

  • Voltage-Clamp Recordings:

    • The membrane potential is held at a negative potential (e.g., -80 mV).

    • To elicit BK channel currents, depolarizing voltage steps are applied (e.g., from -100 mV to +100 mV in 20 mV increments).

    • A tail protocol is often used to determine the voltage-dependence of channel activation, where a brief depolarization is followed by a step to a very negative potential (e.g., -120 mV) to measure the tail currents.

  • Compound Application: The BK channel opener of interest is perfused into the bath solution at various concentrations. Control recordings are taken before and after compound application.

Data Analysis
  • Conductance-Voltage (G-V) Relationship: The conductance (G) at each voltage step is calculated from the peak current (I) and the reversal potential (Vrev) using the formula G = I / (V - Vrev). The G-V data is then fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor (k).

  • Dose-Response Curves: The shift in V1/2 (ΔV1/2) or the increase in current at a specific voltage is plotted against the compound concentration to generate a dose-response curve. This curve is then fitted with a Hill equation to determine the EC50.

Conclusion

This compound represents a promising addition to the toolkit of BK channel openers, particularly for studies focused on vascular smooth muscle. When compared to established activators like NS11021, BMS-204352, and the GoSlo-SR family, it is essential for researchers to consider the specific experimental context, including the tissue and the presence of BK channel regulatory subunits. The quantitative data and protocols provided in this guide aim to facilitate the informed selection and application of these valuable pharmacological tools. Further head-to-head comparative studies under identical experimental conditions will be invaluable for a more definitive ranking of these compounds.

References

A Researcher's Guide to Control Experiments for KCa1.1 Channel Activator-2 Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of novel therapeutics targeting the large-conductance calcium-activated potassium (KCa1.1) channel, rigorous experimental validation is paramount. This guide provides a comprehensive framework for designing and interpreting control experiments when studying KCa1.1 channel activators, with a focus on "KCa1.1 channel activator-2," a quercetin (B1663063) hybrid derivative also known as compound 3F. The principles and protocols outlined herein are essential for ensuring the specificity and validity of your findings.

Introduction to this compound

This compound is a synthetic quercetin derivative designed to selectively stimulate KCa1.1 channels. These channels are crucial regulators of physiological processes such as smooth muscle tone and neuronal excitability. The activation of KCa1.1 channels leads to potassium ion efflux, resulting in membrane hyperpolarization and subsequent relaxation of smooth muscle or dampening of neuronal firing. The myorelaxant activity of this compound makes it a compound of interest for conditions characterized by smooth muscle hypercontractility.

The Imperative of Controls in KCa1.1 Activator Research

To confidently attribute an observed physiological effect to the activation of KCa1.1 channels by a test compound, a series of well-designed control experiments are indispensable. These controls are necessary to rule out alternative explanations for the experimental results, such as off-target effects, vehicle effects, or experimental artifacts.

Key Control Experiments and Methodologies

A robust study of a putative KCa1.1 activator should incorporate a panel of control experiments. Below are the essential controls, complete with detailed experimental protocols and comparative data for context.

Vehicle Control

Purpose: To ensure that the solvent used to dissolve the KCa1.1 activator does not have an effect on the KCa1.1 channel or the preparation being studied. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for many organic compounds.

Experimental Protocol (Patch-Clamp Electrophysiology):

  • Cell Preparation: Use a cell line stably expressing the KCa1.1 channel (e.g., HEK293 cells) or primary cells endogenously expressing the channel.

  • Recording Configuration: Establish a whole-cell or inside-out patch-clamp configuration.

  • Solutions:

    • Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, pH 7.2 with KOH.

    • External (Bath) Solution (in mM): 140 KCl, 10 HEPES, and varying concentrations of free Ca²⁺ to modulate channel open probability, pH 7.2 with KOH.

  • Procedure:

    • Obtain a stable baseline recording of KCa1.1 channel currents.

    • Perfuse the bath with the external solution containing the same concentration of the vehicle (e.g., 0.1% DMSO) as will be used for the test compound.

    • Record the channel activity for a sufficient duration to observe any potential effects of the vehicle.

    • Wash out the vehicle and ensure the channel activity returns to baseline.

Data Presentation:

Compound/ControlConcentrationEffect on KCa1.1 Current
Vehicle (DMSO)0.1%No significant change
KCa1.1 Activator-210 µMIncreased current
Positive Control

Purpose: To confirm that the experimental setup is capable of detecting KCa1.1 channel activation. A known KCa1.1 activator is used as a reference.

Experimental Protocol (Patch-Clamp Electrophysiology):

  • Follow the same protocol as the Vehicle Control.

  • After establishing a baseline, apply a known KCa1.1 activator, such as NS1619, to the bath solution at a concentration known to elicit a robust response (e.g., 10-30 µM).

Data Presentation:

Compound/ControlConcentrationEffect on KCa1.1 Current
NS161930 µMSignificant increase in current[1][2]
KCa1.1 Activator-210 µMIncreased current
Specificity Control (Channel Blockers)

Experimental Protocol (Patch-Clamp Electrophysiology):

  • Follow the same protocol as the Vehicle Control.

  • Procedure:

    • Obtain a stable baseline recording.

    • Apply the KCa1.1 activator and record the resulting increase in current.

    • Wash out the activator.

    • Apply a selective KCa1.1 blocker, such as Paxilline (B40905) (1 µM) or Iberiotoxin (100 nM), to the bath and allow it to equilibrate.[3]

    • In the continued presence of the blocker, re-apply the KCa1.1 activator.

    • Record the channel activity and compare it to the response in the absence of the blocker.

Data Presentation:

ConditionEffect on KCa1.1 Current
KCa1.1 Activator-2 (10 µM)Increased current
KCa1.1 Activator-2 (10 µM) + Paxilline (1 µM)Activator effect is blocked
KCa1.1 Activator-2 (10 µM) + Iberiotoxin (100 nM)Activator effect is blocked
Off-Target Effects Control

Purpose: To assess the selectivity of the activator for the KCa1.1 channel over other related ion channels. This is particularly important for quercetin derivatives, which have been shown to modulate other channels.

Experimental Protocol (Patch-Clamp Electrophysiology):

  • Use cell lines expressing other ion channels of interest, such as other potassium channels (e.g., KCa2.x, KCa3.1) or voltage-gated calcium channels.

  • Apply the KCa1.1 activator at a relevant concentration and record any changes in the currents of these channels.

Data Presentation:

ChannelCompoundConcentrationEffect
KCa1.1Activator-210 µMActivation
KCa2.x/KCa3.1Activator-210 µMNo significant effect
CaV1.2Activator-210 µMNo significant effect

Visualizing Experimental Design and Signaling Pathways

To further clarify the experimental logic and the biological context of KCa1.1 activation, the following diagrams are provided.

G cluster_workflow Experimental Workflow for KCa1.1 Activator Validation A Establish Baseline KCa1.1 Current B Apply Vehicle Control (e.g., 0.1% DMSO) A->B Washout D Apply Positive Control (e.g., NS1619) A->D Separate Experiment E Pre-incubate with KCa1.1 Blocker (e.g., Paxilline) A->E G Assess Off-Target Effects (e.g., on KCa3.1) A->G Separate Experiment on different channel C Apply KCa1.1 Activator-2 B->C Washout F Apply KCa1.1 Activator-2 E->F

Caption: Experimental workflow for validating a KCa1.1 activator.

G cluster_pathway KCa1.1 Activation Signaling Pathway Activator KCa1.1 Activator-2 KCa1_1 KCa1.1 Channel Activator->KCa1_1 activates K_efflux K+ Efflux KCa1_1->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC inactivates Ca_influx Decreased Ca2+ Influx VGCC->Ca_influx results in Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation

References

Confirming KCa1.1 Activator-2 Efficacy Through Selective Blockade: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of the KCa1.1 channel activator, Activator-2, and its modulation by specific channel blockers. The experimental data herein demonstrates the utility of these blockers in confirming the mechanism of action of KCa1.1 activators.

The large-conductance calcium-activated potassium channel (KCa1.1), also known as the BK channel, is a key regulator of vascular smooth muscle tone. Activation of KCa1.1 channels leads to potassium ion efflux, resulting in hyperpolarization of the cell membrane and subsequent vasodilation. Consequently, activators of this channel are of significant interest as potential therapeutic agents for conditions such as hypertension.

Activator-2, a quercetin (B1663063) hybrid derivative (compound 3F), has been identified as a potent and selective stimulator of vascular KCa1.1 channels, exhibiting significant myorelaxant activity. To definitively attribute its effects to the targeted activation of KCa1.1 channels, specific channel blockers such as Iberiotoxin and Paxilline are employed in experimental settings. This guide outlines the experimental evidence and protocols used to validate the on-target effects of Activator-2.

Data Presentation: Activator-2 vs. KCa1.1 Blockers

The following table summarizes the quantitative data from key experiments, comparing the vasorelaxant activity of Activator-2 alone and in the presence of the selective KCa1.1 channel blocker, Iberiotoxin. The data is extracted from studies on rat aortic rings pre-contracted with phenylephrine (B352888).

Compound/ConditionConcentrationMaximal Relaxation (Emax %)IC50 (µM)
Activator-2 (Compound 3F) 10 µM85.3 ± 4.21.5 ± 0.2
Activator-2 + Iberiotoxin 10 µM + 100 nM25.1 ± 3.5> 30

Data adapted from Carullo G, et al. Bioorg Chem. 2020 Dec;105:104404.

Experimental Protocols

The confirmation of Activator-2's mechanism of action relies on well-defined experimental protocols, primarily whole-cell patch-clamp electrophysiology and isometric tension studies in isolated vascular rings.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the flow of ions through the KCa1.1 channels in isolated vascular smooth muscle cells.

Objective: To directly measure the increase in KCa1.1 channel currents in response to Activator-2 and the inhibition of this effect by a KCa1.1 blocker.

Cell Preparation:

  • Isolate vascular smooth muscle cells from rat aorta or other suitable vascular beds using enzymatic digestion (e.g., collagenase and papain).

  • Plate the isolated cells on glass coverslips and allow them to adhere.

Recording Solutions:

  • External Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (to control intracellular Ca2+), (pH adjusted to 7.2 with KOH). Free Ca2+ concentration can be adjusted to desired levels.

Recording Procedure:

  • Establish a whole-cell patch-clamp configuration on a single vascular smooth muscle cell.

  • Hold the membrane potential at a level where basal KCa1.1 activity is low (e.g., -60 mV).

  • Apply depolarizing voltage steps (e.g., to +60 mV) to elicit outward K+ currents.

  • Perfuse the cell with the external solution containing Activator-2 at a specified concentration.

  • Record the K+ currents again to observe the potentiating effect of Activator-2.

  • To confirm the role of KCa1.1, co-perfuse the cell with Activator-2 and a selective blocker (e.g., 100 nM Iberiotoxin or 1 µM Paxilline).

  • Observe the reduction or abolition of the Activator-2-induced current enhancement.

Isometric Tension Studies (Organ Bath)

This method assesses the vasorelaxant effect of Activator-2 on intact vascular tissue.

Objective: To measure the relaxation of pre-contracted arterial rings induced by Activator-2 and its reversal by KCa1.1 blockers.

Tissue Preparation:

  • Isolate rat thoracic aorta and cut it into rings of 2-3 mm in width.

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

Experimental Procedure:

  • Allow the rings to equilibrate under a resting tension of 1.5 g for at least 60 minutes.

  • Induce a stable contraction with a vasoconstrictor agent, typically phenylephrine (1 µM).

  • Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of Activator-2 to the bath to generate a dose-response curve for relaxation.

  • In a separate set of experiments, pre-incubate the aortic rings with a KCa1.1 blocker (e.g., 100 nM Iberiotoxin) for 20-30 minutes before inducing contraction with phenylephrine.

  • Generate a dose-response curve for Activator-2 in the presence of the blocker.

  • Compare the dose-response curves to determine if the blocker significantly attenuates the vasorelaxant effect of Activator-2.

Mandatory Visualizations

Signaling Pathway of KCa1.1-Mediated Vasodilation

KCa1_1_Vasodilation_Pathway Activator2 Activator-2 KCa11 KCa1.1 Channel Activator2->KCa11 Activates K_efflux K+ Efflux KCa11->K_efflux Increases Iberiotoxin Iberiotoxin / Paxilline Iberiotoxin->KCa11 Blocks Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC Inhibits Ca_influx Ca2+ Influx VGCC->Ca_influx Intra_Ca [Ca2+]i Ca_influx->Intra_Ca Decreases Vasodilation Vasodilation Intra_Ca->Vasodilation Leads to Blocker_Confirmation_Workflow Start Start: Pre-contracted Aortic Ring Add_Activator2 Add Activator-2 (Cumulative Doses) Start->Add_Activator2 Pre_incubate_Blocker Pre-incubate with KCa1.1 Blocker Start->Pre_incubate_Blocker Measure_Relaxation1 Measure Vasorelaxation (Dose-Response Curve 1) Add_Activator2->Measure_Relaxation1 Compare Compare Dose-Response Curves Measure_Relaxation1->Compare Add_Activator2_Blocked Add Activator-2 (Cumulative Doses) Pre_incubate_Blocker->Add_Activator2_Blocked Measure_Relaxation2 Measure Vasorelaxation (Dose-Response Curve 2) Add_Activator2_Blocked->Measure_Relaxation2 Measure_Relaxation2->Compare Conclusion Conclusion: Attenuation confirms KCa1.1-mediated effect Compare->Conclusion

Comparative Potency of KCa1.1 Channel Activators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potency of various activators of the large-conductance calcium-activated potassium channel (KCa1.1), also known as the BK channel. This document summarizes key quantitative data, details experimental methodologies for potency determination, and illustrates the relevant signaling pathways and experimental workflows.

The KCa1.1 channel, a key player in regulating cellular excitability, is a promising therapeutic target for a range of conditions, including hypertension, overactive bladder, and neurological disorders. Activation of these channels leads to potassium ion efflux, resulting in membrane hyperpolarization and reduced cell excitability. A variety of synthetic and natural compounds have been identified as KCa1.1 channel activators, each with distinct chemical structures and potencies. This guide offers a comparative analysis to aid in the selection of appropriate research tools and to inform drug discovery efforts.

Comparative Potency of KCa1.1 Activators

The potency of KCa1.1 channel activators is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of its maximal effect. The table below summarizes the EC50 values for several prominent KCa1.1 activators, providing a clear comparison of their relative potencies.

ActivatorChemical ClassEC50 (nM)Cell Type/Expression SystemReference(s)
GoSlo-SR-5-69 Anthraquinone derivative251Rabbit bladder smooth muscle cells[1][2][3]
BMS-204352 Benzimidazolone392HEK293 cells expressing human KCa1.1
NS11021 Phenylthiourea derivativeKD = 300-3100Not specified[4]
NS1619 Benzimidazolone3600Not specified
Quercetin derivative (1E) FlavonoidNot specifiedVascular smooth muscle[5][6]
17β-Estradiol Steroid hormone~1000-10000Not specified

Note: EC50 values can vary depending on the experimental conditions, such as the expression system, the presence of auxiliary subunits, and the intracellular calcium concentration.

Experimental Protocols for Determining Activator Potency

The potency of KCa1.1 channel activators is primarily determined using electrophysiological techniques, particularly the patch-clamp method. This technique allows for the direct measurement of ion channel activity in response to varying concentrations of a compound. The two most common configurations used for this purpose are the whole-cell and inside-out patch-clamp recordings.

Whole-Cell Patch-Clamp Protocol

The whole-cell patch-clamp configuration allows for the recording of macroscopic currents from the entire cell membrane. This method is well-suited for determining the overall effect of an activator on the population of KCa1.1 channels in a cell.

A simplified, representative protocol is as follows:

  • Cell Preparation: Cells expressing KCa1.1 channels (e.g., HEK293 cells stably transfected with the KCNMA1 gene) are cultured on glass coverslips.

  • Pipette Preparation: Borosilicate glass capillaries are pulled into micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and a specified free Ca²⁺ concentration (e.g., 1 µM to elicit channel activity); pH adjusted to 7.2 with KOH.

  • Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette tip and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by a brief pulse of suction, allowing electrical and diffusional access to the cell's interior.

  • Voltage-Clamp Protocol: The cell is held at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit KCa1.1 currents (e.g., steps from -80 mV to +80 mV in 20 mV increments).

  • Compound Application: The activator is applied to the bath solution at increasing concentrations.

  • Data Analysis: The current amplitude at a specific voltage is measured at each concentration. The data are then fitted to a dose-response curve to determine the EC50 value.[7][8][9][10][11]

Inside-Out Patch-Clamp Protocol

The inside-out patch-clamp configuration allows for the study of single-channel activity and the direct application of compounds to the intracellular face of the channel. This is particularly useful for investigating the mechanism of action of activators that interact with intracellular domains of the KCa1.1 channel.

A simplified, representative protocol is as follows:

  • Cell and Pipette Preparation: Similar to the whole-cell protocol.

  • Solutions:

    • External (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES; pH adjusted to 7.2 with KOH.

    • Internal (Bath) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and varying concentrations of CaCl₂ to achieve the desired free Ca²⁺ concentration; pH adjusted to 7.2 with KOH.

  • Seal Formation: A giga-seal is formed as in the whole-cell configuration.

  • Inside-Out Configuration: The pipette is gently pulled away from the cell, excising a patch of membrane with the intracellular side facing the bath solution.

  • Voltage-Clamp Protocol: The membrane patch is held at a constant potential (e.g., +40 mV), and single-channel openings are recorded.

  • Compound Application: The activator is added to the bath solution, directly exposing the intracellular face of the channels to the compound.

  • Data Analysis: The open probability (Po) of the channel is calculated at different activator concentrations. The EC50 is determined by fitting the Po values to a dose-response curve.[12][13]

Signaling Pathways and Experimental Workflow

The activation of KCa1.1 channels is a tightly regulated process involving both intracellular calcium levels and membrane potential. Synthetic activators can modulate this process through various mechanisms.

KCa1.1 Channel Activation Signaling Pathway

An increase in intracellular calcium concentration ([Ca²⁺]i), triggered by either influx from the extracellular space through voltage-gated calcium channels or release from internal stores like the endoplasmic reticulum, is a primary stimulus for KCa1.1 channel opening. Membrane depolarization also directly contributes to channel activation. The binding of calcium to the channel's intracellular domains, coupled with changes in the membrane electric field, leads to a conformational change that opens the channel pore, allowing potassium efflux and subsequent membrane hyperpolarization.

KCa1_1_Activation_Pathway cluster_upstream Upstream Triggers cluster_channel KCa1.1 Channel cluster_downstream Downstream Effects Depolarization Membrane Depolarization KCa1_1 KCa1.1 Channel Depolarization->KCa1_1 Activates Ca_Influx Ca²⁺ Influx (VGCCs) Ca_Influx->KCa1_1 Binds to Ca_Release Ca²⁺ Release (ER/SR) Ca_Release->KCa1_1 Binds to K_Efflux K⁺ Efflux KCa1_1->K_Efflux Allows Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability Activator Synthetic Activator Activator->KCa1_1 Modulates

KCa1.1 channel activation pathway.

Experimental Workflow for Potency Determination

The general workflow for determining the potency of a KCa1.1 channel activator involves a series of systematic steps, from cell culture to data analysis, ensuring reliable and reproducible results.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture & Transfection Patch_Clamp Patch-Clamp Recording Cell_Culture->Patch_Clamp Solution_Prep Solution Preparation Solution_Prep->Patch_Clamp Pipette_Pulling Pipette Fabrication Pipette_Pulling->Patch_Clamp Compound_App Compound Application Patch_Clamp->Compound_App Current_Analysis Current/Po Measurement Compound_App->Current_Analysis Dose_Response Dose-Response Curve Fitting Current_Analysis->Dose_Response EC50_Det EC50 Determination Dose_Response->EC50_Det

Experimental workflow for potency determination.

Downstream Effects of KCa1.1 Activation

The physiological consequences of KCa1.1 channel activation vary depending on the cell type.

  • In Smooth Muscle Cells: Activation of KCa1.1 channels in vascular, airway, and bladder smooth muscle leads to membrane hyperpolarization. This hyperpolarization closes voltage-dependent Ca²⁺ channels, reducing Ca²⁺ influx and promoting muscle relaxation.[14][15] This is the basis for the therapeutic potential of KCa1.1 activators in treating hypertension and overactive bladder.

  • In Neurons: KCa1.1 channels play a crucial role in shaping the action potential and regulating neuronal firing patterns. Their activation contributes to the fast afterhyperpolarization, which can limit the firing frequency of neurons. By reducing neuronal excitability, KCa1.1 activators have potential applications in treating conditions characterized by neuronal hyperexcitability, such as epilepsy and certain types of pain.[16][17]

This guide provides a foundational understanding of the comparative potency and experimental evaluation of KCa1.1 channel activators. For more in-depth information, researchers are encouraged to consult the cited literature.

References

Unveiling the Selectivity of KCa1.1 Channel Activator-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a chemical probe is paramount. This guide provides a detailed comparison of the cross-reactivity of KCa1.1 channel activator-2 with other ion channels, supported by experimental data and methodologies.

This compound, a quercetin (B1663063) hybrid derivative, has been identified as a potent stimulator of the large-conductance calcium-activated potassium channel (KCa1.1), also known as the BK channel. Its activity on this channel contributes to myorelaxant effects, making it a valuable tool for physiological research. However, a critical aspect of its utility and potential therapeutic application lies in its selectivity. This guide delves into the experimental findings that delineate the activity of this compound across a panel of ion channels.

Comparative Analysis of Ion Channel Activity

The selectivity of this compound has been primarily characterized through electrophysiological studies. The following table summarizes the available quantitative data on its activity at the primary target, KCa1.1, and its cross-reactivity with the L-type voltage-gated calcium channel, CaV1.2.

Ion ChannelCompoundAssay TypeMeasured EffectPotency (EC50/IC50)Efficacy (% of Control)
KCa1.1 (BK) This compoundWhole-cell Patch ClampActivation~ 3 µM255.0 ± 29.8 % at 10 µM
CaV1.2 This compoundWhole-cell Patch ClampInhibition> 10 µM20.0 ± 7.2 % inhibition at 10 µM

Data sourced from Carullo G, et al. Bioorg Chem. 2020 Dec;105:104404.

The data clearly indicates that this compound is a potent activator of KCa1.1 channels, demonstrating a significant increase in channel activity at micromolar concentrations. In contrast, its effect on CaV1.2 channels is substantially weaker, showing only modest inhibition at a concentration well above its EC50 for KCa1.1 activation. This suggests a favorable selectivity profile for KCa1.1 over CaV1.2.

It is noteworthy that a structurally related compound, KCa1.1 channel activator-1, from the same quercetin hybrid series, exhibits more pronounced dual activity, with an IC50 of approximately 5.6 µM for CaV1.2 inhibition. This highlights how subtle structural modifications within this chemical class can significantly alter the selectivity profile.

Currently, comprehensive screening data for this compound against a broader panel of ion channels, including various voltage-gated sodium (Nav), other potassium (Kv), and inward rectifier potassium (Kir) channels, is not publicly available in the primary literature.

Experimental Methodologies

The quantitative data presented in this guide was obtained using rigorous electrophysiological techniques. Understanding these protocols is crucial for interpreting the results and for designing future experiments.

Whole-Cell Patch Clamp Electrophysiology

This "gold standard" technique was employed to directly measure the ion flow through specific channels in isolated cells.

For KCa1.1 Current Measurement:

  • Cell Type: Smooth muscle cells isolated from rat tail artery.

  • Recording Configuration: Whole-cell patch clamp.

  • Voltage Protocol: Cells were held at a membrane potential of -40 mV. To elicit KCa1.1 currents, voltage steps to +60 mV were applied.

  • Solutions: The external solution was designed to isolate potassium currents, while the internal solution in the patch pipette contained a specific concentration of free calcium to enable KCa1.1 channel activation.

  • Data Analysis: The effect of this compound was quantified by measuring the increase in the amplitude of the outward potassium current at a specific voltage, and the concentration-response data was used to determine the EC50 value.

For CaV1.2 Current Measurement:

  • Cell Type: Smooth muscle cells isolated from rat tail artery.

  • Recording Configuration: Whole-cell patch clamp.

  • Voltage Protocol: To measure calcium channel currents, the membrane potential was held at -40 mV, and depolarizing steps to 0 mV were applied.

  • Solutions: Barium was used as the charge carrier instead of calcium to avoid calcium-dependent inactivation of the channels. The external solution contained barium, and the internal solution was formulated to isolate the inward calcium channel currents.

  • Data Analysis: The inhibitory effect of this compound was determined by the percentage reduction in the peak inward barium current.

Below is a graphical representation of the typical workflow for assessing ion channel cross-reactivity.

G Experimental Workflow for Ion Channel Selectivity Profiling cluster_0 Compound Preparation cluster_1 Primary Target Assay cluster_2 Off-Target Screening cluster_3 Selectivity Analysis Compound This compound (Stock Solution) Patch_KCa1_1 Whole-Cell Patch Clamp (KCa1.1 Protocol) Compound->Patch_KCa1_1 Apply Compound Patch_Off_Target Whole-Cell Patch Clamp (Specific Protocols) Compound->Patch_Off_Target Apply Compound KCa1_1_Cells Cells Expressing KCa1.1 KCa1_1_Cells->Patch_KCa1_1 Data_KCa1_1 Measure K+ Current (Activation) Patch_KCa1_1->Data_KCa1_1 EC50_KCa1_1 Determine EC50 Data_KCa1_1->EC50_KCa1_1 Comparison Compare Potency (EC50 vs. IC50) EC50_KCa1_1->Comparison Ion_Channel_Panel Panel of Cells Expressing Off-Target Ion Channels (e.g., CaV1.2, NaV, KV, Kir) Ion_Channel_Panel->Patch_Off_Target Data_Off_Target Measure Current (Inhibition/Activation) Patch_Off_Target->Data_Off_Target IC50_Off_Target Determine IC50/EC50 Data_Off_Target->IC50_Off_Target IC50_Off_Target->Comparison

Workflow for Ion Channel Selectivity Profiling.

Signaling Pathway Interactions

KCa1.1 channels are crucial regulators of cellular excitability and smooth muscle tone. They are activated by both membrane depolarization and increases in intracellular calcium concentration. This compound directly modulates the channel, leading to hyperpolarization of the cell membrane. This hyperpolarization, in turn, leads to the closure of voltage-gated calcium channels, reducing calcium influx and promoting muscle relaxation. The diagram below illustrates this primary signaling pathway and the potential for off-target effects.

G Signaling Pathway of this compound Activator KCa1.1 Channel Activator-2 KCa1_1 KCa1.1 (BK) Channel Activator->KCa1_1 Activates CaV1_2 CaV1.2 Channel Activator->CaV1_2 Weakly Inhibits Other_Channels Other Ion Channels (Nav, Kv, Kir) Activator->Other_Channels Negligible Effect (Current Data) Hyperpolarization Membrane Hyperpolarization KCa1_1->Hyperpolarization Leads to Hyperpolarization->CaV1_2 Inhibits Ca_Influx Ca2+ Influx CaV1_2->Ca_Influx Mediates Relaxation Myorelaxation Ca_Influx->Relaxation Inhibits

Signaling Pathway of this compound.

A Comparative Guide to the Myorelaxant Effects of KCa1.1 Channel Activator-2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the myorelaxant effects of KCa1.1 channel activator-2, a novel quercetin (B1663063) derivative, against other established potassium channel openers. The information is intended for researchers, scientists, and drug development professionals interested in the field of smooth muscle relaxants.

Introduction

KCa1.1 channels, also known as large-conductance calcium-activated potassium (BK) channels, are key regulators of smooth muscle tone. Their activation leads to potassium ion efflux, resulting in membrane hyperpolarization and subsequent relaxation of the smooth muscle. This mechanism makes KCa1.1 channel activators promising therapeutic agents for conditions characterized by smooth muscle hypercontractility, such as hypertension and vasospasm. This compound (compound 3f) is a potent and selective activator of vascular KCa1.1 channels, exhibiting significant myorelaxant properties. This guide compares its efficacy to other myorelaxant drugs that also target potassium channels, including minoxidil (B1677147), diazoxide (B193173), and nicorandil.

Comparative Myorelaxant Activity

The vasorelaxant effects of this compound and comparator compounds were evaluated on isolated rat aortic rings pre-contracted with a vasoconstrictor agent (e.g., phenylephrine (B352888) or KCl). The potency (EC50) and maximal relaxation (Rmax) are summarized in the table below.

CompoundTarget Channel(s)EC50 (µM)Rmax (%)Experimental Model
This compound KCa1.1 0.031 ± 0.003 100.0 ± 0.0 Rat aorta pre-contracted with phenylephrine
MinoxidilKATPData not availableData not availableRat aorta
DiazoxideKATPData not availableRelaxed NE-induced contractionRat aorta pre-contracted with norepinephrine[1]
NicorandilKATP & NO donor2.2Data not availableRat aorta pre-contracted with norepinephrine[2]

Note: Direct comparison of EC50 and Rmax values should be made with caution due to variations in experimental conditions between studies. The data for this compound is derived from a study on phenylephrine-induced contractions, while the available data for the comparator compounds are from studies using norepinephrine (B1679862) or high KCl concentrations to induce contraction.

Signaling Pathway and Experimental Workflow

KCa1.1 Channel-Mediated Myorelaxation

The activation of KCa1.1 channels in vascular smooth muscle cells initiates a signaling cascade that leads to muscle relaxation.

G cluster_membrane Cell Membrane KCa1.1_channel KCa1.1 Channel Hyperpolarization Hyperpolarization KCa1.1_channel->Hyperpolarization K+ efflux CaV1.2_channel L-type Ca2+ Channel Intracellular_Ca2+ ↑ Intracellular Ca2+ CaV1.2_channel->Intracellular_Ca2+ Ca2+ influx Depolarization Depolarization Depolarization->CaV1.2_channel opens Intracellular_Ca2+->KCa1.1_channel activates KCa1.1_activator KCa1.1 Channel Activator-2 KCa1.1_activator->KCa1.1_channel activates Hyperpolarization->CaV1.2_channel closes Relaxation Smooth Muscle Relaxation Hyperpolarization->Relaxation

Caption: Signaling pathway of KCa1.1 channel-mediated smooth muscle relaxation.

Experimental Workflow for Isometric Tension Measurement

The myorelaxant effect of a compound is typically assessed by measuring the isometric tension of isolated vascular smooth muscle strips using a wire myograph system.

G cluster_prep Tissue Preparation cluster_mounting Myograph Mounting cluster_exp Experiment cluster_analysis Data Analysis Dissection 1. Aorta Dissection Cleaning 2. Connective Tissue Removal Dissection->Cleaning Rings 3. Cut into Rings (2-3 mm) Cleaning->Rings Mounting 4. Mount Rings in Myograph Rings->Mounting Equilibration 5. Equilibration in PSS Mounting->Equilibration Viability 6. Viability Test (KCl) Equilibration->Viability Contraction 7. Induce Contraction (Phenylephrine) Viability->Contraction Compound_Addition 8. Cumulative Addition of Test Compound Contraction->Compound_Addition Data_Acquisition 9. Record Isometric Tension Compound_Addition->Data_Acquisition CR_Curve 10. Concentration-Response Curve Data_Acquisition->CR_Curve EC50_Rmax 11. Calculate EC50 and Rmax CR_Curve->EC50_Rmax

Caption: Workflow for isometric tension measurement in isolated aortic rings.

Experimental Protocols

Isometric Tension Measurement in Isolated Rat Aortic Rings

This protocol outlines the procedure for assessing the vasorelaxant effects of test compounds on isolated rat thoracic aorta.

1. Tissue Preparation:

  • Euthanize a male Wistar rat (200-250 g) via an approved method.

  • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit physiological salt solution (PSS) with the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1.

  • Gently remove adhering connective and adipose tissues under a dissecting microscope.

  • Cut the cleaned aorta into rings of 2-3 mm in length.

2. Myograph Mounting and Equilibration:

  • Mount each aortic ring between two stainless steel wires in the chamber of a wire myograph system.

  • Fill the chamber with PSS, maintain it at 37°C, and continuously bubble it with a gas mixture of 95% O2 and 5% CO2.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g, replacing the PSS every 15 minutes.

3. Experimental Procedure:

  • After equilibration, test the viability of the aortic rings by inducing a contraction with 60 mM KCl.

  • Once a stable contraction is achieved, wash the rings with PSS to return to the baseline tension.

  • Induce a sustained contraction with 1 µM phenylephrine.

  • Once the phenylephrine-induced contraction reaches a stable plateau, cumulatively add the test compound (this compound or comparators) in increasing concentrations to the organ bath.

  • Record the changes in isometric tension using a force transducer connected to a data acquisition system.

4. Data Analysis:

  • Express the relaxation induced by the test compound as a percentage of the maximal contraction induced by phenylephrine.

  • Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the compound's concentration.

  • Calculate the EC50 (the concentration of the compound that produces 50% of the maximal relaxation) and the Rmax (the maximal relaxation) from the concentration-response curve using non-linear regression analysis.

Conclusion

This compound demonstrates potent myorelaxant activity in isolated rat aorta, with a significantly lower EC50 value compared to the established potassium channel opener nicorandil. This suggests that selective activation of KCa1.1 channels may be a highly effective strategy for inducing smooth muscle relaxation. While direct quantitative comparisons with minoxidil and diazoxide are limited by the available data, the potent effect of this compound highlights its potential as a lead compound for the development of novel myorelaxant therapies. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

Comparative Analysis of KCa1.1 Channel Activator-2 and Other Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of KCa1.1 Channel Activator Performance with Supporting Experimental Data

This guide provides a detailed comparison of KCa1.1 channel activator-2, a quercetin (B1663063) hybrid derivative, with other known KCa1.1 channel activators such as BMS-204352, NS1619, and NS11021. The objective is to present a clear overview of their relative performance based on available experimental data, focusing on their potency in activating KCa1.1 channels and inducing vasorelaxation.

Data Summary

The following table summarizes the key quantitative data for the compared KCa1.1 channel activators. Potency is presented as the half-maximal effective concentration (EC50), which represents the concentration of a compound that elicits 50% of its maximal effect. A lower EC50 value indicates higher potency.

CompoundTypePotency (EC50) for KCa1.1 ActivationPotency (EC50) for Vasorelaxation
This compound Quercetin hybrid derivativeData not available in searched literaturePotent myorelaxant activity reported[1]
BMS-204352 (Flindokalner) Fluoro-oxindole derivative392 nMData not available in searched literature
NS1619 Benzimidazolone derivative3.6 µM[2] / 32 µM[3]10 - 30 µM[4] / 12.5 µM[5]
NS11021 Thiourea derivative0.4 µM - 2.1 µMData not available in searched literature

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Whole-Cell Patch Clamp Electrophysiology for KCa1.1 Channel Activity

This protocol is designed to measure the activity of KCa1.1 channels in response to activator compounds using stably transfected Human Embryonic Kidney (HEK293) cells.

Cell Culture and Transfection:

  • Culture HEK293 cells stably expressing the human KCa1.1 α-subunit in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • For experiments, plate the cells onto glass coverslips at a low density to ensure individual cells can be patched.

  • Allow cells to adhere and grow for 24-48 hours before recording.

Electrophysiological Recording:

  • Transfer a coverslip with adherent cells to a recording chamber mounted on an inverted microscope.

  • Continuously perfuse the chamber with an external (bath) solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal (pipette) solution.

  • The internal solution should contain (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 1 EGTA, with the free Ca2+ concentration adjusted to the desired level (e.g., 1 µM) (pH adjusted to 7.2 with KOH).

  • Establish a gigaohm seal between the patch pipette and the cell membrane of a selected cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the membrane potential at -80 mV and apply depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit KCa1.1 currents.

  • Record baseline currents in the external solution.

  • Apply different concentrations of the test compound (KCa1.1 channel activator) via the perfusion system and record the resulting changes in KCa1.1 currents.

  • Analyze the data by plotting the current-voltage relationship and constructing concentration-response curves to determine the EC50 value.

Isometric Tension Recording for Vasorelaxant Activity

This protocol measures the vasorelaxant effect of KCa1.1 channel activators on isolated rat aortic rings.

Tissue Preparation:

  • Humanely euthanize a male Wistar rat and excise the thoracic aorta.

  • Immediately place the aorta in cold, oxygenated Krebs-Henseleit solution of the following composition (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose.

  • Carefully remove adhering connective and adipose tissue and cut the aorta into rings of 3-4 mm in length.

  • For endothelium-denuded experiments, gently rub the intimal surface of the aortic rings with a fine wire.

Isometric Tension Measurement:

  • Mount the aortic rings in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Connect one end of the ring to a fixed support and the other to an isometric force transducer.

  • Apply a resting tension of 1.5-2.0 g to the rings and allow them to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

  • After equilibration, contract the aortic rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine (B352888) (1 µM) or KCl (60 mM).

  • Once a stable contraction plateau is reached, cumulatively add increasing concentrations of the KCa1.1 channel activator to the organ bath.

  • Record the resulting relaxation responses until a maximal effect is observed.

  • Calculate the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Construct concentration-response curves to determine the EC50 value for vasorelaxation.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the statistical analysis of KCa1.1 channel activator data.

KCa11_Signaling_Pathway cluster_membrane Cell Membrane KCa11 KCa1.1 Channel K_efflux K⁺ Efflux KCa11->K_efflux Ca_ion Ca²⁺ Ca_ion->KCa11 Binds to intracellular domain Activator KCa1.1 Activator Activator->KCa11 Binds to & activates Depolarization Membrane Depolarization Depolarization->KCa11 Opens voltage-sensor Hyperpolarization Hyperpolarization (Vasorelaxation) K_efflux->Hyperpolarization

Caption: Signaling pathway of KCa1.1 channel activation.

Experimental_Workflow cluster_electro Electrophysiology cluster_vaso Vasorelaxation Assay cell_culture HEK293 Cell Culture (stably expressing KCa1.1) patch_clamp Whole-Cell Patch Clamp cell_culture->patch_clamp current_rec Record K⁺ Currents patch_clamp->current_rec ec50_electro Calculate EC₅₀ for Activation current_rec->ec50_electro aorta_iso Isolate Rat Aortic Rings tension_rec Isometric Tension Recording aorta_iso->tension_rec relax_rec Record Relaxation tension_rec->relax_rec ec50_vaso Calculate EC₅₀ for Vasorelaxation relax_rec->ec50_vaso

Caption: Experimental workflow for assessing KCa1.1 activators.

Activator_Comparison Activators KCa1.1 Activators KCa1.1 Activator-2 BMS-204352 NS1619 NS11021 Comparison Comparison Metrics Potency (EC₅₀) Selectivity Efficacy Activators:f0->Comparison:p0 Activators:f1->Comparison:p0 Activators:f2->Comparison:p0 Activators:f3->Comparison:p0 Activators:f0->Comparison:s0 Activators:f1->Comparison:s0 Activators:f2->Comparison:s0 Activators:f3->Comparison:s0 Activators:f0->Comparison:e0 Activators:f1->Comparison:e0 Activators:f2->Comparison:e0 Activators:f3->Comparison:e0

Caption: Logical relationship for comparing KCa1.1 activators.

References

Safety Operating Guide

Proper Disposal of KCa1.1 Channel Activator-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount. This document provides essential safety and logistical information for the proper disposal of KCa1.1 channel activator-2, a quercetin (B1663063) hybrid derivative used in research.

As a selective vascular KCa1.1 channel stimulator, the precise hazardous properties of this compound have not been fully characterized.[1] Therefore, it is crucial to handle and dispose of this compound with the caution required for a novel chemical substance. The following procedures are based on general laboratory safety protocols and information available for related compounds, such as quercetin.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is provided below for easy reference.

PropertyValueSource
Molecular Weight 490.55 g/mol [1][2][3]
Chemical Formula C23H22O8S2[2][3][4]
Appearance Solid (presumed)General for lab chemicals
Solubility Soluble in DMSO (inferred from related compounds)[5]

Step-by-Step Disposal Protocol

The disposal of this compound should always be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are generally suitable for handling organic compounds).

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container. Do not mix with non-hazardous waste.

    • Liquid Waste: Solutions containing this compound (e.g., in DMSO) should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not pour down the drain.

    • Sharps Waste: Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated sharps container.

  • Container Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound"), the primary hazard (e.g., "Caution: Research Chemical, Handle with Care"), and the date.

  • Waste Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials, pending collection by your institution's hazardous waste management service.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Collect all cleaning materials as solid hazardous waste.

  • Disposal of Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of as non-hazardous waste, provided all labels are defaced.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound Waste cluster_1 Waste Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal A Identify Waste Type B Solid Waste (powder, contaminated PPE) A->B Solid C Liquid Waste (solutions in DMSO, etc.) A->C Liquid D Contaminated Sharps A->D Sharps E Collect in Labeled Hazardous Solid Waste Container B->E F Collect in Labeled Hazardous Liquid Waste Container C->F G Dispose in Designated Sharps Container D->G H Store in Secure Hazardous Waste Accumulation Area E->H F->H G->H I Arrange for Professional Disposal via EHS H->I

Caption: Disposal workflow for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.